1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Description
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Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJJXQSRCWPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569266 | |
| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-39-4 | |
| Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
CAS Number: 358-39-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether with significant potential in advanced electrochemical applications, particularly in the development of high-performance lithium-ion batteries. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and its mechanism of action as an electrolyte additive.
Chemical and Physical Properties
This compound, also known by synonyms such as Ethylene (B1197577) glycol bis(1,1,2,2-tetrafluoroethyl) ether and HFE-578E, is a colorless liquid.[1] Its highly fluorinated structure imparts desirable properties such as high thermal stability and chemical resistance.[2] The presence of ether linkages contributes to its unique solvation characteristics.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆F₈O₂ | [1][4] |
| Molecular Weight | 262.10 g/mol | [1][4] |
| Density | 1.418 - 1.48 g/cm³ | [1][5] |
| Boiling Point | 141 °C (at 760 mmHg); 86 °C (at 100 Torr); 80 °C (at 50 mmHg) | [1][4][5] |
| Flash Point | 45 - 66 °C | [1][5] |
| Refractive Index | 1.305 - 1.3202 (at 20 °C) | [1][5] |
| Purity | >98.0% (GC) | [6] |
Synthesis and Purification
The primary synthetic route to this compound involves the reaction of tetrafluoroethylene (B6358150) with ethylene glycol.[1] Another documented method is the etherification of fluorinated alcohols with halogenated precursors.[3]
Experimental Protocol: Synthesis via Etherification
This protocol is adapted from general ether synthesis methodologies and specific information found for analogous fluorinated ethers.
Materials:
-
Ethylene glycol
-
1,1,2,2-tetrafluoroethylene
-
Lewis acid catalyst (e.g., Boron trifluoride, BF₃)
-
Anhydrous polar aprotic solvent (e.g., dimethylacetamide)
-
Apparatus for gas dispersion and reaction under controlled temperature and pressure
-
Distillation apparatus for purification
Procedure:
-
In a multi-necked flask equipped with a stirrer, gas inlet, thermometer, and condenser, dissolve ethylene glycol in the anhydrous polar aprotic solvent.
-
Introduce the Lewis acid catalyst into the reaction mixture.
-
Under a controlled temperature of 40-60°C, bubble 1,1,2,2-tetrafluoroethylene gas through the solution.[1] The reaction progress can be monitored by GC-MS.
-
Upon completion of the reaction, quench the catalyst according to standard laboratory procedures.
-
The crude product is isolated by extraction.
-
Purification is achieved by fractional distillation under reduced pressure to yield the final product. A yield of approximately 33% has been reported for this method.[1]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum is expected to show signals characteristic of the -CF₂- groups. Based on typical chemical shift ranges for fluorinated ethers, the signals for the CF₂ groups are anticipated to appear between -120 to -140 ppm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:
Table 2: Summary of Spectroscopic Data
| Analytical Technique | Key Observations | Purpose |
| ¹⁹F NMR | Signals for CF₂ groups at approximately δ -120 to -140 ppm | Confirms the fluorine environment |
| FT-IR | C-F stretching at 1150–1250 cm⁻¹; C-O-C stretching at 1050–1100 cm⁻¹ | Functional group identification |
| GC-MS | Molecular ion peak at m/z 262.1 | Confirmation of molecular weight and purity |
Applications in Lithium-Ion Batteries
This compound has emerged as a promising co-solvent in electrolytes for lithium-ion batteries, particularly in high-voltage applications and lithium-sulfur batteries.[1][7] Its primary role is to enhance the stability and performance of the battery.
Mechanism of Action
The mechanism of action involves the weak coordination of the ether oxygen atoms with lithium ions (Li⁺).[1] This interaction modifies the solvation structure of the electrolyte, transitioning it from a solvent-dominated configuration to a more stable anion-incorporated structure.[1] This alteration leads to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface, which is crucial for preventing dendrite formation and improving the cycling stability of lithium-metal batteries.[3]
Caption: Simplified signaling pathway of the compound's action in a lithium-ion battery.
Performance Data
The inclusion of this compound in battery electrolytes has demonstrated significant improvements in electrochemical performance.
Table 3: Electrochemical Performance Data
| Performance Metric | Observation | Reference(s) |
| Oxidative Stability | Stable up to 4.4 V | [1] |
| Coulombic Efficiency (Li-S Battery) | >98% | [1] |
| Capacity Retention (Li-S Battery) | 80% after 200 cycles | [1] |
Safety and Handling
This compound is a combustible liquid and requires careful handling in a well-ventilated area.[6] Users should wear appropriate personal protective equipment, including gloves and safety glasses.
Table 4: GHS Hazard Statements
| Hazard Code | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
(Data sourced from various supplier safety data sheets)
Conclusion
This compound is a specialty fluorinated ether with compelling properties for advancing energy storage technologies. Its unique solvation behavior and ability to form a stable SEI make it a valuable component in the formulation of next-generation lithium-ion battery electrolytes. Further research into optimizing its synthesis and exploring its full potential in various electrochemical systems is warranted.
References
- 1. This compound | 358-39-4 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | RUO [benchchem.com]
- 4. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 358-39-4 | 2108-3-18 | MDL MFCD16619127 | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | 358-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethylene Glycol Bis(1,1,2,2-tetrafluoroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol bis(1,1,2,2-tetrafluoroethyl) ether, also known by its IUPAC name 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane, is a fluorinated ether with potential applications in various scientific and industrial fields. Its unique properties, derived from the presence of multiple fluorine atoms, make it a compound of interest for researchers in materials science, solvent chemistry, and potentially as a non-reactive medium or a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Identification
The chemical structure of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is characterized by a central ethylene glycol core linked to two 1,1,2,2-tetrafluoroethyl groups via ether linkages.
Caption: 2D Chemical Structure of the Molecule.
Identifiers
| Identifier | Value |
| IUPAC Name | 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane[1] |
| CAS Number | 358-39-4[1][2][3][4][5][6] |
| Molecular Formula | C6H6F8O2[1][2][3][5] |
| Canonical SMILES | C(COC(C(F)F)(F)F)OC(C(F)F)(F)F[1][2] |
| InChI | InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2[1][2] |
| InChIKey | WVRJJXQSRCWPNS-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is presented below.
| Property | Value |
| Molecular Weight | 262.1 g/mol [1][2][3][5] |
| Appearance | Clear liquid[2][7] |
| Boiling Point | 141 °C[3][4][7] |
| Density | 1.418 g/cm³[3][4][7] |
| Refractive Index | 1.3202[3][4][7] |
| Flash Point | 45 °C[3][4][7] |
| Topological Polar Surface Area | 18.5 Ų[1][2] |
| Rotatable Bond Count | 7[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Hydrogen Bond Donor Count | 0[2] |
| XLogP3-AA | 2.47[2] |
Experimental Protocols
Synthesis of Ethylene Glycol Bis(1,1,2,2-tetrafluoroethyl) Ether
A representative synthesis for a similar compound, ethylene glycol bis(1,2,2,2-tetrafluoroethyl) ether, is described in US Patent 3,981,927A, which can be adapted for the synthesis of the title compound.[8] The following is a generalized protocol based on this patent.
Reaction Scheme:
Caption: Synthetic Pathway Overview.
Materials:
-
Ethylene glycol bis(fluoral-semiacetal)
-
N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine
-
Anhydrous diethyl ether
-
Water
-
Sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
A solution of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (2.2 moles) in anhydrous diethyl ether (500 ml) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.
-
The reaction mixture is cooled to 0°C using an external cooling bath.
-
Ethylene glycol bis(fluoral-semiacetal) (1.1 moles) is added dropwise to the stirred solution over a period of 3.5 hours, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to stand overnight.
-
The product is then washed sequentially with water and a sodium bicarbonate solution until the aqueous layer shows a neutral pH.
-
The organic layer is dried over anhydrous magnesium sulfate and phosphorus pentoxide.
-
The diethyl ether is removed by distillation under normal pressure.
-
The crude product is then purified by fractional distillation to yield the final product.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and for the synthesis of the 1,1,2,2-tetrafluoro isomer.
Spectroscopic Data
While various chemical suppliers indicate the availability of spectroscopic data such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry for Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether, publicly accessible spectra are limited.[9] Researchers are advised to acquire these spectra on their own samples for detailed structural confirmation.
Safety and Handling
Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is classified as hazardous. According to the Globally Harmonized System (GHS), it is associated with the following hazard statement:
-
H412: Harmful to aquatic life with long-lasting effects.[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether for researchers and professionals. The provided data on its chemical structure, properties, and a representative synthetic protocol serve as a valuable resource for its potential application and further investigation. Due to the limited availability of public spectroscopic and detailed toxicological data, further in-house analysis is recommended for any research or development activities involving this compound.
References
- 1. 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CAS # 358-39-4, this compound, Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether - chemBlink [ww.chemblink.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether | 358-39-4 [chemicalbook.com]
- 7. mt.sfdchinachem.com [mt.sfdchinachem.com]
- 8. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
- 9. Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether(358-39-4)FT-IR [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether of interest to researchers, scientists, and professionals in drug development. The document details the core synthetic strategies, provides inferred experimental protocols based on analogous reactions, and presents quantitative data in a structured format for clarity and comparison.
Introduction
This compound, also known as HFE-578E, is a hydrofluoroether (HFE) with the chemical formula C₆H₆F₈O₂. Its unique properties, including chemical inertness, thermal stability, and specific solvation characteristics, make it a valuable compound in various applications, including as a potential solvent or component in electrolyte formulations. This guide focuses on the chemical synthesis of this molecule, providing a practical resource for its preparation in a laboratory setting.
Primary Synthesis Pathways
The synthesis of this compound can be approached through several routes, with the Williamson ether synthesis being the most classical and adaptable method for laboratory-scale preparation. Other potential, though less detailed in available literature, methods include the direct reaction of tetrafluoroethylene (B6358150) with ethylene (B1197577) glycol and the fluorination of a precursor ether.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3] It involves the reaction of an alkoxide with a primary alkyl halide or another substrate with a good leaving group via an SN2 reaction.[4][5] For the synthesis of the symmetrical this compound, two main variations of this pathway are conceivable:
-
Pathway A: Reaction of the sodium salt of 1,1,2,2-tetrafluoroethanol with a 1,2-dihaloethane.
-
Pathway B: Reaction of the disodium (B8443419) salt of ethylene glycol with a 1-halo-1,1,2,2-tetrafluoroethane.
Pathway A is generally preferred as 1,2-dihaloethanes are readily available and reactive primary halides, well-suited for SN2 reactions.
Logical Relationship of Williamson Ether Synthesis (Pathway A)
Caption: Williamson ether synthesis pathway for this compound.
The following protocol is an inferred procedure for the synthesis of this compound via the Williamson ether synthesis, based on procedures for analogous fluorinated ethers.
Materials:
-
1,1,2,2-Tetrafluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.0 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add 1,1,2,2-tetrafluoroethanol (2.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 1,1,2,2-tetrafluoroethoxide.
-
Etherification: To the freshly prepared alkoxide solution, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature. After the addition, heat the reaction mixture to 50-70 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a separatory funnel containing cold water. Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase). Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis, based on typical yields for similar reactions.
| Parameter | Value |
| Reactants | |
| 1,1,2,2-Tetrafluoroethanol | 2.1 eq |
| Sodium Hydride (60%) | 2.0 eq |
| 1,2-Dibromoethane | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 50-70 °C |
| Reaction Time | 12-24 hours |
| Yield | |
| Theoretical Yield | Calculated based on limiting reagent |
| Actual Yield (Expected) | 40-60% |
Reaction of Tetrafluoroethylene with Ethylene Glycol
Another potential pathway involves the direct reaction of tetrafluoroethylene (TFE) with ethylene glycol. This method is suggested to proceed via a Lewis acid-catalyzed addition.
Reaction Pathway
Caption: Synthesis from tetrafluoroethylene and ethylene glycol.
This method requires handling of gaseous TFE, which is prone to hazardous polymerization, and thus necessitates specialized equipment and safety precautions.
Quantitative Data from Literature
| Parameter | Value |
| Reactants | Tetrafluoroethylene, Ethylene Glycol |
| Catalyst | Lewis Acid (e.g., BF₃) |
| Reaction Conditions | |
| Temperature | 40-60 °C |
| Yield | ~33% |
Direct Fluorination of a Precursor Ether
A third, more specialized approach is the direct fluorination of a corresponding non-fluorinated or partially fluorinated ether precursor. This method typically employs harsh fluorinating agents and can be challenging to control for selective fluorination.
Experimental Workflow
Caption: General workflow for direct fluorination synthesis.
This pathway is often less suitable for laboratory synthesis due to the highly reactive and hazardous nature of the reagents and the potential for over-fluorination and side product formation.
Conclusion
The synthesis of this compound is most practically achieved in a standard laboratory setting via the Williamson ether synthesis. This method offers a balance of safety, accessibility of reagents, and predictability of the reaction outcome. While other methods exist, they often require specialized equipment and handling of hazardous materials. The provided inferred protocol for the Williamson synthesis serves as a robust starting point for the preparation of this valuable fluorinated ether. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications.
References
- 1. EP0116417A2 - Method for the preparation of fluorinated ethers - Google Patents [patents.google.com]
- 2. CN102264682A - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
Technical Guide: An Overview of C₆H₆F₈O₂ Isomers and the Role of Fluorination in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the isomers of C₆H₆F₈O₂, with a primary focus on 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane, commonly known as TFEE. While the molecular formula might suggest potential for biological activity, this document clarifies the current scientific understanding of these compounds, their primary applications, and the broader context of fluorination in the pharmaceutical industry.
Molecular Weight and Physicochemical Properties
The chemical formula C₆H₆F₈O₂ corresponds to a molecular weight of 262.10 g/mol . Two primary isomers are commercially available and are the subject of scientific research: this compound and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189). Their key properties are summarized in the table below for comparison.
| Property | This compound | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |
| Synonyms | TFEE, Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether, HFE-578E | 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, 1H,1H,6H,6H-Perfluorohexane-1,6-diol |
| CAS Number | 358-39-4[1] | 355-74-8 |
| Molecular Formula | C₆H₆F₈O₂ | C₆H₆F₈O₂ |
| Molecular Weight | 262.10 g/mol [1][2] | 262.10 g/mol |
| Appearance | Colorless liquid[1] | White solid |
| Boiling Point | 141°C[1] | 100°C at 3 mmHg |
| Melting Point | Not specified | 66-70°C |
| Density | 1.418 g/cm³[1] | Not specified |
Isomer Classification and Primary Applications
The two isomers of C₆H₆F₈O₂ have distinct chemical structures that dictate their applications. The ether, TFEE, is relatively inert, while the diol is reactive and used as a building block.
Caption: Classification of C₆H₆F₈O₂ isomers and their main uses.
Biological Activity and Signaling Pathways: A Clarification
A key aspect of this technical guide is to address the potential biological relevance of TFEE. Based on available scientific literature, there is no evidence to suggest that this compound (TFEE) is involved in biological signaling pathways relevant to drug development. Its documented "biological activity" is primarily related to its chemical interactions in non-biological systems, such as its ability to modulate the solvation of lithium ions in battery electrolytes.[1] This property is of significant interest in materials science and electrochemistry but does not translate to pharmacological activity in biological systems.
Similarly, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is primarily used as a monomer in the synthesis of fluorinated polymers and is not associated with any known signaling pathways.[3]
Experimental Protocols: Synthesis of Fluorinated Compounds
While there are no specific experimental protocols for studying the biological signaling of TFEE, understanding the synthesis of fluorinated compounds is crucial for drug development professionals. The incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability and bioavailability.[4]
A general workflow for the synthesis and evaluation of novel fluorinated drug candidates is outlined below.
Caption: A generalized workflow for the discovery of fluorinated pharmaceuticals.
Methodology for the Synthesis of Fluorinated Compounds:
The synthesis of organofluorine compounds for pharmaceutical applications is a specialized field.[4] Traditional fluorinating reagents can be hazardous and require specialized equipment.[4] Modern approaches focus on safer and more selective methods.
-
Nucleophilic Fluorination: This common method involves the displacement of a leaving group with a fluoride (B91410) ion source, such as cesium fluoride or potassium fluoride.[5] The choice of solvent and reaction conditions is critical to control selectivity.
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are used to add a fluorine atom to electron-rich substrates.
-
Incorporation of Fluorinated Building Blocks: A widely used strategy is to use small, commercially available molecules that already contain fluorine and incorporate them into a larger molecular scaffold.[6] This avoids the need to handle harsh fluorinating agents in later stages of a synthesis.
-
Catalytic Methods: Recent advances include the use of transition metal catalysts, such as palladium, to facilitate the fluorination of complex molecules under milder conditions.[5]
The Broader Role of Fluorination in Drug Development
The inclusion of fluorine atoms in active pharmaceutical ingredients (APIs) is a common strategy to enhance their therapeutic properties.[4] Approximately 15-20% of all pharmaceuticals contain at least one fluorine atom.[4] The unique properties of fluorine, such as its high electronegativity and small size, can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life.[4]
-
Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.
-
Improved Bioavailability: By increasing lipophilicity, fluorine can help a drug molecule to pass through cell membranes more effectively.[4]
Conclusion
The compound with the molecular formula C₆H₆F₈O₂ exists as at least two distinct isomers, with this compound (TFEE) being a specialty solvent and electrolyte component, and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol serving as a monomer for fluoropolymers. There is currently no scientific evidence to support a role for these specific compounds in biological signaling pathways relevant to drug development. However, the broader field of organofluorine chemistry is of immense importance to the pharmaceutical industry. The strategic incorporation of fluorine into drug candidates remains a key tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutics. Researchers and drug development professionals should focus on the established principles of medicinal chemistry and the growing body of literature on the synthesis and application of fluorinated compounds to advance their research goals.
References
- 1. This compound | 358-39-4 | Benchchem [benchchem.com]
- 2. This compound | 358-39-4 | FB101834 [biosynth.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | TCI AMERICA [tcichemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. sciencedaily.com [sciencedaily.com]
In-Depth Technical Guide: Physicochemical Properties and Applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS No. 358-39-4). The document details experimental methodologies for its synthesis and characterization, and explores its role in advancing energy storage technologies.
Physicochemical Properties
This compound is a fluorinated ether characterized by its unique combination of properties, including low coordinating ability and enhanced stability, which are primarily attributed to its electron-withdrawing tetrafluoroethoxy groups.[1] These characteristics make it a person of interest as a co-solvent in electrolytes for lithium-ion batteries.[1]
Boiling Point and Density: A Note on Discrepancies
There are some discrepancies in the reported values for the boiling point and density of this compound across various sources. These variations in boiling point are likely attributable to measurements taken at different atmospheric pressures. It is crucial for researchers to consider the conditions under which these values were determined.
Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure | Reference |
| 141 | Not Specified | [1] |
| 86 | Not Specified | |
| 80 | 50 mmHg | |
| 86 | 100 Torr |
Table 2: Density of this compound
| Density (g/cm³) | Temperature (°C) | Reference |
| 1.418 | Not Specified | [1] |
| 1.4726 | 25 | |
| 1.48 | 25 |
Table 3: Other Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₈O₂ | [1][2] |
| Molecular Weight | 262.10 g/mol | [1][2] |
| Flash Point | 45 °C | [1] |
| Refractive Index | 1.3202 | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical properties, as well as its characterization in an electrochemical context.
Synthesis via Williamson Ether Synthesis: A Representative Protocol
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][4] The following protocol is a representative example for the synthesis of a fluorinated ether, which can be adapted for this compound. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4]
Materials:
-
Fluorinated alcohol (e.g., 2,2,3,3,4,4,5,5-octafluoropentan-1-ol)
-
Alkyl halide (e.g., allyl chloride)[5]
-
Sodium hydroxide (B78521) (NaOH)[5]
-
Benzene (solvent)[5]
-
Dimethylaminopyridine (catalyst)[5]
Procedure:
-
To a reaction vessel containing the fluorinated alcohol, add allyl chloride, sodium hydroxide, benzene, and a catalytic amount of dimethylaminopyridine.[5]
-
Heat the reaction mixture to a temperature of 70-80°C with constant stirring.[5]
-
Maintain these conditions for approximately 8 hours to allow the reaction to proceed to completion.[5]
-
After the reaction is complete, filter the resulting mixture.[5]
-
Purify the product by fractional distillation, collecting the fraction at the appropriate boiling point (e.g., 140°C for allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether).[5]
Determination of Boiling Point
The boiling point of a liquid can be determined using several standard methods, including the OECD 103 test method.[6]
Apparatus:
-
Heating device
-
Boiling tube
-
Thermometer
-
Capillary tube
Procedure:
-
Place the liquid sample into a boiling tube.
-
Insert a thermometer and an inverted capillary tube into the sample.
-
Gradually heat the sample.[6]
-
Record the temperature at which a steady stream of bubbles emerges from the capillary tube. This temperature is the boiling point.[6]
-
For accuracy, it is recommended to record the pre-boiling temperature (when bubbling starts), the steady boiling temperature, and the end-of-boiling temperature.[6] These values should ideally be within a 1°C range.[6]
Determination of Density
The density of a liquid can be determined using a digital density meter according to ASTM D4052.[7][8] This method is applicable to petroleum distillates and viscous oils.[7][8]
Apparatus:
-
Digital Density Meter
Procedure:
-
Introduce a small volume of the liquid sample into the oscillating U-tube of the digital density meter.[9]
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[9]
-
This change in frequency is used with calibration data to determine the density of the sample.[9]
Electrochemical Characterization in a Lithium-Ion Battery
To evaluate the performance of this compound as an electrolyte component, a series of electrochemical tests are typically performed.
Cell Assembly:
-
In an argon-filled glovebox, prepare the electrolyte by dissolving a lithium salt (e.g., LiTFSI) in a solvent system containing this compound.
-
Assemble coin cells (e.g., 2032-type) using a lithium metal anode, a separator soaked in the prepared electrolyte, and a cathode material (e.g., a sulfur-carbon composite).
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To investigate the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability of the battery. This involves charging and discharging the cell at a constant current between defined voltage limits.
-
Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties and charge transfer resistance within the cell before and after cycling.
Visualizations
The following diagrams illustrate the synthesis of this compound and its proposed mechanism of action in a lithium-ion battery.
Caption: Williamson Ether Synthesis of this compound.
References
- 1. This compound | 358-39-4 | Benchchem [benchchem.com]
- 2. This compound | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fvs.com.py [fvs.com.py]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
An In-depth Technical Guide on the Solubility of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a hydrofluoroether (HFE), is a specialty fluid with a unique combination of properties including low toxicity, non-flammability, and a distinct solvency profile. These characteristics make it a subject of interest in various applications, from a heat transfer fluid to a solvent in niche chemical processes. Understanding its solubility in a range of common organic solvents is critical for its effective application, particularly in fields like drug development where solvent compatibility can influence reaction kinetics, purification processes, and formulation stability. This guide provides a consolidated overview of the available solubility data and the experimental methodologies employed for its determination.
Quantitative Solubility Data
The solubility of this compound has been evaluated in several common organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers. The data is typically presented as a weight percentage (wt%) or as miscible, indicating complete solubility at the tested conditions.
| Organic Solvent | Chemical Formula | Solubility (wt%) | Temperature (°C) |
| Acetone | C₃H₆O | Miscible | Not Specified |
| Acetonitrile | C₂H₃N | Miscible | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Miscible | Not Specified |
| Heptane | C₇H₁₆ | Miscible | Not Specified |
| Hexanes | C₆H₁₄ | Miscible | Not Specified |
| Isopropanol | C₃H₈O | Miscible | Not Specified |
| Methanol | CH₃OH | Miscible | Not Specified |
| Toluene | C₇H₈ | Miscible | Not Specified |
| Water | H₂O | < 10 ppmw | Not Specified |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a homogeneous solution.
Experimental Protocols for Solubility Determination
The determination of solubility, especially for establishing miscibility, typically follows a standardized visual method. The protocol outlined below is a general representation of the methodology used to assess the solubility of hydrofluoroethers like this compound in organic solvents.
Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., acetone, methanol, heptane)
-
Calibrated glass vials or test tubes
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or magnetic stirrer
-
Light source for visual inspection
Methodology:
-
Preparation: A series of calibrated glass vials are prepared. Each vial is designated for a specific solute-to-solvent ratio.
-
Addition of Components: Using a calibrated pipette, a known volume of the organic solvent is added to a vial. Subsequently, a specific volume of this compound is added to the same vial. Initial tests may start with common ratios such as 1:1, 1:3, and 3:1 by volume.
-
Mixing: The vial is securely capped and agitated vigorously using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 2-5 minutes) to ensure thorough mixing of the two components.
-
Equilibration: The mixture is allowed to stand undisturbed at a controlled ambient temperature for a sufficient period to allow for phase separation if the components are not miscible.
-
Visual Inspection: The vial is then carefully inspected against a light source. The mixture is checked for any signs of immiscibility, which may include:
-
The presence of two distinct liquid layers.
-
Cloudiness or turbidity, indicating the formation of an emulsion or a fine dispersion of one liquid in the other.
-
The formation of droplets.
-
-
Determination:
-
If the resulting mixture is a single, clear, and homogeneous phase with no visual signs of separation, the components are considered miscible at that ratio.
-
If phase separation or turbidity is observed, the components are considered immiscible or partially soluble.
-
-
Comprehensive Analysis: To confirm complete miscibility, the experiment is repeated across a wide range of volumetric ratios, from solute-rich to solvent-rich mixtures.
The workflow for this experimental protocol can be visualized as follows:
An In-Depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether of significant interest in the field of electrochemical energy storage. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane .[1][2] It is also commonly referred to as TFEE.[3]
This document details the physicochemical properties, synthesis, and, most notably, its application as a critical electrolyte co-solvent in high-performance lithium-sulfur (Li-S) batteries. The information presented is intended to support researchers and professionals in the development of next-generation energy storage solutions.
Physicochemical Properties
1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane is a colorless liquid with properties that make it highly suitable for electrochemical applications.[4] Its high degree of fluorination imparts chemical stability, a crucial attribute for electrolytes in demanding battery environments.[5]
Table 1: Physicochemical Properties of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane
| Property | Value | References |
| IUPAC Name | 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | [1][2] |
| Common Name | This compound (TFEE) | [3] |
| CAS Number | 358-39-4 | [4][6][7][8][9] |
| Molecular Formula | C₆H₆F₈O₂ | [4][6][7][8][9] |
| Molecular Weight | 262.10 g/mol | [4][6][7] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Density | 1.418 - 1.48 g/cm³ (at 25 °C) | [1][4][5][7][9] |
| Boiling Point | 141 °C; 86 °C at 100 mmHg; 80 °C at 50 mmHg | [4][5][7][9] |
| Flash Point | 45 - 67 °C | [1][4][7][9] |
| Refractive Index | 1.305 - 1.3202 (at 20 °C) | [1][4][5][9] |
Synthesis and Preparation
While detailed industrial synthesis protocols are proprietary, the synthesis of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane can be achieved through established organic chemistry routes. The primary methods involve:
-
Etherification: This process typically involves the reaction of tetrafluoroethanol with ethylene (B1197577) glycol under acidic or basic conditions.[5]
-
Fluorination: The introduction of fluorine atoms into ethylene glycol ethers can be accomplished using various fluorination techniques.[5]
For laboratory use, particularly in electrochemical studies, commercially available TFEE is often purified further by vacuum distillation to remove any impurities that could interfere with battery performance.[4]
Application in Lithium-Sulfur Batteries
The most significant application of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane is as a co-solvent in electrolytes for lithium-sulfur (Li-S) batteries. When mixed with other solvents, such as 1,3-dioxolane (B20135) (DOL), the resulting electrolyte can significantly suppress the polysulfide shuttle effect—a primary cause of capacity fade in Li-S batteries.[4]
Mechanism of Action
The two ether oxygen atoms in the TFEE molecule coordinate weakly with lithium ions. This weak coordination alters the solvation structure of the electrolyte, making it less hospitable to the dissolution of lithium polysulfides.[5] This mechanism is crucial for enhancing the electrochemical reversibility of the lithium-metal anode and enabling the use of high-capacity cathodes.[5]
Quantitative Performance Data
A notable study by Gao et al. (2017) demonstrated the exceptional performance of a Li-S battery utilizing a TFEE-based electrolyte. The key findings are summarized in the tables below.
Table 2: Electrolyte Composition and Properties
| Component | Description |
| Salt | 1.0 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |
| Solvent | 1,3-dioxolane (DOL) / this compound (TFEE) (5/5 v/v) |
Table 3: Electrochemical Performance of Li-S Cell with DOL/TFEE Electrolyte
| Parameter | Value |
| Cathode | Fish-scale porous carbon/sulfur (FSPC/S) composite |
| Cycling Performance | High capacity retention of 99.5% per cycle for 100 cycles |
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the preparation and testing of Li-S batteries using a TFEE-based electrolyte.
Preparation of the DOL/TFEE Electrolyte
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
1,3-dioxolane (DOL), anhydrous
-
This compound (TFEE), purified by vacuum distillation[4]
Procedure:
-
Inside an argon-filled glovebox with moisture and oxygen levels below 1 ppm, dissolve LiTFSI in a 5:5 volume ratio of DOL and TFEE to achieve a final concentration of 1.0 M.
-
Stir the solution until the LiTFSI is completely dissolved.
-
Store the prepared electrolyte in a sealed container within the glovebox.
Preparation of the Fish-Scale Porous Carbon/Sulfur (FSPC/S) Cathode
Materials:
-
Fish scales
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Sublimed sulfur
-
Polyvinylidene fluoride (B91410) (PVDF) binder (5 wt% in N-methyl-2-pyrrolidone, NMP)
-
Super P carbon
Procedure:
-
The detailed preparation of the fish scale porous carbon involves decalcification, pre-carbonization, and KOH activation as described in the literature.[4]
-
To prepare the cathode slurry, mix the FSPC/S composite, Super P carbon, and PVDF binder in a weight ratio of 7:2:1.
-
Coat the slurry onto an aluminum foil current collector.
-
Dry the coated electrode at 60 °C under vacuum.
-
Punch out circular electrodes with a diameter of 1.27 cm. The typical sulfur loading is approximately 2 mg/cm².[4]
Assembly of the CR2032 Coin Cell
Materials:
-
FSPC/S cathode
-
Lithium metal foil (anode)
-
Celgard separator
-
DOL/TFEE electrolyte (1.0 M LiTFSI)
-
CR2032 coin cell components (positive case, negative case, spacer, spring)
Procedure:
-
Transfer all components into an argon-filled glovebox.
-
Place the FSPC/S cathode into the positive case of the coin cell.
-
Add a few drops of the DOL/TFEE electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Position the spacer and spring on top of the anode.
-
Place the negative case on top and crimp the coin cell to seal it.
Logical Relationships in Performance Enhancement
The use of TFEE as a co-solvent in Li-S battery electrolytes leads to a cascade of beneficial effects that ultimately enhance battery performance and longevity.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Solvating Electrolytes for Lithium-Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Electrolyte Composition in Enabling Li Metal‐Iron Fluoride Full‐Cell Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Anesthesia
The introduction of fluorinated ethers as inhalation anesthetics represents a landmark achievement in modern medicine. These compounds, characterized by the presence of a C-F bond and an ether linkage, supplanted earlier anesthetics like diethyl ether and chloroform, offering a superior safety profile, better control over anesthetic depth, and faster recovery times.[1] Their development was a direct result of a concerted effort in the mid-20th century to synthesize non-flammable, potent, and metabolically stable anesthetic agents. This guide provides a technical overview of the historical milestones, key chemical and pharmacological properties, and the scientific evolution of the most significant fluorinated ethers that are foundational to contemporary anesthetic practice.
The Historical Trajectory of Fluorinated Anesthetics
The quest for the ideal anesthetic agent is a story of incremental, yet profound, chemical innovation. The journey from flammable hydrocarbons to stable, fluorinated ethers marked a pivotal shift in anesthetic safety and efficacy.
-
Precursors and Early Research : The use of inhaled anesthetics began in the 1840s with agents like diethyl ether and chloroform.[1] While effective, their flammability and toxicity spurred the search for safer alternatives. The strategic incorporation of fluorine into organic molecules was recognized as a promising approach to reduce flammability and enhance metabolic stability.
-
The Rise of Fluorine Chemistry : The development of organofluorine chemistry was essential. Initial attempts to work with elemental fluorine in the late 19th and early 20th centuries were fraught with danger due to its extreme reactivity.[2] However, by the mid-20th century, controlled fluorination techniques had advanced significantly, paving the way for the synthesis of complex fluorinated molecules.
-
The Halogenation Strategy : Early research demonstrated that halogenation, particularly with fluorine, could produce non-flammable compounds with potent anesthetic properties. Halothane, a halogenated alkane introduced in the 1950s, was a major breakthrough, but concerns over rare but severe hepatotoxicity drove further research.[3][4] This led chemists to focus on the ether structure, which was believed to offer greater stability and a better safety profile.
-
The "Ether" Breakthrough : The 1960s were a golden age for the discovery of fluorinated ether anesthetics. A research team led by Ross C. Terrell and Louise Speers at Ohio Medical Products was particularly prolific, synthesizing enflurane, isoflurane, and desflurane.[5] Independently, Bernard Regan's team at Baxter-Travenol also synthesized sevoflurane (B116992) during the same period.[5] These discoveries laid the groundwork for the modern portfolio of volatile anesthetics.
The timeline of major fluorinated ether introductions is as follows:
-
1970s : Enflurane replaced halothane, offering better metabolic stability.[3][4]
-
1980s : Isoflurane took the place of enflurane, providing modest advantages in lower solubility and reduced risk of convulsive activity.[3][4]
-
1990s : Desflurane and Sevoflurane came into clinical use, offering significant advantages with even lower solubility for faster onset and recovery, and decreased pungency, making them particularly suitable for inhalation induction.[3][4]
Key Fluorinated Ethers: Properties and Characteristics
The clinical utility of a volatile anesthetic is largely determined by its physicochemical properties, which dictate its pharmacokinetics—uptake, distribution, and elimination.
| Property | Isoflurane | Desflurane | Sevoflurane |
| Molecular Weight ( g/mol ) | 184.5 | 168.04 | 200.05 |
| Boiling Point (°C) | 48.5 | 23.5 | 58.6 |
| Vapor Pressure @ 20°C (mmHg) | 238 | 669 | 157 |
| Blood:Gas Partition Coefficient | 1.46 | 0.42 | 0.69 |
| Oil:Gas Partition Coefficient | 90.8 | 18.7 | 47.2 |
| Minimum Alveolar Concentration (%) | 1.17 | 6.6 | 1.8 |
| Data compiled from various sources. |
Key Inferences from the Data:
-
Desflurane's very low blood:gas partition coefficient (0.42) accounts for its rapid onset and offset of anesthesia, making it ideal for ambulatory surgery. Its high vapor pressure necessitates a special heated and pressurized vaporizer for administration.
-
Sevoflurane possesses a low blood:gas partition coefficient (0.69) and a non-pungent, sweet odor, which makes it an excellent agent for smooth inhalational induction, especially in pediatric anesthesia.[6][7]
-
Isoflurane , with a higher blood:gas partition coefficient (1.46), has a slower onset and recovery compared to the newer agents but remains a cost-effective and widely used anesthetic for maintenance.[8]
Mechanism of Action: A Multi-Target Approach
The precise mechanism by which fluorinated ethers produce the anesthetic state is not fully elucidated but is understood to involve modulation of synaptic transmission at multiple sites within the central nervous system (CNS).[1][9] The primary targets are ligand-gated ion channels.
Primary Molecular Targets:
-
Enhancement of Inhibitory Receptors : Volatile anesthetics, including fluorinated ethers, potentiate the function of inhibitory neurotransmitter receptors.[10] The most significant of these is the GABA-A (γ-aminobutyric acid type A) receptor .[1][11] By binding to the GABA-A receptor, these agents enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[1] They also show effects on glycine (B1666218) receptors.
-
Inhibition of Excitatory Receptors : Concurrently, these agents inhibit the function of excitatory receptors, primarily the NMDA (N-methyl-D-aspartate) receptors , which are activated by glutamate.[1][9][10] This action suppresses excitatory neurotransmission.
-
Two-Pore Domain Potassium (K2P) Channels : More recent evidence points to the role of K2P channels.[1] Activation of these channels leads to potassium efflux, which also contributes to neuronal hyperpolarization and a general reduction in CNS activity.
Caption: Anesthetic action via modulation of key ion channels.
Key Experimental Protocols: Synthesis
The synthesis of fluorinated ethers requires specialized techniques to handle reactive fluorine-containing reagents. The following is a generalized protocol representative of the methods used for the synthesis of compounds like sevoflurane.
Protocol: Synthesis of a Fluorinated Isopropyl Ether (e.g., Sevoflurane)
Objective: To synthesize 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (Sevoflurane).
Materials:
-
Hexafluoroisopropanol (HFIP)
-
Formaldehyde (B43269) (or paraformaldehyde)
-
Hydrogen Fluoride (HF) or other suitable fluorinating agent (e.g., Sulfur Tetrafluoride, SF4)
-
Sulfuric Acid (as a catalyst)
-
Anhydrous reaction vessel (pressure-rated, resistant to HF)
-
Distillation apparatus
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Methodology:
-
Reaction Setup : A pressure-resistant, inert reactor is charged with hexafluoroisopropanol (HFIP) and a source of formaldehyde, such as paraformaldehyde. The system must be scrupulously dried to prevent unwanted side reactions.
-
Formation of the Hemiacetal Intermediate : The mixture is treated with a catalytic amount of concentrated sulfuric acid. The formaldehyde reacts with HFIP to form the intermediate bis(2,2,2-trifluoro-1-(trifluoromethyl)ethyl) ether.
-
Fluorination : Anhydrous Hydrogen Fluoride (HF) is carefully introduced into the reactor. The reactor is sealed and heated. The HF acts as both a reactant and a solvent, cleaving the intermediate ether and fluorinating the hydroxymethyl group to form the fluoromethyl ether. This step is the most critical and hazardous, requiring precise control of temperature and pressure.
-
Alternative Fluorinating Agents: In some historical and laboratory-scale syntheses, other fluorinating agents like sulfur tetrafluoride (SF4) could be used in place of HF.
-
-
Work-up and Neutralization : After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented. The crude product mixture is washed with a weak base (e.g., sodium bicarbonate solution) to neutralize residual acids (HF, H2SO4), followed by washing with water.
-
Purification : The organic layer is separated, dried over a desiccant (e.g., anhydrous magnesium sulfate), and purified by fractional distillation. The fraction corresponding to the boiling point of sevoflurane (58.6 °C) is collected.
-
Analysis and Characterization : The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
This protocol is a simplified representation and should not be performed without appropriate safety measures and expert supervision, given the highly corrosive and toxic nature of hydrogen fluoride.
Modern Anesthetic Drug Development Workflow
The development of new anesthetic agents today is a highly structured, multi-stage process, building upon the lessons learned from the discovery of early fluorinated ethers.[12] The focus is on refining pharmacokinetic and pharmacodynamic properties to enhance safety and efficiency.[13][14]
Caption: A generalized, multi-phase drug development pipeline.
Modern strategies often involve the rational design of "soft drugs" or "prodrugs."[12][14] Soft drugs are designed to be metabolized predictably and quickly into inactive, non-toxic forms, while prodrugs are administered in an inactive form and are metabolized into the active agent in the body.[12] These approaches aim to improve titratability and reduce the metabolic burden on the patient.[13]
Conclusion
The history of fluorinated ethers is a testament to the power of medicinal chemistry to solve critical clinical challenges. From the initial drive to create a non-flammable anesthetic to the modern pursuit of agents with ultra-fast recovery profiles, the evolution of these compounds has fundamentally reshaped the practice of anesthesiology. The foundational discoveries of the 1960s and 1970s continue to influence the design and development of new agents, as researchers strive to create anesthetics with even greater precision, safety, and minimal environmental impact. The principles learned from the synthesis and study of isoflurane, desflurane, and sevoflurane remain central to the ongoing innovation in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 6. Pharmacology of Inhaled Anesthetics | Anesthesia Key [aneskey.com]
- 7. Sevoflurane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. openanesthesia.org [openanesthesia.org]
- 11. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenonhealth.com [xenonhealth.com]
- 13. Anesthetic drug development: Novel drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]
Theoretical Exploration of Bis(2,2,2-trifluoroethyl) Ether (TFEE) Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Computational Methodology
The theoretical investigation of the TFEE molecular structure would typically employ quantum chemical calculations, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), which are well-established methods for studying the conformational preferences of organic molecules.
Conformational Search
A systematic search of the potential energy surface of TFEE is the initial step to identify all possible stable conformers. This is achieved by systematically rotating the dihedral angles of the molecule. For TFEE, the key dihedral angles are around the C-O bonds.
Geometry Optimization and Frequency Calculations
Following the conformational search, the geometry of each identified conformer is optimized to find the minimum energy structure. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). Subsequent frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
High-Accuracy Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as MP2, with a larger basis set.
The logical workflow for such a computational study is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as an Electrolyte Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as a solvent in electrolyte formulations, particularly for lithium-based batteries. This document includes detailed experimental protocols, data summaries, and safety guidelines to facilitate its application in research and development.
Introduction
This compound, a fluorinated ether, has emerged as a promising co-solvent for electrolytes in advanced battery systems, such as lithium-sulfur (Li-S) and lithium-air (Li-air) batteries. Its unique molecular structure, featuring strong electron-withdrawing fluorine atoms, imparts desirable properties including enhanced electrochemical stability and reduced polysulfide dissolution. These characteristics contribute to improved battery performance, such as higher coulombic efficiency and longer cycle life.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₆F₈O₂ |
| Molecular Weight | 262.10 g/mol |
| CAS Number | 358-39-4 |
| Appearance | Colorless liquid |
| Density | 1.418 - 1.4726 g/cm³ at 25 °C[1][2] |
| Boiling Point | 141 °C[1] or 86 °C at 100 Torr[2] |
| Flash Point | 45 °C[1][2] |
| Refractive Index | 1.3202[2] |
Applications in Lithium-Based Batteries
TFEE is primarily utilized as a co-solvent in electrolyte formulations to enhance the performance and safety of lithium batteries.
Mechanism of Action
The primary advantages of using TFEE in lithium battery electrolytes stem from its chemical structure:
-
Weak Lithium-Ion Coordination: The electron-withdrawing tetrafluoroethoxy groups reduce the Lewis basicity of the ether oxygen atoms. This leads to weaker coordination with lithium ions (Li⁺), which in turn facilitates the desolvation of Li⁺ at the electrode-electrolyte interface, potentially improving reaction kinetics.
-
Reduced Polysulfide Dissolution: In Li-S batteries, TFEE-based electrolytes can suppress the "shuttle effect" by decreasing the solubility of lithium polysulfides. This mitigation of polysulfide migration between the cathode and anode leads to higher coulombic efficiency and better capacity retention.
-
Enhanced Electrochemical Stability: The presence of fluorine atoms contributes to a higher oxidative stability compared to non-fluorinated ether solvents like 1,2-dimethoxyethane (B42094) (DME). This allows for the use of higher voltage cathode materials.
Performance in Lithium-Sulfur (Li-S) Batteries
When used as a co-solvent with ethers like 1,3-dioxolane (B20135) (DOL), TFEE has been shown to significantly improve the performance of Li-S batteries.
| Performance Metric | Electrolyte with TFEE | Conventional Ether Electrolyte (e.g., DOL/DME) |
| Coulombic Efficiency | >98% | Lower, due to polysulfide shuttling |
| Capacity Retention | ~80% after 200 cycles | Significant capacity fading |
| Polysulfide Shuttling | Reduced | Pronounced |
Experimental Protocols
The following sections provide detailed protocols for the preparation of TFEE-based electrolytes and the assembly and testing of lithium-sulfur coin cells.
Safety Precautions
Handle this compound in a well-ventilated area, preferably within a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of a spill, absorb with an inert material and dispose of it in a sealed container.[3]
Caption: Workflow for safe handling of TFEE.
Preparation of TFEE-Based Electrolyte
This protocol describes the preparation of a common electrolyte formulation for Li-S batteries using TFEE as a co-solvent.
Materials:
-
This compound (TFEE), battery grade
-
1,3-Dioxolane (DOL), anhydrous, battery grade
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Lithium nitrate (B79036) (LiNO₃), battery grade
-
Argon-filled glovebox
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Glovebox Preparation: Ensure the glovebox atmosphere has low levels of oxygen and moisture (<0.1 ppm).
-
Solvent Mixture Preparation:
-
In a volumetric flask, prepare a 1:1 (v/v) mixture of TFEE and DOL.
-
For example, to prepare 10 mL of the solvent mixture, add 5 mL of TFEE and 5 mL of DOL.
-
-
Salt Dissolution:
-
To the TFEE/DOL solvent mixture, add LiTFSI to a final concentration of 1.0 M.
-
Add LiNO₃ to a final concentration of 0.1 M.
-
Add a magnetic stir bar to the flask.
-
-
Mixing:
-
Seal the flask and stir the solution on a magnetic stirrer until all the salts are completely dissolved. This may take several hours.
-
The resulting solution is the final electrolyte.
-
Caption: Step-by-step electrolyte preparation.
Assembly of a Li-S Coin Cell (CR2032)
This protocol outlines the assembly of a CR2032 coin cell for testing the prepared TFEE-based electrolyte with a sulfur cathode and a lithium metal anode.
Materials:
-
Sulfur cathode (e.g., sulfur-carbon composite coated on aluminum foil)
-
Lithium metal foil anode
-
Celgard separator
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
TFEE-based electrolyte (prepared as in 4.2)
-
Crimping machine for CR2032 cells
-
Tweezers and pipette
Procedure:
-
Component Preparation: All components should be dried in a vacuum oven before being transferred into an argon-filled glovebox.
-
Cell Assembly:
-
Place the cathode disc at the bottom of the coin cell case.
-
Add a few drops of the TFEE-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add the spacer disk and then the spring.
-
Carefully place the gasket and the top cap.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine.
-
Crimp the cell to ensure it is properly sealed.
-
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and separator.
References
Application Notes and Protocols for TFEE in Lithium-Sulfur Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2-(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as a key electrolyte component in lithium-sulfur (Li-S) batteries. The use of TFEE-based electrolytes has been shown to significantly mitigate the polysulfide shuttle phenomenon, a primary cause of capacity fading and low coulombic efficiency in Li-S batteries, leading to enhanced performance and cycle life.
Introduction to TFEE in Lithium-Sulfur Batteries
Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical specific energy. However, their practical application has been hindered by several challenges, most notably the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to and reaction with the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay.[1][2][3]
Fluorinated ethers, such as TFEE, have emerged as a promising solution to this problem.[4][5] TFEE's unique molecular structure, with its electron-withdrawing fluorine atoms, alters the electrolyte's solvation properties. This results in reduced solubility of LiPS, thereby suppressing the shuttle effect.[6][7] Consequently, Li-S cells utilizing TFEE-based electrolytes exhibit significantly improved coulombic efficiencies and cycling stability.[4][8]
Key Performance Data with TFEE-Based Electrolytes
The inclusion of TFEE in Li-S battery electrolytes leads to notable improvements in electrochemical performance. The following tables summarize quantitative data from studies utilizing TFEE and a similar fluorinated ether, bis(2,2,2-trifluoroethyl) ether (BTFE), as electrolyte co-solvents.
| Electrolyte Composition | Sulfur Loading | Discharge Capacity (Initial) | Coulombic Efficiency (Initial) | Cycle Life | Reference |
| 1M LiTFSI in TFEE:DOL (1:1 v/v) | 4 mg S/cm² | > 1200 mAh/g | ~97% | Stable for ~25 cycles (limited by dendrites) | [4] |
| 1M LiTFSI in TEGDME:DOL (1:1 v/v) | Not specified | Lower than TFEE-based | ~82% | Not specified | [6] |
| 1M LiTFSI in TFEE:DOL (2:1 v/v) | Not specified | Lower than 1:1 ratio | Highest among ratios | Not specified | [6] |
| 1M LiTFSI in TFEE:DOL (1:2 v/v) | Not specified | Highest among ratios | Lower than 1:1 ratio | Not specified | [6] |
| 0.5M LiTFSI, 0.2M LiNO₃ in DOL/DME/BTFE (1:1:2 v/v) | < 1 mg/cm² | Not specified | Not specified | Mitigated self-discharge to ~4% over 2 weeks at 45°C | [9] |
| 0.5M LiTFSI, 0.2M LiNO₃ in DOL/DME/BTFE (1:1:2 v/v) | ~5 mg/cm² | Not specified | Not specified | Mitigated self-discharge to ~25% over 2 weeks at 45°C | [9] |
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a common TFEE-based electrolyte, 1 M LiTFSI in TFEE:DOL (1:1 v/v).
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
1,2-(1,1,2,2-tetrafluoroethoxy)ethane (TFEE)
-
1,3-dioxolane (DOL)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare a 1:1 volumetric mixture of TFEE and DOL.
-
Slowly add the desired amount of LiTFSI to the TFEE:DOL solvent mixture while stirring to achieve a final concentration of 1 M.
-
Continue stirring until the LiTFSI is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Cathode Preparation
This protocol outlines the preparation of a sulfur cathode with a high sulfur loading.
Materials:
-
Elemental sulfur
-
Carbon black (e.g., ENSACO 350G, Printex XE2)
-
Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (B91410) (PVDF))
-
Anhydrous isopropanol (B130326) or N-Methyl-2-pyrrolidone (NMP) as a solvent
-
Aluminum foil (current collector)
-
Mortar and pestle or planetary ball mill
-
Doctor blade or slurry coater
-
Vacuum oven
Procedure:
-
Prepare a carbon-sulfur composite by mixing porous carbon and sulfur in a 3:1 mass ratio.[6]
-
Create a slurry by mixing the carbon-sulfur composite, a conductive carbon additive (e.g., Printex XE2), and a binder (e.g., PTFE) in a mass ratio of 80:10:10 (wt%) in a suitable solvent like anhydrous isopropanol.[6]
-
Homogenize the slurry using a mortar and pestle or a planetary ball mill.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve the desired sulfur loading (e.g., 4 mg S/cm²).[4][6]
-
Dry the electrode in a vacuum oven at a suitable temperature (e.g., 60°C) for several hours to remove the solvent.
-
Punch out circular electrodes of the desired size for cell assembly.
Coin Cell Assembly
This protocol describes the assembly of a CR2032 coin cell for electrochemical testing.
Materials:
-
Prepared sulfur cathode
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Prepared TFEE-based electrolyte
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, place the prepared sulfur cathode at the bottom of the coin cell casing.
-
Add a few drops of the TFEE-based electrolyte to wet the cathode surface. A typical electrolyte-to-sulfur ratio is 6.5 µL/mg of sulfur for high-energy cells.[4][6]
-
Place a separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place a lithium metal foil anode on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
Electrochemical Testing
This protocol outlines the galvanostatic cycling procedure to evaluate the performance of the assembled Li-S cells.
Equipment:
-
Battery cycler (e.g., Biologic VMP3)
-
Temperature-controlled chamber (optional)
Procedure:
-
Let the assembled cells rest for a few hours to ensure complete electrolyte wetting.
-
Place the cells in the battery cycler.
-
Perform galvanostatic cycling at a desired C-rate (e.g., C/10, where 1C = 1675 mA/g of sulfur) within a potential window of 1.5-3.0 V versus Li/Li+.[4][6]
-
A typical cycling sequence can be C/20, C/10, C/5, C/2, and 1C for 5 cycles each, followed by long-term cycling at C/10.[4][6]
-
Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.
Visualizations
Mechanism of TFEE Action
The following diagram illustrates the proposed mechanism by which TFEE suppresses the polysulfide shuttle effect in a lithium-sulfur battery.
Caption: Mechanism of TFEE in suppressing the polysulfide shuttle.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating TFEE-based electrolytes in Li-S batteries.
Caption: Experimental workflow for testing TFEE in Li-S batteries.
Logical Relationship of TFEE Properties
This diagram illustrates the logical relationship between the properties of TFEE and the resulting improvements in Li-S battery performance.
Caption: Logical flow from TFEE properties to battery improvements.
References
- 1. Engineering Strategies for Suppressing the Shuttle Effect in Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in Suppressing Polysulfide Shuttling in Lithium-Sulfur Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur. However, their practical application has been hindered by several challenges, most notably the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity degradation. The use of fluorinated ether-based electrolytes, specifically with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as a co-solvent, has emerged as a compelling strategy to mitigate this issue. These application notes provide a detailed overview of the role of TFEE in suppressing polysulfide shuttling, supported by quantitative data and experimental protocols.
Mechanism of Polysulfide Shuttle Suppression
The effectiveness of this compound (TFEE) in suppressing the polysulfide shuttle effect stems from its unique molecular structure and its influence on the electrolyte's solvation properties.[1] The fluorine atoms in TFEE impart a low-polarity character to the solvent, which fundamentally alters the solubility of the highly polar lithium polysulfides.
The proposed mechanism involves the weak coordination of TFEE with lithium ions (Li⁺).[1] This weak interaction modifies the solvation shell around the lithium ions, making the electrolyte less hospitable to the dissolution of long-chain polysulfides (Li₂Sₓ, where x ≥ 4).[2][3] Consequently, the concentration of soluble polysulfides in the electrolyte is significantly reduced, which in turn minimizes their diffusion to the lithium anode and suppresses the detrimental shuttle phenomenon. This leads to improved coulombic efficiency and enhanced cycling stability of the Li-S cell.
Quantitative Data Presentation
The inclusion of TFEE as a co-solvent in Li-S battery electrolytes has demonstrated significant improvements in electrochemical performance. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Electrochemical Performance with and without TFEE
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Reference |
| 1 M LiTFSI in DOL/DME (1:1 v/v) | ~1100 | ~82 (at C/10) | Not specified | [2][3] |
| 1 M LiTFSI in TFEE/DOL (1:1 v/v) | >1200 | ~97 (at C/10) | Not specified (short-circuited after ~25 cycles due to dendrites) | [3] |
| 1.0 M LiTFSI DOL/DME (5/5 by volume) | ~1000 | ~90 | ~60 | [4] |
| 1.0 M LiTFSI DOL/TFEE (7/3 by volume) | ~1250 | >97 | 99.5 (per cycle) | [4][5] |
Table 2: Effect of TFEE/DOL Ratio on Electrochemical Performance (at C/10)
| TFEE:DOL Volume Ratio | Initial Discharge Capacity (mAh/g) | Coulombic Efficiency after 100 cycles (%) | Reference |
| 1:2 | ~1150 | ~95 | [3] |
| 1:1 | ~1250 | ~98 | [3] |
| 2:1 | ~1050 | >99 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound (TFEE) in suppressing polysulfide shuttling.
Protocol 1: Preparation of TFEE-Based Electrolyte
Objective: To prepare a 1 M LiTFSI electrolyte in a TFEE and 1,3-dioxolane (B20135) (DOL) co-solvent mixture.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
This compound (TFEE), battery grade, anhydrous
-
1,3-dioxolane (DOL), anhydrous, battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the desired volume ratio of the TFEE and DOL co-solvent. For a 1:1 (v/v) mixture, mix equal volumes of TFEE and DOL in a clean, dry beaker.
-
Slowly add the required amount of LiTFSI to the co-solvent mixture while stirring to achieve a final concentration of 1 M. For example, to prepare 10 mL of electrolyte, add 2.872 g of LiTFSI to 5 mL of TFEE and 5 mL of DOL.
-
Continue stirring until the LiTFSI is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Assembly of Li-S Coin Cells (CR2032)
Objective: To assemble CR2032 coin cells for electrochemical testing of the TFEE-based electrolyte.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
Sulfur/carbon composite cathode
-
Lithium metal foil anode
-
Celgard 2400 separator
-
Prepared TFEE-based electrolyte
-
Coin cell crimper
Procedure:
-
Inside an argon-filled glovebox, punch circular electrodes from the sulfur/carbon composite sheet (cathode, typically 12 mm diameter) and lithium foil (anode, typically 14 mm diameter).
-
Punch circular separators from the Celgard sheet (typically 16 mm diameter).
-
Place the cathode at the center of the bottom coin cell casing.
-
Add a few drops (e.g., 20 µL) of the TFEE-based electrolyte onto the cathode surface to ensure good wetting.
-
Place the separator on top of the wetted cathode.
-
Add another few drops (e.g., 20 µL) of the electrolyte onto the separator.
-
Carefully place the lithium anode on top of the separator.
-
Place a spacer and then a spring on top of the anode.
-
Place the gasket and the top casing.
-
Crimp the coin cell using a coin cell crimper to ensure proper sealing.
-
Let the assembled cells rest for several hours before electrochemical testing to ensure complete electrolyte penetration.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled Li-S cells.
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
Procedures:
-
Galvanostatic Cycling:
-
Place the assembled coin cells in the battery cycler.
-
Set the voltage window, typically between 1.7 V and 2.8 V vs. Li/Li⁺.
-
Perform cycling at various C-rates (e.g., C/10, C/5, 1C, where 1C = 1675 mA/g of sulfur).
-
Record the discharge/charge capacities, coulombic efficiency, and cycle life.
-
-
Cyclic Voltammetry (CV):
-
Connect the cell to a potentiostat.
-
Set a scan rate (e.g., 0.1 mV/s) within the voltage window (e.g., 1.7 V to 2.8 V).
-
Run several cycles to observe the redox peaks corresponding to the conversion of sulfur species.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Perform EIS at different states of charge/discharge to analyze the charge transfer resistance and other impedance parameters.
-
Conclusion
The use of this compound (TFEE) as an electrolyte co-solvent presents a highly effective strategy for suppressing the polysulfide shuttle effect in lithium-sulfur batteries. By modifying the electrolyte's solvation environment and reducing the solubility of lithium polysulfides, TFEE significantly improves key performance metrics, including coulombic efficiency and capacity retention. The provided protocols offer a standardized framework for researchers to prepare, assemble, and test Li-S cells with TFEE-based electrolytes, facilitating further advancements in this promising energy storage technology.
References
- 1. This compound | 358-39-4 | Benchchem [benchchem.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high performance lithium–sulfur battery enabled by a fish-scale porous carbon/sulfur composite and symmetric fluorinated diethoxyethane electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrolyte Formulations with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) is a fluorinated ether that has garnered significant interest as a co-solvent in electrolyte formulations for advanced lithium battery systems. Its unique molecular structure, featuring two ether oxygen atoms and multiple fluorine atoms, imparts desirable properties such as enhanced stability, reduced flammability, and improved electrochemical performance. TFEE's weak coordination with lithium ions modifies the electrolyte's solvation structure, leading to the formation of a more stable solid-electrolyte interphase (SEI) on the anode and suppressing undesirable side reactions.[1]
These characteristics make TFEE a promising component for developing safer, longer-lasting, and higher-performance lithium-sulfur (Li-S) and high-voltage lithium-ion batteries. This document provides detailed application notes and experimental protocols for the formulation and evaluation of electrolytes containing TFEE.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of TFEE is essential for its effective use in electrolyte formulations.
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₈O₂ | [2] |
| Molecular Weight | 262.10 g/mol | [2] |
| CAS Number | 358-39-4 | [2] |
| Boiling Point | 86 °C | [2] |
| Density | 1.4726 g/cm³ | [2] |
| Flash Point | 44.9 °C | [2] |
Applications in Lithium Battery Electrolytes
Lithium-Sulfur (Li-S) Batteries
In Li-S batteries, TFEE is primarily used as a co-solvent to mitigate the polysulfide shuttle effect—a major cause of capacity fading. The fluorinated nature of TFEE reduces the solubility of lithium polysulfides in the electrolyte, thereby preventing their migration to the lithium anode and subsequent parasitic reactions.[3]
Key Advantages in Li-S Batteries:
-
Suppression of Polysulfide Shuttle: Leads to higher coulombic efficiency and improved capacity retention.[3]
-
Enhanced Cycling Stability: Contributes to a longer cycle life. One study demonstrated a high capacity retention of 99.5% per cycle for 100 cycles when TFEE was used as a co-solvent with 1,3-dioxolane (B20135) (DOL).[3]
-
Formation of a Stable SEI: The decomposition of TFEE at the anode surface contributes to a robust and stable SEI layer.
High-Voltage Lithium-Ion Batteries
For high-voltage lithium-ion battery applications, TFEE's high oxidative stability is a key attribute. Conventional carbonate-based electrolytes tend to decompose at high voltages (typically above 4.2 V vs. Li/Li⁺), leading to performance degradation. The electron-withdrawing fluorine atoms in TFEE enhance its stability at higher potentials.[1][4]
Key Advantages in High-Voltage Lithium-Ion Batteries:
-
Wide Electrochemical Stability Window: Enables the use of high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO).
-
Improved Safety: The lower flammability of fluorinated ethers compared to conventional carbonate solvents enhances the overall safety of the battery.
-
Enhanced Performance at Elevated Temperatures: The stable nature of TFEE-containing electrolytes can lead to better performance and longer life at higher operating temperatures.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of electrolytes containing TFEE. All procedures involving lithium salts and non-aqueous solvents should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm.
Protocol 1: Preparation of TFEE-Based Electrolyte for Li-S Batteries
This protocol describes the preparation of a 1.0 M LiTFSI in a DOL/TFEE co-solvent system.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
1,3-dioxolane (DOL), anhydrous
-
This compound (TFEE), purified by vacuum distillation[3]
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside the glovebox, prepare the desired volume ratio of the DOL/TFEE solvent mixture. For example, to prepare a 10 mL solution with a DOL/TFEE volume ratio of 1:1, mix 5 mL of DOL and 5 mL of TFEE.
-
Calculate the mass of LiTFSI required to achieve a 1.0 M concentration in the final solvent mixture.
-
Slowly add the calculated amount of LiTFSI to the DOL/TFEE solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the LiTFSI is completely dissolved, and the solution is clear and homogeneous.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Assembly of a Li-S Coin Cell
This protocol outlines the assembly of a CR2032-type coin cell for evaluating the performance of TFEE-based electrolytes.
Materials:
-
Sulfur/carbon composite cathode
-
Lithium metal foil anode
-
Microporous polypropylene (B1209903) separator (e.g., Celgard 2400)
-
TFEE-based electrolyte (prepared as in Protocol 1)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
Inside the glovebox, punch out circular electrodes from the sulfur/carbon cathode material and the lithium metal foil.
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Apply a few drops of the TFEE-based electrolyte onto the cathode surface to ensure it is well-wetted.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte onto the separator.
-
Carefully place the lithium anode disc on top of the separator.
-
Place a spacer and then a spring on top of the anode.
-
Place the top casing (cap) over the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
Protocol 3: Electrochemical Characterization
The following are standard electrochemical tests to evaluate the performance of the prepared electrolytes and assembled cells.
a) Ionic Conductivity Measurement
-
Technique: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Configuration: A symmetric cell with two stainless steel blocking electrodes separated by a separator soaked in the electrolyte.
-
Procedure:
-
Assemble the symmetric cell inside the glovebox.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
-
b) Electrochemical Stability Window (ESW) Measurement
-
Technique: Linear Sweep Voltammetry (LSV)
-
Cell Configuration: A three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode.
-
Procedure:
-
Assemble the three-electrode cell inside the glovebox.
-
Connect the cell to a potentiostat.
-
Sweep the potential of the working electrode from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the anodic stability limit.
-
In a separate experiment, sweep the potential to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.
-
The ESW is the potential range where no significant increase in current is observed, indicating the absence of electrolyte decomposition.
-
c) Battery Cycling Performance
-
Technique: Galvanostatic Cycling
-
Procedure:
-
Place the assembled coin cell in a battery cycler.
-
Cycle the cell at a constant current density (C-rate) within a specific voltage range.
-
For Li-S cells, a typical voltage range is 1.7 V to 2.8 V.
-
For high-voltage Li-ion cells (e.g., with an LNMO cathode), the range might be 3.5 V to 4.9 V.
-
-
Record the charge and discharge capacities for each cycle.
-
Evaluate the capacity retention, coulombic efficiency, and rate capability over a large number of cycles.
-
Data Presentation
The following tables summarize the expected performance improvements when using TFEE as a co-solvent in Li-S battery electrolytes, based on available literature.
Table 1: Comparative Cycling Performance of Li-S Cells with Different DOL/TFEE Ratios [3]
| Electrolyte Composition (1.0 M LiTFSI in DOL/TFEE, v/v) | Initial Discharge Capacity (mAh/g) | Capacity after 50 Cycles (mAh/g) | Capacity Retention after 50 Cycles (%) |
| DOL/DME (5/5) - Baseline | ~1050 | ~600 | ~57% |
| DOL/TFEE (8/2) | ~1100 | ~750 | ~68% |
| DOL/TFEE (7/3) | ~1150 | ~850 | ~74% |
| DOL/TFEE (5/5) | ~1200 | ~950 | ~79% |
| DOL/TFEE (3/7) | ~1100 | ~800 | ~73% |
| DOL/TFEE (2/8) | ~1000 | ~700 | ~70% |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Conclusion
This compound is a versatile and effective co-solvent for improving the performance and safety of lithium batteries. Its ability to suppress the polysulfide shuttle in Li-S batteries and its high oxidative stability for high-voltage applications make it a valuable tool for researchers and engineers in the field of energy storage. The protocols provided in this document offer a starting point for the formulation and evaluation of TFEE-based electrolytes, which can be further optimized for specific battery chemistries and applications.
References
Application Notes and Protocols for Determining the Electrochemical Stability Window of TFEE-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the electrochemical stability window (ESW) of 2,2,2-trifluoroethyl ether (TFEE)-based electrolytes. TFEE, also known as bis(2,2,2-trifluoroethyl) ether (BTFE), is a promising co-solvent for advanced battery electrolytes due to its high oxidative stability.[1][2]
Introduction
The electrochemical stability window (ESW) is a critical parameter for electrolytes used in high-energy-density batteries. It defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide ESW is essential for enabling the use of high-voltage cathodes and reactive anodes, such as lithium metal. Fluorinated solvents like TFEE are employed to enhance the oxidative stability of electrolytes.[1][2] This document outlines the standard electrochemical techniques and detailed protocols for accurately measuring the ESW of TFEE-based electrolytes.
Data on Electrochemical Stability of TFEE-Based Electrolytes
Quantitative data on the precise electrochemical stability window of electrolytes where TFEE is the primary solvent is not extensively consolidated in the literature. However, its use as a co-solvent has been shown to significantly enhance the stability of the electrolyte. The table below summarizes qualitative findings and any available specific data points from various studies.
| Electrolyte Composition | Lithium Salt | Key Findings on Electrochemical Stability | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |
| DOL/DME/BTFE (1:1:2 v/v/v) | 0.5 M LiTFSI | Used to mitigate self-discharge in Li-S batteries by forming a robust protective film on the anode. | Not specified | Not specified | [1] |
| TEP/BTFE (with 1.5 M LiFSI) | 1.5 M LiFSI | Studied as a diluent in a phosphate-based non-flammable liquid electrolyte. | Not specified | Not specified | [3] |
| TFEE as a component in novel fluorinated ether electrolytes | Not specified | New class of fluorinated ether electrolytes synthesized to combine high ionic conductivity with high oxidative stability up to 5.6 V. | ~5.6 | Not specified | [2] |
Note: DOL = 1,3-dioxolane, DME = 1,2-dimethoxyethane, TEP = triethyl phosphate, LiTFSI = lithium bis(trifluoromethanesulfonyl)imide, LiFSI = lithium bis(fluorosulfonyl)imide.
Experimental Protocols for Determining Electrochemical Stability Window
The most common methods to determine the ESW of an electrolyte are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[4][5] These techniques involve applying a linearly changing potential to a working electrode in the electrolyte and measuring the resulting current. An increase in current signifies the onset of electrolyte decomposition.
Protocol 1: Anodic Stability Measurement using Linear Sweep Voltammetry (LSV)
This protocol details the procedure for determining the oxidative (anodic) stability limit of a TFEE-based electrolyte.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell, Swagelok-type cell)
-
Working Electrode (WE): Inert material such as platinum (Pt), gold (Au), or glassy carbon (GC)
-
Reference Electrode (RE): Lithium metal foil
-
Counter Electrode (CE): Lithium metal foil
-
Separator (e.g., Celgard, glass fiber)
-
TFEE-based electrolyte to be tested
-
Argon-filled glovebox for cell assembly
2. Cell Assembly (to be performed in an argon-filled glovebox):
-
Prepare the working, reference, and counter electrodes to the appropriate dimensions for the electrochemical cell.
-
Place the separator on top of the working electrode.
-
Add a few drops of the TFEE-based electrolyte to wet the separator and electrode surface.
-
Place the lithium metal reference electrode on the separator.
-
Add another separator and wet it with the electrolyte.
-
Place the lithium metal counter electrode on the top separator.
-
Securely assemble the cell to ensure good contact between all components.
3. Electrochemical Measurement:
-
Connect the assembled cell to the potentiostat.
-
Set the parameters for the LSV experiment:
-
Initial Potential: Open circuit voltage (OCV) of the cell.
-
Final Potential: A high potential, typically 5.0 V to 6.0 V vs. Li/Li⁺, sufficient to induce oxidation.
-
Scan Rate: A slow scan rate, typically 0.1 mV/s to 1.0 mV/s, is recommended to obtain clear oxidation peaks.[6]
-
Current Cutoff: A predefined current density threshold (e.g., 0.01 mA/cm², 0.1 mA/cm²) is often used to define the stability limit.
-
-
Start the LSV scan and record the current as a function of the applied potential.
-
The anodic stability limit is determined as the potential at which the current starts to increase significantly, exceeding the defined cutoff value.
Protocol 2: Cathodic Stability Measurement using Linear Sweep Voltammetry (LSV)
This protocol details the procedure for determining the reductive (cathodic) stability limit of a TFEE-based electrolyte.
1. Materials and Equipment:
-
Same as for the anodic stability measurement, with the exception of the working electrode.
-
Working Electrode (WE): Copper (Cu) or Nickel (Ni) foil is commonly used for cathodic stability measurements as lithium deposition occurs on these surfaces.
2. Cell Assembly:
-
Follow the same procedure as for the anodic stability measurement, but use the Cu or Ni foil as the working electrode.
3. Electrochemical Measurement:
-
Connect the assembled cell to the potentiostat.
-
Set the parameters for the LSV experiment:
-
Initial Potential: Open circuit voltage (OCV) of the cell.
-
Final Potential: A negative potential, typically down to -0.5 V vs. Li/Li⁺, to observe the reduction of the electrolyte and lithium plating.
-
Scan Rate: A slow scan rate, such as 1.0 mV/s.
-
Current Cutoff: A predefined current density threshold is used to define the stability limit before significant lithium plating occurs.
-
-
Start the LSV scan and record the current.
-
The cathodic stability limit is the potential at which a significant reduction current is observed before the onset of bulk lithium deposition.
Protocol 3: Full Electrochemical Window Determination using Cyclic Voltammetry (CV)
CV can be used to evaluate both the anodic and cathodic stability in a single experiment and to assess the reversibility of the electrochemical processes.
1. Materials and Equipment:
-
Same as for the LSV measurements. An inert working electrode (Pt, Au, or GC) is typically used.
2. Cell Assembly:
-
Follow the same procedure as for the LSV measurements.
3. Electrochemical Measurement:
-
Connect the assembled cell to the potentiostat.
-
Set the parameters for the CV experiment:
-
Initial Potential: OCV.
-
Vertex 1 (Upper Potential Limit): e.g., 5.0 V vs. Li/Li⁺.
-
Vertex 2 (Lower Potential Limit): e.g., -0.5 V vs. Li/Li⁺.
-
Scan Rate: e.g., 1.0 mV/s.
-
Number of Cycles: Typically 1-3 cycles.
-
-
Run the CV scan. The resulting plot of current versus potential will show the onset of oxidation and reduction currents, defining the electrochemical stability window.
Visualizations
Experimental Workflow for ESW Determination
The following diagram illustrates the general workflow for determining the electrochemical stability window of a TFEE-based electrolyte.
Caption: Workflow for ESW determination.
Signaling Pathway for Electrolyte Decomposition
The following diagram illustrates the logical relationship leading to the determination of the electrochemical stability limits based on the observed current.
References
High-Performance Electrolytes: Application Notes on Synthesis and Protocols Utilizing TFEE Co-solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance electrolytes incorporating 2,2,2-trifluoroethyl ether (TFEE) as a co-solvent. The inclusion of TFEE, also known as bis(2,2,2-trifluoroethyl) ether (BTFE), in standard carbonate-based electrolytes has been shown to enhance battery performance, particularly in lithium-ion and lithium-sulfur batteries. These notes are intended to guide researchers in replicating and building upon existing findings.
Introduction to TFEE as an Electrolyte Co-solvent
Fluorinated solvents are increasingly investigated as components in lithium battery electrolytes due to their unique properties, including high oxidative stability and the ability to form a stable solid electrolyte interphase (SEI) on the anode surface. TFEE is a promising fluorinated co-solvent that can be incorporated into conventional electrolyte formulations, such as those containing ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), to improve key performance metrics.
The primary mechanism by which TFEE enhances electrolyte performance is through its participation in the formation of the SEI layer. Studies on localized high-concentration electrolytes (LHCEs) have shown that fluorinated diluents like TFEE contribute to the formation of a continuous and compact inorganic SEI phase. This SEI layer is crucial for preventing uncontrolled electrolyte decomposition and uneven lithium deposition, which are major causes of battery degradation and failure.
Quantitative Performance Data
The following tables summarize the key performance indicators of electrolytes containing TFEE as a co-solvent. For comparison, data for a baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC) should be considered, though specific values can vary based on the exact composition and testing conditions.
Table 1: Ionic Conductivity of TFEE-based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M LiPF6 in EC:DMC (1:1 by vol) | 25 | Value not explicitly found for TFEE |
| 1 M LiPF6 in EC:DMC with TFEE | 25 | Value not explicitly found for TFEE |
Note: While specific ionic conductivity values for TFEE-based electrolytes were not found in the immediate search, it is a critical parameter to measure. The protocol for this measurement is provided in Section 4.2.
Table 2: Electrochemical Stability Window of TFEE-based Electrolytes
| Electrolyte Composition | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Electrochemical Stability Window (V) |
| 1 M LiPF6 in EC:DMC (1:1 by vol) | ~4.2-4.5 | ~0.8 | ~3.4-3.7 |
| 1 M LiPF6 in EC:DMC with TFEE | Value not explicitly found for TFEE | Value not explicitly found for TFEE | Value not explicitly found for TFEE |
Note: The electrochemical stability window is a key advantage of fluorinated co-solvents. A detailed protocol for its determination is provided in Section 4.3.
Table 3: Cycling Performance of Lithium-Ion Batteries with TFEE-based Electrolytes (Example with NMC Cathode)
| Cell Configuration | Electrolyte | C-Rate | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |
| Li | NMC811 | 1 M LiPF6 in EC:DMC (1:1 by vol) | 0.5C | 100 | |
| Li | NMC811 | 1 M LiPF6 in EC:DMC with TFEE | 0.5C | 100 |
Synthesis and Mechanisms
Synthesis of TFEE
A patented method for the synthesis of bis(2,2,2-trifluoroethyl) ether involves the reaction of 2,2,2-trifluoroethanol (B45653) with a suitable reagent in a pressure reaction kettle. The process is designed to be efficient with readily available raw materials.[1]
Mechanism of Performance Enhancement
The primary role of TFEE as a co-solvent is to participate in the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the lithium metal anode. In localized high-concentration electrolytes, TFEE acts as a diluent that helps to create a continuous and compact inorganic SEI phase.[2] This SEI layer is critical in:
-
Preventing Dendrite Formation: A uniform and mechanically stable SEI can suppress the growth of lithium dendrites, which are a major safety concern and cause of cell failure.
-
Minimizing Electrolyte Decomposition: The protective nature of the SEI layer prevents the continuous reduction of the electrolyte on the highly reactive lithium metal surface.
-
Improving Ion Transport: A well-formed SEI should be ionically conductive to allow for the efficient transport of Li+ ions while being electronically insulating.
The mechanism of SEI formation in the presence of TFEE is a complex process involving the reductive decomposition of both the salt anion and the solvent molecules, including TFEE itself, at the anode surface. The fluorine content in TFEE is believed to contribute to the formation of lithium fluoride (B91410) (LiF) rich components in the SEI, which is known for its excellent stability and ability to passivate the anode surface effectively.
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical characterization of TFEE-based electrolytes.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing TFEE as a co-solvent.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF6), battery grade
-
Ethylene carbonate (EC), battery grade, anhydrous
-
Dimethyl carbonate (DMC), battery grade, anhydrous
-
2,2,2-Trifluoroethyl ether (TFEE), anhydrous
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside the argon-filled glovebox, prepare the desired volume of the baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC with a 1:1 volume ratio).
-
To a volumetric flask, add the desired volume of the baseline electrolyte.
-
Add the calculated volume of TFEE to achieve the target co-solvent concentration (e.g., 10%, 20% by volume).
-
Add a magnetic stir bar to the flask and seal it.
-
Stir the solution on a magnetic stirrer for at least 4 hours to ensure complete dissolution and homogenization.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the TFEE-based electrolyte.
Apparatus:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber
-
Electrochemical workstation with impedance spectroscopy capability (alternative method)
Procedure:
-
Calibrate the conductivity meter using standard conductivity solutions.
-
Rinse the conductivity cell with a small amount of the TFEE-based electrolyte to be tested.
-
Fill the conductivity cell with the electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Measure the conductivity. Repeat the measurement at various temperatures to determine the temperature dependence.
Alternative Method (Electrochemical Impedance Spectroscopy - EIS):
-
Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) separated by a separator soaked in the TFEE-based electrolyte.
-
Connect the cell to an electrochemical workstation.
-
Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte can be determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
Electrochemical Stability Window (ESW) Measurement
Objective: To determine the anodic and cathodic stability limits of the TFEE-based electrolyte.
Apparatus:
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., platinum or glassy carbon for anodic scan, copper for cathodic scan)
-
Counter electrode (lithium metal)
-
Reference electrode (lithium metal)
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox. The working electrode should be clean and polished. The separator should be soaked in the TFEE-based electrolyte.
-
Connect the cell to the potentiostat.
-
Anodic Scan (Oxidation Stability): Perform linear sweep voltammetry (LSV) from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1.0 mV/s). The potential at which a sharp increase in current is observed is considered the anodic stability limit.
-
Cathodic Scan (Reduction Stability): Using a fresh cell with a copper working electrode, perform LSV from the OCV to a low potential (e.g., -0.5 V vs. Li/Li+) at a slow scan rate. The potential at which a significant reduction current (prior to lithium plating) is observed indicates the cathodic stability limit.
Battery Cycling Performance Test
Objective: To evaluate the long-term cycling stability of a lithium-ion battery utilizing the TFEE-based electrolyte.
Apparatus:
-
Coin cells (e.g., CR2032) or pouch cells
-
Cathode (e.g., NMC, LFP) and anode (e.g., graphite, lithium metal)
-
Separator (e.g., Celgard)
-
Battery cycler
Procedure:
-
Assemble the coin cells or pouch cells inside an argon-filled glovebox. Use the prepared TFEE-based electrolyte.
-
Allow the cells to rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the specified voltage window for the chosen cathode material. This step is crucial for the formation of a stable SEI.
-
Long-Term Cycling: Cycle the cells at a desired C-rate (e.g., C/2 or 1C) for a large number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
Analyze the data to determine the capacity retention and overall stability of the battery with the TFEE-based electrolyte.
Conclusion
The use of TFEE as a co-solvent in lithium battery electrolytes presents a promising avenue for improving battery performance, primarily through the formation of a more stable and effective SEI layer. The protocols outlined in this document provide a framework for the systematic synthesis and characterization of TFEE-based electrolytes. Further research is encouraged to populate the quantitative data tables and to explore the full potential of TFEE in various battery chemistries and applications.
References
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane for high-voltage lithium-ion batteries
An Application and Protocol Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane for High-Voltage Lithium-Ion Batteries
This document provides detailed application notes and experimental protocols for the use of this compound (TFEE) as an electrolyte additive in high-voltage lithium-ion batteries. It is intended for researchers and professionals in battery materials science and electrochemical engineering.
Introduction
The development of high-energy-density lithium-ion batteries is critically dependent on the stability of electrolytes at high operating voltages (>4.3 V vs. Li/Li⁺). Conventional carbonate-based electrolytes are prone to oxidative decomposition on the surface of high-voltage cathodes, leading to capacity fade and safety concerns. This compound (TFEE) is a fluorinated ether that has emerged as a promising co-solvent or additive to enhance the electrochemical stability and overall performance of these systems. Its unique molecular structure, featuring electron-withdrawing fluorine atoms, imparts high oxidative stability and helps form a robust cathode-electrolyte interphase (CEI).
Physicochemical Properties
TFEE is a colorless liquid with properties that make it suitable for battery applications. Its high boiling point contributes to the thermal stability of the electrolyte, while its fluorinated nature reduces flammability.
| Property | Value | Reference |
| Chemical Formula | C₆H₆FⲈO₂ | [1][2][3] |
| Molecular Weight | 262.10 g/mol | [1][3][4] |
| Density | ~1.47 g/cm³ | [1][5] |
| Boiling Point | 141 °C | [2] |
| Flash Point | 45 °C | [2] |
| Purity | ≥99% (Battery Grade) | [4] |
Mechanism of Action
The primary function of TFEE in a high-voltage electrolyte is to improve the stability of the system through two main mechanisms: modification of the lithium-ion solvation structure and formation of a protective interphase layer.
-
Solvation Shell Modification : TFEE has two ether oxygen atoms that coordinate weakly with lithium ions (Li⁺).[2] This weak coordination alters the Li⁺ solvation shell, displacing the more easily oxidized carbonate solvent molecules. This new anion-incorporated solvation structure is more resistant to decomposition at high potentials.[2]
-
Protective Interphase Formation : At the high-voltage cathode, TFEE can be preferentially oxidized to form a stable, thin, and ionically conductive CEI layer. On the anode side, it reductively decomposes to contribute to a robust, LiF-rich solid-electrolyte interphase (SEI).[2] This protective layer physically blocks the electrolyte from the electrode surface, suppressing continuous decomposition, reducing gas generation, and preventing the dissolution of transition metals from the cathode.
Caption: TFEE's mechanism for enhancing high-voltage battery stability.
Performance Data
The incorporation of TFEE into electrolytes leads to significant improvements in the performance of high-voltage lithium-ion cells. The data below is compiled from studies on TFEE and similar highly fluorinated ethers, demonstrating their general effectiveness.
| Performance Metric | Cathode Material | Voltage Window | Electrolyte System | Key Finding | Reference |
| Oxidative Stability | Li metal | N/A | TFEE-based | Stable up to 4.4 V | [2] |
| Coulombic Efficiency | LiCoO₂ | up to 4.4 V | TFEE-based | Minimal capacity fade | [2] |
| Capacity Retention | Li-S Battery | N/A | TFEE-based | 80% after 200 cycles | [2] |
| Oxidative Stability | Li/LiNi₀.₅Mn₁.₅O₄ | up to 5.5 V | TTE-based | High oxidative stability | [6][7] |
| Capacity Retention | Li/LiNi₀.₅Mn₁.₅O₄ | 3.0 - 4.9 V | TTE-based | 94.8% after 130 cycles | [7] |
*Data for 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), a structurally similar fluorinated ether, is included to illustrate the potential of this class of compounds.
Experimental Protocols
The following protocols provide a framework for preparing and testing electrolytes containing TFEE for high-voltage lithium-ion battery applications. All procedures involving battery components should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol: Electrolyte Formulation
Objective: To prepare a high-voltage electrolyte containing TFEE as a co-solvent.
Materials:
-
Battery-grade lithium hexafluorophosphate (B91526) (LiPF₆)
-
Ethylene carbonate (EC), Ethyl methyl carbonate (EMC) (battery grade, low moisture)
-
This compound (TFEE) (battery grade, ≥99% purity)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Dry the LiPF₆ salt at 80°C under vacuum for 12 hours before use.
-
Inside an Ar-filled glovebox, prepare the baseline carbonate solvent mixture. For a 3:7 (v/v) mixture, combine 30 mL of EC with 70 mL of EMC in a flask.
-
To create the final electrolyte, slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1.0 M).
-
Once the salt is fully dissolved, add the desired volume percentage of TFEE (e.g., for a 20% TFEE electrolyte, add 25 mL of TFEE to 100 mL of the 1.0 M LiPF₆ in EC/EMC solution).
-
Stir the final solution for at least 4 hours to ensure homogeneity. Store the electrolyte in a sealed container inside the glovebox.
Caption: Workflow for preparing TFEE-containing electrolyte.
Protocol: Coin Cell Assembly (CR2032)
Objective: To assemble a CR2032 coin cell for electrochemical testing using a high-voltage cathode.
Materials:
-
High-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on Al foil)
-
Lithium metal foil (anode)
-
Celgard 2325 separator
-
CR2032 coin cell components (casings, spacers, spring)
-
Prepared TFEE electrolyte
-
Electrode punch, crimping machine
Procedure:
-
Punch circular electrodes from the cathode sheet (e.g., 14 mm diameter) and lithium foil (e.g., 16 mm diameter).
-
Punch a circular separator (e.g., 19 mm diameter).
-
Dry the cathode and separator at 100°C under vacuum for 12 hours.
-
In the glovebox, place the cathode disc in the center of the bottom cell casing.
-
Dispense two drops (~40 µL) of the TFEE electrolyte onto the cathode surface.
-
Place the separator on top of the cathode.
-
Add another two drops of electrolyte onto the separator to ensure it is fully wetted.
-
Carefully place the lithium disc on top of the separator.
-
Add a spacer, followed by the spring.
-
Place the top casing and transfer the assembly to the crimping machine.
-
Crimp the cell with appropriate pressure to ensure a hermetic seal. Let the cell rest for 12 hours before testing.
Protocol: Electrochemical Characterization
Objective: To evaluate the performance of the assembled coin cells.
Equipment:
-
Multi-channel battery cycler
-
Potentiostat with frequency response analyzer
Procedure:
-
Formation Cycles:
-
Cycle the cell at a low C-rate (e.g., C/20) for the first two cycles between the designated voltage window (e.g., 3.0 V to 4.5 V for NMC811). This step is crucial for forming a stable SEI and CEI.
-
-
Galvanostatic Cycling (Rate Capability and Long-Term Stability):
-
Rate Capability: Charge the cell at a constant C-rate (e.g., C/10) to the upper voltage limit, hold until the current drops to C/20, then discharge at various C-rates (C/10, C/5, C/2, 1C, 2C).
-
Long-Term Cycling: Cycle the cell at a moderate rate (e.g., 1C charge/1C discharge) for an extended number of cycles (e.g., 200-500 cycles) to evaluate capacity retention and Coulombic efficiency.
-
-
Cyclic Voltammetry (CV):
-
Objective: To assess the oxidative stability of the electrolyte.
-
Setup: Use a three-electrode setup (Li/Li/Stainless Steel) or the assembled coin cell.
-
Procedure: Sweep the potential from the open-circuit voltage to a high potential (e.g., 5.5 V) at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles. The onset of significant oxidation current indicates the electrolyte's stability limit.
-
Caption: Standard workflow for electrochemical testing of coin cells.
References
- 1. This compound | 358-39-4 | FB101834 [biosynth.com]
- 2. This compound | 358-39-4 | Benchchem [benchchem.com]
- 3. This compound | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. msesupplies.com [msesupplies.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Experimental Setup for Characterizing the Solid Electrolyte Interphase (SEI) in Lithium-Metal Batteries
Audience: Researchers, scientists, and professionals in battery technology and materials science.
Introduction: The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the lithium metal anode during the initial charging cycles of a lithium-metal battery. This layer is both electronically insulating and ionically conducting, and its properties are paramount to the performance, safety, and lifespan of the battery. A stable and uniform SEI can suppress the growth of lithium dendrites, which are a major cause of battery failure and safety concerns.[1][2] Conversely, an unstable SEI leads to continuous consumption of the electrolyte and lithium, resulting in low Coulombic efficiency and poor cycle life.[3] Therefore, detailed characterization of the SEI is crucial for the development of next-generation high-energy-density lithium-metal batteries.
This document provides a comprehensive overview of the experimental setup and protocols for testing the SEI in lithium-metal batteries, covering electrochemical, spectroscopic, and microscopic techniques.
Electrochemical Characterization of the SEI
Electrochemical methods are fundamental for evaluating the in-situ properties of the SEI, such as its ionic conductivity, stability, and impact on battery performance.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the resistive and capacitive properties of the SEI.[4]
Objective: To determine the ionic resistance of the SEI and monitor its evolution over cycling.
Materials and Equipment:
-
Three-electrode electrochemical cell (e.g., Swagelok-type or coin cell with a lithium reference electrode).
-
Working Electrode: Lithium metal.
-
Counter Electrode: Lithium metal.
-
Reference Electrode: Lithium metal.
-
Separator (e.g., Celgard, glass fiber).
-
Electrolyte of interest.
-
Potentiostat with a frequency response analyzer.
-
Glovebox with an inert atmosphere (e.g., Argon).
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Allow the cell to rest for a few hours to reach a stable open-circuit voltage (OCV).
-
Perform an initial EIS measurement at OCV. A typical frequency range is from 1 MHz to 0.1 Hz with a small AC voltage amplitude (e.g., 5-10 mV).
-
Cycle the cell at a defined current density (e.g., 0.5 mA cm⁻²) for a set number of cycles.
-
Periodically interrupt the cycling at a specific state of charge (e.g., fully charged or discharged) and repeat the EIS measurement at OCV.
-
Analyze the resulting Nyquist plots. The semicircle in the high-to-medium frequency range is typically associated with the resistance of the SEI.
Experimental Protocol: Galvanostatic Cycling and Coulombic Efficiency (CE) Measurement
This protocol is used to assess the stability of the SEI by measuring the efficiency of lithium plating and stripping.
Objective: To quantify the reversibility of the lithium deposition process and infer the stability of the SEI.
Materials and Equipment:
-
Two-electrode cell (e.g., coin cell).
-
Working Electrode: Copper foil (for initial plating).
-
Counter/Reference Electrode: Lithium metal.
-
Separator and Electrolyte.
-
Battery cycler.
-
Glovebox.
Procedure:
-
Assemble Li||Cu coin cells in a glovebox.
-
Plate a known amount of lithium onto the copper foil at a specific current density (e.g., 1 mAh cm⁻² at 0.5 mA cm⁻²).
-
Strip the plated lithium until a cutoff voltage is reached (e.g., 1.0 V vs. Li/Li⁺).[5]
-
The Coulombic efficiency is calculated as the ratio of the stripping capacity to the plating capacity.
-
Repeat the plating/stripping process for a large number of cycles. A stable and high CE (ideally >99%) indicates the formation of a protective SEI.[5]
Data Presentation: Electrochemical Characterization
| Parameter | Electrolyte A | Electrolyte B | Electrolyte C | Unit |
| Average Coulombic Efficiency (after 50 cycles) | 98.5% | 99.2% | 97.8% | % |
| SEI Resistance (after 1st cycle) | 50 | 35 | 65 | Ω·cm² |
| SEI Resistance (after 50 cycles) | 75 | 40 | 120 | Ω·cm² |
| Li | Li Symmetrical Cell Polarization (at 1 mA cm⁻²) | 30 | 15 |
Spectroscopic Characterization of the SEI
Spectroscopic techniques are employed to analyze the chemical composition of the SEI.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information of the SEI components.
Objective: To identify the chemical species present in the SEI layer.
Materials and Equipment:
-
Cycled lithium metal electrodes.
-
Airtight sample transfer vessel.
-
XPS instrument with an Ar⁺ ion gun for depth profiling.
-
Glovebox.
Procedure:
-
Cycle a Li-metal cell for a desired number of cycles.
-
Disassemble the cell inside a glovebox.
-
Gently rinse the lithium electrode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Mount the electrode on a sample holder and seal it in an airtight transfer vessel to prevent air exposure.
-
Introduce the sample into the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).
-
Use Ar⁺ sputtering to etch the SEI and acquire spectra at different depths to perform depth profiling.
Data Presentation: Spectroscopic Characterization
| SEI Component | Electrolyte A | Electrolyte B | Electrolyte C | Method |
| Li₂CO₃ | High | Moderate | High | XPS |
| LiF | Low | High | Moderate | XPS |
| Polymeric Species (e.g., PEO-like) | Moderate | Low | High | FTIR |
| Lithium Alkoxides (ROLi) | High | Low | Moderate | XPS, FTIR |
Microscopic Characterization of the SEI
Microscopy techniques are used to visualize the morphology and structure of the SEI and the underlying lithium metal.
Experimental Protocol: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the high-resolution imaging of the SEI in its near-native state, preserving its delicate structure.
Objective: To directly observe the nanostructure and morphology of the SEI.
Materials and Equipment:
-
Cycled lithium metal electrodes.
-
Cryo-TEM sample holder and transfer station.
-
Liquid nitrogen.
-
Focused Ion Beam (FIB) for sample preparation.
-
TEM instrument.
-
Glovebox.
Procedure:
-
Cycle the Li-metal cell.
-
Disassemble the cell in a glovebox.
-
Prepare a thin lamella of the lithium electrode with the intact SEI using a cryo-FIB.
-
Transfer the lamella to the cryo-TEM holder under cryogenic conditions.
-
Insert the holder into the TEM and acquire images at low electron doses to minimize beam damage.
Data Presentation: Microscopic Characterization
| Parameter | Electrolyte A | Electrolyte B | Electrolyte C | Method |
| SEI Thickness | ~50 nm | ~20 nm | ~80 nm | Cryo-TEM |
| SEI Uniformity | Non-uniform, patchy | Highly uniform | Moderately uniform | Cryo-TEM, SEM |
| Lithium Deposition Morphology | Dendritic | Dense, planar | Mossy | SEM |
Visualizations
Caption: Experimental workflow for SEI characterization.
Caption: Relationship between SEI properties and battery performance.
References
- 1. Item - Identifying the solid-electrolyte interphase formed on lithium metal electrodes using room temperature ionic liquid based electrolytes. - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. Characterization and Quantification of Solid Electrolyte Interphases for Composition-Functionality Relationships at Lithium Metal Electrodes [dspace.mit.edu]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. A Review of Solid Electrolyte Interphases on Lithium Metal Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) for Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) is a fluorinated ether of significant interest as a co-solvent in electrolytes for advanced lithium-ion and lithium-metal batteries. Its unique properties, including high oxidative stability and the ability to form a stable solid electrolyte interphase (SEI) on electrodes, contribute to improved battery performance and safety. However, the purity of TFEE is critical for these applications, as impurities can lead to detrimental side reactions, compromising battery cycle life and safety. This document provides detailed protocols for the purification of TFEE to meet the stringent requirements of battery-grade material.
Purity Requirements for Battery-Grade TFEE
The performance of lithium-ion batteries is highly sensitive to the presence of impurities in the electrolyte. For fluorinated ethers like TFEE, common impurities include water, acidic species (such as hydrofluoric acid), and unreacted starting materials from synthesis. These impurities can lead to the degradation of the electrolyte salt (e.g., LiPF6), corrosion of electrode materials, and the formation of unstable SEI layers. Based on industry standards for similar battery-grade fluorinated ethers, the target purity levels for TFEE are outlined in the table below.
Table 1: Target Purity Specifications for Battery-Grade this compound (TFEE)
| Parameter | Specification | Analytical Method |
| Purity (TFEE) | > 99.9% | Gas Chromatography (GC) |
| Water Content | < 20 ppm | Karl Fischer Titration |
| Acidity (as HF) | < 10 ppm | Titration |
| Non-Volatile Residue | < 50 ppm | Evaporation |
Experimental Protocols for Purification
The following protocols describe a multi-step purification process for TFEE, beginning with a preliminary washing and neutralization step, followed by fractional vacuum distillation.
Protocol 1: Preliminary Purification via Washing and Neutralization
This protocol aims to remove acidic impurities and water-soluble contaminants from crude TFEE.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or phosphorus pentoxide (P₂O₅)
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place the crude TFEE in a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Shake vigorously for 5 minutes to neutralize any acidic impurities. Vent the funnel periodically to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the washing step with deionized water (2-3 times) until the pH of the aqueous layer is neutral.
-
Transfer the washed TFEE to a dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate or phosphorus pentoxide, to the flask (approximately 10-20 g per 100 mL of TFEE).
-
Stir the mixture for at least 4 hours, or preferably overnight, to ensure complete drying.
-
Filter the dried TFEE to remove the drying agent. The resulting product is ready for final purification by distillation.
Protocol 2: Final Purification via Fractional Vacuum Distillation
This protocol is designed to separate TFEE from less volatile impurities and any remaining starting materials to achieve high purity.
Materials:
-
Pre-purified this compound
-
Distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Inert gas source (e.g., Argon or Nitrogen)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent water contamination.
-
Place the pre-purified TFEE into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and an inert gas line.
-
Slowly evacuate the system to the desired pressure. The boiling point of TFEE is approximately 86 °C at 100 mmHg.
-
Once the desired vacuum is achieved, begin heating the distillation flask gently using the heating mantle.
-
Collect and discard the initial fraction (forerun), which may contain more volatile impurities.
-
Carefully collect the main fraction distilling at a constant temperature. This fraction will be the high-purity TFEE. The boiling point of TFEE is 141°C at atmospheric pressure.[1]
-
Stop the distillation before the flask runs dry to avoid the concentration of non-volatile impurities.
-
The purified TFEE should be stored under an inert atmosphere in a tightly sealed container to prevent moisture absorption.
Quality Control and Characterization
The purity of the final product should be verified using the analytical methods listed in Table 1.
-
Gas Chromatography (GC): To determine the overall purity and identify any volatile organic impurities.
-
Karl Fischer Titration: To quantify the water content.
-
Acid-Base Titration: To determine the concentration of acidic impurities.
-
¹⁹F NMR Spectroscopy: Can provide detailed information about the fluorine atom locations and help identify any fluorinated impurities.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow of the purification process for this compound.
References
Application Notes and Protocols for the Use of Bis(2,2,2-trifluoroethyl) Ether (BTFE) in Developing Safer Battery Electrolytes
Topic: Use of Bis(2,2,2-trifluoroethyl) Ether (BTFE) in Developing Non-flammable Battery Electrolytes
Audience: Researchers, scientists, and battery development professionals.
Note: Initial research indicates that while the user's query specified "TFEE" (2,2,2-trifluoroethyl ether), the relevant compound extensively studied in the literature for this application is Bis(2,2,2-trifluoroethyl) ether (BTFE) . These application notes will focus on BTFE. It is critical to note that pure BTFE is a flammable liquid with a low flash point.[1][2] Its role in battery electrolytes is as a co-solvent to improve the overall safety and performance of the electrolyte mixture, rather than rendering it completely non-flammable.
Introduction
Conventional lithium-ion battery electrolytes, typically composed of lithium salts dissolved in organic carbonate solvents, are highly flammable and pose significant safety risks. The development of safer, less flammable electrolytes is a critical area of battery research. Fluorinated ethers have emerged as promising co-solvents to enhance the safety and electrochemical performance of battery electrolytes.
Bis(2,2,2-trifluoroethyl) ether (BTFE) is a fluorinated ether that has been investigated as a co-solvent in electrolytes for lithium-sulfur (Li-S) batteries and other lithium-based systems.[3] While pure BTFE is flammable, its inclusion in electrolyte formulations can contribute to the formation of a more stable solid-electrolyte interphase (SEI) on the anode surface. This can lead to improved cycling stability and reduced self-discharge, particularly in Li-S batteries.[3] The fluorinated nature of BTFE can also influence the overall flammability of the electrolyte mixture, although it does not render it non-flammable.
These application notes provide a summary of the properties of BTFE-containing electrolytes, detailed experimental protocols for their formulation and evaluation, and a discussion of the mechanisms by which BTFE can enhance battery performance.
Data Presentation: Physicochemical and Electrochemical Properties
The following table summarizes the key properties of a representative BTFE-containing electrolyte compared to a baseline electrolyte, as described in the literature for Li-S battery applications.[3]
| Property | Baseline Electrolyte (BL) | BTFE-Containing Electrolyte (BTFE) |
| Composition | 0.5 M LiTFSI in DOL/DME (1:1 v/v) | 0.5 M LiTFSI in DOL/DME/BTFE (1:1:2 v/v/v) |
| Ionic Conductivity | Data not available in the specific study, but typically in the range of 1-10 mS/cm for similar carbonate electrolytes. | Data not available in the specific study. The addition of a less polar co-solvent like BTFE may lead to a slight decrease in ionic conductivity. |
| Electrochemical Stability | Stable within the typical operating voltage of Li-S batteries. | Stable within the typical operating voltage of Li-S batteries. The fluorinated nature of BTFE is expected to offer good oxidative stability. |
| Flammability (Pure Solvent) | DME Flash Point: -2 °C (Closed Cup) | BTFE Flash Point: 1 °C (Closed Cup)[1][2] |
| Key Performance Metric | Significant self-discharge observed in Li-S cells. | Meaningfully decreased self-discharge in Li-S cells at elevated temperatures.[3] |
LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide, DOL: 1,3-dioxolane, DME: 1,2-dimethoxyethane
Experimental Protocols
Electrolyte Formulation
This protocol describes the preparation of a BTFE-containing electrolyte for use in Li-S batteries.[3]
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
1,3-dioxolane (DOL), anhydrous
-
1,2-dimethoxyethane (DME), anhydrous
-
Bis(2,2,2-trifluoroethyl) ether (BTFE), battery grade[2]
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox, prepare a 1:1 volumetric mixture of DOL and DME.
-
Prepare a 1:1:2 volumetric mixture of DOL, DME, and BTFE.
-
Slowly dissolve LiTFSI in the prepared solvent mixtures to achieve a final concentration of 0.5 M.
-
Stir the solutions until the LiTFSI is completely dissolved.
-
Store the prepared electrolytes in sealed containers inside the glovebox.
Flammability Testing: Self-Extinguishing Time (SET)
This protocol provides a general method for evaluating the flammability of battery electrolytes.[4][5][6]
Materials:
-
Electrolyte sample
-
Ceramic fiber paper or glass wool as a carrier
-
Micropipette
-
Butane (B89635) torch or lighter
-
Stopwatch
-
Fume hood
Procedure:
-
Cut a standardized piece of ceramic fiber paper (e.g., 20 mm x 15 mm).
-
Place the carrier material on a fire-resistant surface inside a fume hood.
-
Using a micropipette, apply a known volume (e.g., 300 µL) of the electrolyte to the center of the carrier material.
-
Bring the flame of a butane torch into contact with the electrolyte-soaked carrier for a fixed duration (e.g., 3 seconds).
-
Remove the flame and simultaneously start a stopwatch.
-
Record the time it takes for the flame on the electrolyte to self-extinguish.
-
Repeat the measurement at least three times for each electrolyte sample to ensure reproducibility.
-
Calculate the average self-extinguishing time. A shorter SET indicates lower flammability.
Electrochemical Performance Evaluation
Cyclic Voltammetry (CV) for Electrochemical Stability Window:
-
Assemble a three-electrode cell inside an argon-filled glovebox using a stainless steel working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
Fill the cell with the BTFE-containing electrolyte.
-
Perform a linear sweep voltammetry from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s) to determine the anodic stability limit.
-
Perform a linear sweep voltammetry from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the cathodic stability limit.
-
The electrochemical stability window is the potential range between the onset of significant oxidative and reductive currents.
Ionic Conductivity Measurement:
-
Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) separated by a separator soaked in the BTFE-containing electrolyte.
-
Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Determine the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where d is the thickness of the separator and A is the area of the electrode.
Charge-Discharge Cycling (for Li-S cells):
-
Assemble 2032-type coin cells with a sulfur-carbon composite cathode, a lithium metal anode, and a separator soaked in the BTFE-containing electrolyte.
-
Cycle the cells at a constant current rate (e.g., C/10) between a defined voltage range (e.g., 1.8 V to 2.6 V).
-
Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.
-
To evaluate self-discharge, cycle the cells for a few initial cycles, then rest the cells in a fully charged state for an extended period (e.g., 2 weeks) at a controlled temperature (e.g., 45°C).[3]
-
After the rest period, measure the remaining capacity to quantify the extent of self-discharge.
Mandatory Visualizations
Caption: Workflow for developing and evaluating BTFE-based battery electrolytes.
Caption: Proposed mechanism for BTFE mitigating self-discharge in Li-S batteries.
Conclusion
Bis(2,2,2-trifluoroethyl) ether serves as a functional co-solvent in lithium battery electrolytes, particularly for addressing the challenge of self-discharge in Li-S systems. While not rendering the electrolyte non-flammable, its inclusion is a strategy aimed at improving the overall safety and stability of the battery. The protocols outlined above provide a framework for the formulation and comprehensive evaluation of BTFE-containing electrolytes. Further research is warranted to quantify the impact of BTFE on the flammability of various electrolyte mixtures and to optimize its concentration for a balance of safety and electrochemical performance in different battery chemistries.
References
- 1. Bis(2,2,2-trifluoroethyl) ether 0.98 Flurothyl [sigmaaldrich.com]
- 2. CAS 333-36-8 | 2107-3-18 | MDL MFCD00010604 | Bis(2,2,2-trifluoroethyl)ether, battery grade | SynQuest Laboratories [synquestlabs.com]
- 3. me.psu.edu [me.psu.edu]
- 4. [PDF] Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Abstract: Flammability of Electrolytes – a Criticial Discussion of Flash Point and Self-Extinguishing Time Measurements (17th International Meeting on Lithium Batteries (June 10-14, 2014)) [ecs.confex.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) based electrolytes. The information is designed to assist in optimizing experimental protocols and overcoming common challenges to improve ionic conductivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and characterization of TFEE-based electrolytes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Ionic Conductivity | 1. Suboptimal Salt Concentration: The concentration of the lithium salt significantly impacts ionic conductivity. Both too low and too high concentrations can lead to decreased conductivity.[1][2] 2. High Viscosity: Increased salt concentration can lead to higher viscosity, which impedes ion mobility.[2][3] 3. Incomplete Salt Dissolution: The lithium salt may not be fully dissolved in the TFEE solvent. 4. Presence of Impurities: Water or other impurities can negatively affect the electrolyte's performance. | 1. Optimize Salt Concentration: Systematically vary the concentration of the lithium salt (e.g., LiFSI or LiTFSI) to find the optimal value. A common starting point is around 1.0 M, as conductivity often peaks at this concentration in similar ether-based electrolytes before decreasing at higher concentrations.[1] 2. Consider Co-solvents/Additives: The addition of a low-viscosity co-solvent can help to reduce the overall viscosity of the electrolyte. However, the choice of co-solvent must be carefully considered to ensure it does not negatively impact other electrochemical properties. 3. Ensure Complete Dissolution: Use magnetic stirring and allow sufficient time for the salt to dissolve completely. Gentle heating can be applied if the salt's solubility is limited at room temperature, but ensure the temperature does not degrade any of the electrolyte components. 4. Use High-Purity Materials: Ensure that the TFEE solvent, lithium salt, and any additives are of high purity and are handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and air contamination. |
| Poor Reproducibility of Results | 1. Inconsistent Material Handling: Variations in the handling of hygroscopic materials (lithium salts) can lead to different levels of water contamination. 2. Inaccurate Measurements: Errors in weighing materials or measuring volumes can lead to variations in electrolyte composition. 3. Temperature Fluctuations: Ionic conductivity is highly dependent on temperature.[4][5] Inconsistent temperature control during measurements will lead to variable results. | 1. Standardize Handling Procedures: Handle all materials under a controlled inert atmosphere. Dry all glassware and equipment thoroughly before use. 2. Use Calibrated Equipment: Ensure that balances and other measuring equipment are properly calibrated. 3. Precise Temperature Control: Use a temperature-controlled chamber or bath for all conductivity measurements to ensure a stable and consistent temperature. |
| Electrolyte Degradation | 1. Reaction with Electrode Materials: The electrolyte may be unstable at the operating voltages of the electrodes. 2. Thermal Decomposition: High temperatures can cause the electrolyte components to decompose. | 1. Evaluate Electrochemical Stability Window: Perform cyclic voltammetry to determine the electrochemical stability window of the TFEE-based electrolyte with the specific electrode materials being used. 2. Use Protective Additives: Consider adding film-forming additives, such as fluoroethylene carbonate (FEC), which can form a stable solid electrolyte interphase (SEI) on the electrode surface, preventing further electrolyte decomposition.[6][7][8][9][10] 3. Operate within Thermal Limits: Determine the thermal stability of the electrolyte using techniques like thermogravimetric analysis (TGA) and ensure that the operating temperature of the electrochemical cell remains within the stable range. |
Frequently Asked Questions (FAQs)
1. How can I improve the ionic conductivity of my TFEE-based electrolyte?
Several strategies can be employed to enhance the ionic conductivity of TFEE electrolytes:
-
Optimize Lithium Salt Concentration: The relationship between salt concentration and ionic conductivity typically follows a curve where conductivity increases to a maximum and then decreases. For many ether-based electrolytes, this maximum is often found around 1.0 M concentration of salts like LiFSI or LiTFSI.[1] It is crucial to experimentally determine the optimal concentration for your specific system.
-
Choice of Lithium Salt: Lithium bis(fluorosulfonyl)imide (LiFSI) often exhibits higher ionic conductivity compared to lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in ether-based electrolytes due to the smaller size of the FSI⁻ anion and weaker ion pairing.[11]
-
Use of Additives: Small amounts of additives can have a significant impact. For instance, fluoroethylene carbonate (FEC) can help in the formation of a stable and conductive solid electrolyte interphase (SEI) on the anode, which can improve long-term cycling performance.[6][7][8][9][10]
-
Temperature Control: Increasing the operating temperature will generally increase the ionic conductivity.[4][5] However, this must be balanced with the thermal stability of the electrolyte and other cell components.
2. What is the expected range of ionic conductivity for a TFEE-based electrolyte?
While specific data for TFEE is limited in the public domain, we can infer from structurally similar hydrofluoroether (HFE) electrolytes. For novel fluorinated ether electrolytes, ionic conductivities in the range of 10⁻⁴ S/cm have been reported at room temperature with 1 M LiFSA (a salt similar to LiFSI).[12] The conductivity is highly dependent on the specific lithium salt used, its concentration, and the operating temperature.
3. How does temperature affect the ionic conductivity of TFEE electrolytes?
The ionic conductivity of liquid electrolytes, including those based on TFEE, generally increases with temperature. This is due to the decrease in viscosity and increase in ion mobility at higher temperatures.[4][5] The relationship between temperature and ionic conductivity can often be described by the Arrhenius or Vogel-Tammann-Fulcher (VTF) equation.
4. What are the key considerations when preparing TFEE-based electrolytes?
-
Purity of Materials: Use high-purity TFEE, lithium salts, and any additives to avoid side reactions and ensure reproducible results.
-
Inert Atmosphere: Due to the hygroscopic nature of most lithium salts, all electrolyte preparation steps should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels.
-
Proper Mixing: Ensure the lithium salt is completely dissolved in the TFEE solvent. This may require extended stirring.
-
Safety Precautions: TFEE and the lithium salts used can be hazardous. Always consult the Safety Data Sheets (SDS) for all materials and use appropriate personal protective equipment (PPE).
Quantitative Data on Ionic Conductivity
The following tables summarize ionic conductivity data for electrolytes based on fluoroethers and other relevant systems, which can serve as a reference for TFEE-based electrolyte development.
Table 1: Ionic Conductivity of Fluoroether-Based Electrolytes with 1 M LiFSA at 30°C [12]
| Fluoroether Solvent | Ionic Conductivity (S/cm) |
| DEG-FTriEG | 2.7 x 10⁻⁴ |
Note: DEG-FTriEG is a fluorinated triethylene glycol dimethyl ether, structurally related to TFEE. This data provides an approximate expectation for the conductivity of TFEE-based electrolytes.
Table 2: Effect of LiTFSI Concentration on Ionic Conductivity in TEGDME at 25°C [1][2]
| LiTFSI Concentration (M) | Ionic Conductivity (mS/cm) |
| 0.2 | ~1.5 |
| 0.5 | ~2.5 |
| 1.0 | ~2.72 |
| 1.5 | ~2.5 |
| 2.0 | ~2.0 |
Note: TEGDME (tetraethylene glycol dimethyl ether) is a non-fluorinated ether. This table illustrates the typical trend of ionic conductivity with salt concentration.
Table 3: Temperature Dependence of Ionic Conductivity for a 1.0 M LiPF₆ in EC:EMC (3:7 by vol) Electrolyte [5]
| Temperature (°C) | Ionic Conductivity (mS/cm) |
| -40 | ~0.1 |
| -20 | ~1.0 |
| 0 | ~3.0 |
| 20 | ~6.0 |
| 40 | ~10.0 |
| 60 | ~14.0 |
Note: This data for a conventional carbonate electrolyte demonstrates the significant impact of temperature on ionic conductivity.
Experimental Protocols
Protocol 1: Preparation of TFEE-Based Electrolyte
This protocol outlines the steps for preparing a 1 M LiFSI in TFEE electrolyte.
-
Preparation:
-
Ensure all glassware (volumetric flask, beaker, magnetic stir bar) is thoroughly dried in a vacuum oven at 120°C overnight and transferred to an argon-filled glovebox.
-
Ensure the TFEE solvent and LiFSI salt are of battery-grade purity and stored in the glovebox.
-
-
Procedure:
-
Inside the glovebox, weigh the required amount of LiFSI salt using a calibrated analytical balance.
-
Transfer the LiFSI to a volumetric flask.
-
Add a portion of the TFEE solvent to the volumetric flask, ensuring the final volume will not be exceeded.
-
Add the magnetic stir bar and seal the flask.
-
Stir the mixture on a magnetic stir plate until the LiFSI is completely dissolved. This may take several hours.
-
Once dissolved, carefully add TFEE to the volumetric flask until the solution reaches the calibration mark.
-
Continue stirring for another hour to ensure homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the measurement of ionic conductivity of the prepared TFEE electrolyte.
-
Cell Assembly:
-
Use a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry.
-
Inside the glovebox, assemble the conductivity cell, filling it with the prepared TFEE electrolyte.
-
Ensure there are no air bubbles between the electrodes.
-
Seal the cell to prevent any leakage or contamination.
-
-
EIS Measurement:
-
Place the sealed conductivity cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 1 hour.
-
Connect the conductivity cell to a potentiostat/galvanostat with a frequency response analyzer.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where:
-
L is the distance between the electrodes.
-
A is the area of the electrodes. (The cell constant, K = L/A, is often provided by the manufacturer or can be determined by calibrating with a standard solution of known conductivity).
-
-
Visualizations
Diagram 1: Experimental Workflow for TFEE Electrolyte Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. anl.gov [anl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. smeng.ucsd.edu [smeng.ucsd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Synthesis of High-Purity Bis(2,2,2-trifluoroethyl) Ether (TFEE)
Welcome to the technical support center for the synthesis of high-purity bis(2,2,2-trifluoroethyl) ether (TFEE). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of TFEE.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for synthesizing bis(2,2,2-trifluoroethyl) ether (TFEE)?
A1: The most effective and commonly cited method for preparing TFEE is a modified Williamson ether synthesis. This process involves reacting a metal salt of 2,2,2-trifluoroethanol (B45653), such as sodium 2,2,2-trifluoroethylate, with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid (e.g., 2,2,2-trifluoroethyl p-toluenesulfonate).[1][2] This approach is favored because it overcomes the low reactivity of simpler fluoroalkyl halides.[1]
Q2: Why is the standard Williamson ether synthesis using an alkyl halide (e.g., 2,2,2-trifluoroethyl chloride) not effective for producing TFEE?
A2: The standard Williamson ether synthesis is generally ineffective for TFEE because the nucleophile, sodium 2,2,2-trifluoroethylate, is highly resistant to reacting with fluoroalkyl halides.[1] Even under severe conditions such as elevated temperatures and pressures for extended durations (75-125 hours), this reaction fails to produce bis(2,2,2-trifluoroethyl) ether.[1] Therefore, a more reactive electrophile with a better leaving group, like a tosylate, is required for a successful synthesis.[1][3]
Q3: What are the critical reaction parameters to control for a successful TFEE synthesis?
A3: The critical parameters are temperature and the choice of reagents. The reaction between the metal 2,2,2-trifluoroethylate and the 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid should be conducted at a temperature range of 100°C to 250°C, with a preferred range of 160°C to 185°C.[1] The reaction is typically rapid, completing within 60 to 180 minutes.[1] Using a suitable organic solvent like dioxane, xylene, or toluene (B28343) is also common.[1]
Q4: What are the common impurities I should expect in my crude TFEE product?
A4: Common impurities include unreacted starting materials (2,2,2-trifluoroethanol and the sulfonate ester), residual solvents (e.g., dioxane), and water.[1][4][5] Side reactions, such as base-catalyzed elimination, can also introduce alkene impurities, although this is less common with the specified tosylate method compared to using alkyl halides.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect Reagents: Using a fluoroalkyl halide instead of a sulfonate ester.[1] 2. Low Reaction Temperature: Temperature is below the optimal range of 160-185°C.[1] 3. Degraded Reagents: Starting materials may have degraded due to improper storage. | 1. Ensure you are using a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid (e.g., p-toluenesulfonate) as the electrophile.[1][2] 2. Carefully monitor and maintain the reaction temperature within the 160-185°C range.[1] 3. Use freshly prepared or properly stored reagents. Verify the purity of starting materials using analytical techniques like NMR. |
| Product Purity is Low (<99%) After Initial Distillation | 1. Inefficient Purification: Simple distillation may not be sufficient to remove all impurities. 2. Presence of Water: Residual moisture in the crude product.[5] 3. Residual Starting Materials: Incomplete reaction leaving unreacted 2,2,2-trifluoroethanol or sulfonate ester. | 1. Implement a multi-step purification process: wash the crude product with concentrated acids (HCl, H₂SO₄) and a base (NaOH solution), followed by dehydration with a drying agent and final fractional distillation.[5] 2. Ensure the use of anhydrous solvents and dry glassware. Use a drying agent before the final distillation.[5] 3. Optimize reaction time and temperature to drive the reaction to completion. Use a slight excess of one reactant if necessary. |
| Unexpected Peaks in GC-MS or NMR Spectrum | 1. Solvent Impurities: Residual reaction solvent (e.g., dioxane).[1] 2. Side-Reaction Products: Potential for elimination side products, though less likely with the tosylate method.[6][7] 3. Contamination: Contamination from glassware or other external sources. | 1. Ensure the final distillation is carried out carefully to separate the product (boiling point ~63°C) from higher-boiling solvents.[1] 2. Maintain the reaction temperature strictly within the recommended range to minimize side reactions. 3. Thoroughly clean and dry all glassware before use. |
Summary of TFEE Synthesis Parameters
| Parameter | Method 1 | Method 2 |
| Reactant 1 | Sodium 2,2,2-trifluoroethylate | Potassium Hydroxide & 2,2,2-Trifluoroethanol |
| Reactant 2 | 2,2,2-trifluoroethyl p-toluenesulfonate | 1,1,1-trifluoro-2-chloroethane |
| Solvent | Dioxane[1] | Ethylene Glycol[5] |
| Temperature | 160-185°C[1] | 70-80°C[5] |
| Reaction Time | 1.5 - 3 hours[1] | 2 - 4 hours[5] |
| Reported Purity | Not specified, purified by distillation.[1] | >99.98% (after rectification)[5] |
| Reference | US Patent 3,363,006A[1] | CN Patent 112299960B[5] |
Experimental Protocols & Visualizations
Protocol: Synthesis of TFEE via Sulfonate Ester Method
This protocol is adapted from the procedure described in US Patent 3,363,006A.[1]
Part A: Preparation of Sodium 2,2,2-trifluoroethylate Solution
-
In a suitable reactor equipped with a stirrer and reflux condenser, add 40 parts by weight of anhydrous dioxane.
-
Add 3 parts by weight of metallic sodium. Heat the mixture above the melting point of sodium but below 140°C.
-
Very slowly, add 22 parts by weight of 2,2,2-trifluoroethanol to the reactor over approximately one hour, or until all the sodium has reacted. The resulting solution is sodium 2,2,2-trifluoroethylate in dioxane.
Part B: Synthesis of Bis(2,2,2-trifluoroethyl) Ether
-
In a separate reactor equipped for distillation, place 250 parts by weight of 2,2,2-trifluoroethyl p-toluenesulfonate.
-
Heat this reactor to a temperature between 160°C and 185°C.
-
Slowly add the sodium 2,2,2-trifluoroethylate solution (from Part A) to the heated sulfonate ester over a period of approximately 1.5 hours.
-
Bis(2,2,2-trifluoroethyl) ether will form continuously and distill from the reactor along with the dioxane. Collect the distillate in a cooled receiving vessel.
Part C: Purification
-
The crude distillate contains TFEE and dioxane. TFEE is insoluble in water.[2] Wash the crude product with water to remove the bulk of the dioxane.
-
For higher purity, perform sequential washes with concentrated HCl, 62% H₂SO₄, concentrated H₂SO₄, and finally a 5% NaOH solution.[5]
-
Dry the washed ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Perform a final fractional distillation, collecting the fraction boiling at approximately 63°C, which is the pure bis(2,2,2-trifluoroethyl) ether.[1]
Diagrams
Caption: Figure 1: Experimental workflow for the synthesis and purification of TFEE.
Caption: Figure 2: Troubleshooting decision tree for common TFEE synthesis issues.
References
- 1. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112299960B - Synthesis method and application of bis (2,2, 2-trifluoroethyl) ether - Google Patents [patents.google.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Optimizing TFEE Concentration in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of 2,2,2-trifluoroethyl ether (TFEE) concentration in battery electrolytes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with TFEE-based electrolytes, offering potential causes and solutions in a clear question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TFEE-T01 | Why is the ionic conductivity of my TFEE-based electrolyte lower than expected? | 1. High TFEE Concentration: An excessively high concentration of TFEE can increase the electrolyte viscosity, which in turn hinders ion mobility and reduces conductivity. 2. Poor Salt Dissociation: TFEE is a weaker solvent for lithium salts compared to conventional carbonate or ether solvents. High concentrations can lead to incomplete salt dissociation. 3. Low Temperature: Electrolyte viscosity increases and ionic conductivity decreases at lower operating temperatures. | 1. Optimize TFEE Concentration: Systematically decrease the volume ratio of TFEE in your co-solvent system. Start with a lower concentration and gradually increase it while monitoring ionic conductivity. 2. Co-solvent Selection: Use TFEE in conjunction with a co-solvent that has a high dielectric constant and good salt-solvating ability, such as ethylene (B1197577) carbonate (EC) or dioxolane (DOL). 3. Temperature Control: Conduct experiments at a consistent and appropriate temperature. If low-temperature performance is critical, consider reducing the TFEE concentration. |
| TFEE-T02 | My battery is showing poor cycling stability and capacity retention with a TFEE electrolyte. | 1. Unstable Solid Electrolyte Interphase (SEI): A non-optimal TFEE concentration can lead to the formation of a mechanically unstable or ionically resistive SEI layer on the anode. 2. Electrolyte Decomposition: Although TFEE has a wide electrochemical stability window, very high voltages can lead to its decomposition, consuming the electrolyte and leading to performance fade. 3. Incomplete Wetting: High viscosity at high TFEE concentrations can lead to poor wetting of the separator and electrodes, resulting in non-uniform current distribution and accelerated degradation. | 1. SEI Formation Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to promote the formation of a stable and robust SEI layer. 2. Voltage Window Optimization: Determine the practical electrochemical stability window of your specific electrolyte formulation and operate the battery within those limits.[1][2] 3. Viscosity Reduction: Adjust the co-solvent ratio to decrease the overall viscosity of the electrolyte. Ensure thorough mixing and allow for adequate soaking time of the cell components before cycling. |
| TFEE-T03 | I am observing an increase in cell impedance during cycling. | 1. Resistive SEI Growth: Continuous electrolyte decomposition at a non-ideal TFEE concentration can lead to the thickening of the SEI layer, increasing interfacial resistance. 2. Electrolyte Depletion: Side reactions can consume the electrolyte, leading to an increase in overall cell resistance. | 1. Concentration Tuning: Experiment with different TFEE concentrations to find an optimal balance that minimizes SEI growth while still providing the desired benefits. 2. Electrochemical Impedance Spectroscopy (EIS): Use EIS to monitor the evolution of interfacial and bulk resistances during cycling to better understand the degradation mechanisms. |
| TFEE-T04 | The electrolyte appears cloudy or shows phase separation. | 1. Low Salt Solubility: The lithium salt may not be fully soluble at the chosen TFEE concentration, especially at lower temperatures. 2. Impurities: The presence of water or other impurities can lead to side reactions and the formation of insoluble byproducts. | 1. Solvent System Modification: Increase the proportion of the co-solvent with higher salt solubility. 2. Use of Anhydrous Components: Ensure all solvents, salts, and additives are of battery-grade and are handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFEE in a battery electrolyte?
A1: TFEE, a fluorinated ether, is primarily used as a co-solvent or additive in battery electrolytes to enhance safety and performance. Its key roles include:
-
Improving Safety: TFEE is less flammable than conventional carbonate solvents, thus improving the overall safety of the battery.
-
Enhancing Anode Stability: It participates in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. This protective layer suppresses dendrite growth and minimizes side reactions with the electrolyte.[3]
-
Widening the Electrochemical Stability Window: Fluorinated ethers generally exhibit higher oxidative stability compared to their non-fluorinated counterparts, allowing for the use of higher voltage cathode materials.
Q2: What is a typical starting concentration for TFEE in an electrolyte formulation?
A2: A common starting point for TFEE (often referred to as BTFE in literature) as a co-solvent is in a 1:1:2 volume ratio with other solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME). However, the optimal concentration is highly dependent on the specific battery chemistry (anode, cathode, and salt) and the desired performance characteristics. It is recommended to systematically vary the concentration to find the optimal balance for your application.
Q3: How does TFEE concentration affect the viscosity and ionic conductivity of the electrolyte?
A3: Generally, as the concentration of TFEE increases, the viscosity of the electrolyte tends to increase. This is because TFEE is a larger molecule than many common electrolyte solvents. An increase in viscosity can impede the movement of ions, leading to a decrease in ionic conductivity.[4][5][6] Therefore, optimizing the TFEE concentration is a trade-off between achieving the desired stability benefits and maintaining sufficiently high ionic conductivity for good rate performance.
Q4: Can TFEE be used as the sole solvent in a battery electrolyte?
A4: While TFEE has desirable properties, it is generally not used as the sole solvent. This is because its ability to dissolve lithium salts is limited compared to other solvents like carbonates and glymes.[7] Using it as a co-solvent with a component that has a high dielectric constant and good solvating power ensures adequate salt dissociation and ionic conductivity.
Q5: What are the key safety precautions when working with TFEE-based electrolytes?
A5: As with all battery electrolytes, proper safety protocols must be followed:
-
Inert Atmosphere: Prepare and handle all electrolyte components and assembled cells inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and compatible gloves.
-
Chemical Compatibility: Ensure all equipment (beakers, stir bars, etc.) is clean, dry, and chemically resistant to the electrolyte components.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Quantitative Data Summary
The following tables provide a summary of how TFEE concentration can influence key electrolyte properties and battery performance metrics. Note that specific values can vary depending on the co-solvents, lithium salt, and testing conditions.
Table 1: Influence of TFEE Concentration on Electrolyte Properties
| TFEE vol% in Co-solvent | Ionic Conductivity (mS/cm) | Viscosity (cP) | Electrochemical Stability Window (V vs. Li/Li⁺) |
| 0% (Baseline) | ~8-12 | ~2-4 | ~4.2 |
| 25% | ~4-7 | ~5-8 | ~4.5 |
| 50% | ~1-3 | ~9-15 | >4.8 |
| 75% | <1 | >15 | >5.0 |
Note: The data presented are representative values from literature on fluorinated ether electrolytes and may not directly correspond to all TFEE-based systems. Actual values should be determined experimentally.
Table 2: Effect of TFEE Concentration on Battery Performance
| TFEE vol% in Co-solvent | First Cycle Coulombic Efficiency (%) | Capacity Retention after 100 Cycles (%) |
| 0% (Baseline) | ~85-90 | ~70-80 |
| 25% | ~90-95 | ~85-90 |
| 50% | ~92-97 | ~90-95 |
| 75% | ~88-93 | ~80-85 |
Note: Performance metrics are highly dependent on the specific cell chemistry and cycling conditions.
Experimental Protocols
1. Preparation of TFEE-based Electrolyte
This protocol describes the preparation of a 1 M LiTFSI in DOL:DME:TFEE (1:1:2 v/v/v) electrolyte.
-
Materials and Equipment:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
1,3-Dioxolane (DOL), anhydrous, battery grade
-
1,2-Dimethoxyethane (DME), anhydrous, battery grade
-
2,2,2-Trifluoroethyl ether (TFEE), anhydrous, battery grade
-
Argon-filled glovebox
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Ensure all glassware and equipment are thoroughly dried in a vacuum oven and transferred into the glovebox.
-
Inside the glovebox, accurately measure the required volumes of DOL, DME, and TFEE using pipettes and combine them in a volumetric flask. For a 10 mL solution, this would be 2.5 mL DOL, 2.5 mL DME, and 5.0 mL TFEE.
-
Calculate the mass of LiTFSI required for a 1 M concentration in the total solvent volume.
-
Slowly add the calculated mass of LiTFSI to the solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the LiTFSI is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
2. Measurement of Ionic Conductivity
-
Equipment:
-
Conductivity meter with a two-electrode conductivity cell
-
Temperature-controlled chamber or water bath
-
-
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
Inside the glovebox, rinse the conductivity cell with a small amount of the TFEE-based electrolyte to be tested.
-
Fill the conductivity cell with the electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Seal the cell to prevent atmospheric contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature.
-
Record the conductivity reading. Repeat the measurement at different temperatures if required.
-
3. Determination of Electrochemical Stability Window (ESW)
-
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., stainless steel or platinum)
-
Counter electrode (lithium metal)
-
Reference electrode (lithium metal)
-
-
Procedure:
-
Assemble the three-electrode cell inside the glovebox with the working electrode, counter electrode, reference electrode, and a separator soaked in the TFEE-based electrolyte.
-
Connect the cell to the potentiostat.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1-1 mV/s).
-
For the anodic stability, scan from the open-circuit potential to a high potential (e.g., 6 V vs. Li/Li⁺). For cathodic stability, scan to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The ESW is determined by the potential at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
-
Visualizations
Caption: Workflow for the preparation of TFEE-based electrolytes.
Caption: Troubleshooting flowchart for common TFEE electrolyte issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.rheosense.com [blog.rheosense.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in Electrochemical Cells
Welcome to the technical support center for the use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) in electrochemical cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation mechanisms, troubleshooting, and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TFEE) in electrochemical cells?
A1: this compound is primarily used as a co-solvent in electrolytes for lithium-ion and lithium-metal batteries. Its main functions are to enhance the electrochemical stability of the electrolyte, particularly at high voltages, and to promote the formation of a stable solid-electrolyte interphase (SEI) on the anode surface. This leads to improved cycling performance and safety.[1]
Q2: How does TFEE improve the stability of the electrolyte?
A2: TFEE possesses two ether oxygen atoms and multiple fluorine atoms. This structure allows it to weakly coordinate with lithium ions, which alters the electrolyte's solvation structure. This modification enhances the transport of lithium ions and contributes to stability during high-voltage cycling, with reports indicating stability up to 4.4 V.[1]
Q3: What is the expected impact of TFEE on the Solid-Electrolyte Interphase (SEI)?
A3: TFEE is known to decompose at the lithium anode to form a stable and robust SEI. This SEI layer is often rich in lithium fluoride (B91410) (LiF), which is beneficial for suppressing the growth of lithium dendrites and minimizing parasitic reactions with the electrolyte. A stable SEI is crucial for long-term battery cycling and safety.
Q4: What are the main degradation products of TFEE in an electrochemical cell?
A4: While specific, comprehensive studies on the full range of degradation byproducts are limited, it is understood that the reductive decomposition of TFEE at the anode contributes to the formation of the SEI. This process likely involves the cleavage of C-O and C-F bonds, leading to the formation of lithium fluoride (LiF) and various organic and inorganic lithium salts that incorporate into the SEI.
Q5: Can TFEE be used with high-voltage cathodes?
A5: Yes, due to its enhanced oxidative stability compared to traditional ether-based solvents, TFEE is a promising candidate for use with high-voltage cathodes.[1] Its stability helps to prevent electrolyte decomposition at the cathode surface, which is a common failure mechanism in high-energy-density batteries.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during experiments with TFEE-containing electrolytes.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid Capacity Fading | 1. Unstable SEI Formation: Impurities in the electrolyte or on the electrode surface can lead to a non-uniform or unstable SEI. 2. Electrolyte Decomposition: Although more stable, TFEE can still decompose under extreme conditions (e.g., very high potentials, high temperatures). 3. Moisture Contamination: Water in the electrolyte can react with the lithium salt and electrodes, leading to performance degradation. | 1. Ensure high purity of TFEE and other electrolyte components. Pre-treat electrodes to remove surface contaminants. 2. Operate the cell within the recommended voltage window for the specific electrode chemistry. Consider optimizing the concentration of TFEE. 3. Assemble cells in an argon-filled glovebox with low moisture and oxygen levels. Ensure all components are thoroughly dried. |
| Low Coulombic Efficiency | 1. Continuous SEI Formation: A poorly formed SEI can be continuously broken down and reformed, consuming lithium ions and reducing efficiency. 2. Shuttle Effect (in Li-S batteries): Dissolution of polysulfides and their migration to the anode. | 1. Optimize the formation cycling protocol (e.g., lower current density for the first few cycles) to form a more stable SEI. 2. TFEE is known to suppress the polysulfide shuttle effect.[1] If this is still an issue, consider adjusting the TFEE concentration or using it in combination with other additives. |
| Increased Cell Impedance | 1. Thick SEI Layer: Excessive decomposition of the electrolyte can lead to a thick, resistive SEI layer. 2. Electrolyte Depletion: Consumption of the electrolyte through side reactions. | 1. Reduce the formation current density. Analyze the SEI thickness and composition using techniques like XPS. 2. Ensure an adequate amount of electrolyte is used for the cell assembly. |
| Poor Rate Capability | 1. Low Ionic Conductivity: While TFEE improves stability, high concentrations might lead to a decrease in overall electrolyte conductivity. 2. Viscous Electrolyte: High concentrations of co-solvents can increase the viscosity of the electrolyte. | 1. Optimize the ratio of TFEE to other solvents in the electrolyte to balance stability and ionic conductivity. 2. Measure the viscosity and conductivity of the electrolyte formulation. Adjust the solvent blend if necessary. |
Data Presentation
Table 1: Performance Metrics of Electrolytes with and without TFEE
| Electrolyte Composition | Cell Type | Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Key Findings |
| Standard Ether-Based Electrolyte | Li-S | < 95% | < 70% | Suffers from significant polysulfide shuttling. |
| TFEE-Based Electrolyte | Li-S | > 98% | 80% | TFEE reduces polysulfide dissolution, leading to improved efficiency and retention.[1] |
Experimental Protocols
1. Protocol for Characterizing the SEI Layer using X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the chemical composition of the SEI layer formed on the anode in the presence of TFEE.
-
Procedure:
-
Cycle a lithium-metal or graphite (B72142) anode in a TFEE-containing electrolyte for a specified number of cycles.
-
Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Allow the anode to dry completely inside the glovebox.
-
Transfer the anode to the XPS chamber using an air-sensitive sample holder to prevent exposure to air and moisture.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for key elements such as C 1s, O 1s, F 1s, and Li 1s to determine their chemical states.
-
Use depth profiling (e.g., with an argon ion gun) to analyze the composition at different depths of the SEI.
-
2. Protocol for Analyzing Electrolyte Degradation using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile and semi-volatile degradation products of TFEE in the electrolyte after cell cycling.
-
Procedure:
-
Cycle a cell with a TFEE-containing electrolyte for a specified number of cycles.
-
Disassemble the cell in an inert atmosphere.
-
Carefully extract the electrolyte from the cell components (separator, electrodes).
-
Dilute a small aliquot of the aged electrolyte in a suitable solvent (e.g., dichloromethane).
-
Centrifuge the diluted sample to remove any solid particles and the lithium salt.
-
Inject the supernatant into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the components, comparing them to a pristine electrolyte sample and mass spectral libraries.
-
Visualizations
Caption: Proposed degradation pathway of TFEE at the anode.
Caption: Workflow for studying TFEE degradation.
References
Technical Support Center: Enhancing Li-S Battery Performance with TFEE Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing 2,2,2-trifluoroethyl ether (TFEE) as an electrolyte additive to improve the cycling performance of Lithium-Sulfur (Li-S) batteries.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TFEE-based electrolytes in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why is the initial discharge capacity lower than expected with a TFEE-based electrolyte? | 1. Incomplete wetting of the sulfur cathode by the more viscous TFEE-containing electrolyte.2. Slower initial reaction kinetics due to the different solvation environment provided by TFEE. | 1. Increase the electrolyte wetting time for the cathode and separator before cell assembly.2. Consider a formation cycle at a lower C-rate (e.g., C/20) for the first cycle to allow for better electrode/electrolyte interface formation. |
| I'm observing a higher polarization (larger voltage difference between charge and discharge) after adding TFEE. What's causing this? | Increased electrolyte viscosity with higher TFEE content can lead to lower ionic conductivity and thus higher polarization. | 1. Optimize the TFEE to co-solvent (e.g., DOL) ratio. A 1:1 (v:v) ratio of TFEE:DOL is often a good starting point.[1]2. Slightly increase the operating temperature during cycling (if permissible for the experimental setup) to decrease viscosity. |
| The coulombic efficiency is high, but the capacity fade is still significant over extended cycling. What should I investigate? | 1. While TFEE reduces polysulfide dissolution, some level of shuttle effect might still persist.2. Instability of the lithium metal anode, leading to dendrite formation and loss of active lithium. | 1. Ensure a sufficient concentration of LiNO₃ additive (e.g., 0.1-0.2 M) in the electrolyte to help passivate the lithium anode.2. Characterize the morphology of the lithium anode post-cycling using techniques like SEM to check for dendrite growth. |
| My cells are showing inconsistent cycling performance. What are the potential sources of variability? | 1. Inhomogeneous mixing of the TFEE in the electrolyte solution.2. Variations in the amount of electrolyte added to each cell.3. Inconsistent sealing of the coin cells leading to electrolyte evaporation. | 1. Ensure thorough mixing of the electrolyte components using a magnetic stirrer in an inert atmosphere (e.g., argon-filled glovebox).2. Use a precise micropipette to add a consistent volume of electrolyte to each cell.3. Apply consistent pressure during the crimping process to ensure a hermetic seal. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the use of TFEE additives in Li-S batteries.
| Question | Answer |
| What is the primary mechanism by which TFEE improves the cycling performance of Li-S batteries? | TFEE, as a fluorinated ether, has a lower solvating power for lithium polysulfides compared to traditional ether-based solvents like DME or TEGDME. This reduced solubility mitigates the "shuttle effect," where dissolved polysulfides migrate to the lithium anode and react, leading to capacity loss and low coulombic efficiency.[1][2] |
| What is the optimal concentration of TFEE to use in the electrolyte? | The optimal concentration often involves a balance between reducing polysulfide solubility and maintaining adequate ionic conductivity. A common starting point is a 1:1 volume ratio of TFEE to a co-solvent like 1,3-dioxolane (B20135) (DOL) with 1 M LiTFSI as the salt.[1] Higher concentrations of TFEE can increase viscosity and polarization. |
| Can TFEE be used as a standalone solvent for Li-S battery electrolytes? | While TFEE is effective at reducing polysulfide dissolution, it is often used with a co-solvent like DOL. DOL helps to improve the solubility of the lithium salt and can aid in the formation of a stable solid electrolyte interphase (SEI) on the lithium anode. |
| Are there any safety concerns associated with using TFEE? | TFEE is a fluorinated compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood or glovebox. Always refer to the material safety data sheet (MSDS) for detailed safety information. |
| How does TFEE affect the discharge voltage profile of a Li-S battery? | The use of TFEE can alter the discharge voltage profile. Typically, the first discharge plateau, corresponding to the reduction of elemental sulfur to long-chain polysulfides, is shifted to a lower potential compared to conventional electrolytes.[2] |
Quantitative Data Summary
The following tables summarize the key performance metrics of Li-S batteries with and without TFEE-based additives as reported in the literature.
Table 1: Comparison of Cycling Performance
| Electrolyte Composition | C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Reference |
| 1 M LiTFSI in TEGDME:DOL (1:1 v/v) | C/10 | Not specified | ~60% | [2] |
| 1 M LiTFSI in TFEE:DOL (1:1 v/v) | C/10 | ~1000 | ~80% | [2] |
| 1 M LiTFSI in DME/DOL with LiNO₃ | 0.1C | ~900 | Not specified | [3] |
| 0.5M LiTFSI in HFE/TTE (1:5 v/v) | Not specified | 1395 | 71.9% | [4] |
Table 2: Coulombic Efficiency
| Electrolyte Composition | C-Rate | Coulombic Efficiency (%) | Reference |
| 1 M LiTFSI in TEGDME:DOL (1:1 v/v) | C/10 | ~82% | [2] |
| 1 M LiTFSI in TFEE:DOL (1:1 v/v) | C/10 | ~97% | [2] |
| 0.5M LiTFSI in HFE/TTE | Not specified | >99.5% | [4] |
Experimental Protocols
Preparation of TFEE-Based Electrolyte (1 M LiTFSI in TFEE:DOL 1:1 v/v with 0.2 M LiNO₃)
Materials and Equipment:
-
2,2,2-trifluoroethyl ether (TFEE, battery grade, anhydrous)
-
1,3-dioxolane (DOL, battery grade, anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)
-
Lithium nitrate (B79036) (LiNO₃, battery grade)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
In a volumetric flask, prepare a 1:1 volume ratio mixture of TFEE and DOL. For example, to prepare 10 mL of the solvent mixture, add 5 mL of TFEE and 5 mL of DOL.
-
Calculate the required mass of LiTFSI to achieve a 1 M concentration in the final electrolyte volume.
-
Slowly add the calculated mass of LiTFSI to the solvent mixture while stirring with a magnetic stirrer. Continue stirring until the salt is completely dissolved.
-
Calculate the required mass of LiNO₃ to achieve a 0.2 M concentration in the final electrolyte volume.
-
Add the calculated mass of LiNO₃ to the LiTFSI-containing solution and continue stirring until it is fully dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Assembly of Li-S Coin Cells (CR2032)
Materials and Equipment:
-
Sulfur/carbon composite cathode
-
Lithium metal foil (anode)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared TFEE-based electrolyte
-
Coin cell crimper
-
Micropipette
-
Tweezers
Procedure:
-
All assembly steps must be performed inside an argon-filled glovebox.
-
Place the sulfur/carbon cathode into the bottom case of the coin cell.
-
Using a micropipette, add a specific amount of the TFEE-based electrolyte onto the cathode to ensure complete wetting (e.g., 20-30 µL).
-
Place a separator on top of the wetted cathode.
-
Add a smaller amount of electrolyte onto the separator (e.g., 5-10 µL).
-
Place the lithium metal anode on top of the separator.
-
Position a spacer and then a spring on top of the lithium anode.
-
Carefully place the top cap onto the assembly.
-
Transfer the assembled coin cell to the crimper and apply consistent pressure to seal the cell.
-
Remove the sealed coin cell and clean the exterior before testing.
Visualizations
Caption: Experimental workflow for Li-S battery fabrication with TFEE additive.
Caption: Mechanism of TFEE in improving Li-S battery performance.
References
Technical Support Center: Troubleshooting Viscosity in TFEE-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl ether (TFEE)-based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions regarding viscosity-related challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is TFEE and why is it used in electrolytes?
A1: 2,2,2-trifluoroethyl ether (TFEE) is a partially fluorinated ether solvent. It is gaining interest in electrolyte formulations, particularly for lithium-ion batteries, due to its low viscosity, good reduction stability, and potential to enhance safety through its non-flammable nature. It is often used as a co-solvent to improve the overall performance of the electrolyte.
Q2: What are the primary causes of high viscosity in TFEE-based electrolytes?
A2: High viscosity in TFEE-based electrolytes can stem from several factors:
-
High Salt Concentration: Increasing the concentration of lithium salts, such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), generally leads to a significant increase in electrolyte viscosity.[1][2]
-
Co-solvent Properties: The choice of co-solvent and its proportion in the mixture can greatly influence viscosity. Some co-solvents, while beneficial for other properties, may increase the overall viscosity of the formulation.
-
Low Temperatures: As with most liquids, the viscosity of TFEE-based electrolytes increases as the temperature decreases.[3][4] This can be a critical factor for applications in cold environments.
-
Ion-Solvent Interactions: Strong interactions between lithium ions and the solvent molecules can lead to the formation of larger solvated ions, which increases the fluid's resistance to flow.
Q3: What are the negative consequences of high electrolyte viscosity?
A3: High electrolyte viscosity is generally detrimental to battery performance and can lead to:
-
Lower Ionic Conductivity: Increased viscosity impedes the movement of ions between the electrodes, resulting in lower ionic conductivity.[4][5]
-
Poor Rate Capability: The slower ion transport limits how quickly the battery can be charged and discharged.
-
Reduced Low-Temperature Performance: At low temperatures, the already increased viscosity can severely hinder battery function, leading to a significant drop in capacity and power output.[5][6]
-
Poor Wettability: Highly viscous electrolytes may not effectively wet the porous structures of the electrodes and separator, leading to incomplete utilization of active materials and higher interfacial resistance.
Q4: How can I reduce the viscosity of my TFEE-based electrolyte?
A4: Several strategies can be employed to lower the viscosity of your electrolyte formulation:
-
Optimize Salt Concentration: Reducing the salt concentration can decrease viscosity. However, this must be balanced with the need for sufficient ionic conductivity.
-
Utilize Low-Viscosity Co-solvents: Incorporating a low-viscosity co-solvent can effectively reduce the overall viscosity of the electrolyte mixture.[7] For instance, adding co-solvents like 1,3-dioxolane (B20135) (DOL) to TFEE has been shown to modulate viscosity.
-
Elevate the Operating Temperature: If the application allows, increasing the temperature will decrease the viscosity and improve ionic conductivity.[3]
-
Incorporate Additives: Specific additives can sometimes disrupt strong ion-solvent interactions, leading to a reduction in viscosity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TFEE-based electrolytes.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly high viscosity after mixing electrolyte components. | - Inaccurate measurement of components, leading to a higher than intended salt concentration.- Contamination with water or other impurities.- Incomplete dissolution of the lithium salt. | 1. Verify the calculations and measurements for all components.2. Ensure all solvents and salts are anhydrous and handled in a dry environment (e.g., a glovebox).3. Gently heat the solution while stirring to ensure complete dissolution of the salt. |
| Poor battery performance at low temperatures. | - The viscosity of the electrolyte has increased significantly at the testing temperature, limiting ion transport.[5][6]- The freezing point of the electrolyte has been reached. | 1. Incorporate a co-solvent with a low melting point to extend the operating temperature range.2. Consider reducing the salt concentration, as this can sometimes improve low-temperature performance.3. Evaluate the use of additives known to enhance low-temperature performance.[7] |
| Low ionic conductivity despite a seemingly optimal formulation. | - High viscosity is impeding ion mobility.[4]- Strong ion-pairing is occurring, reducing the number of free charge carriers. | 1. Measure the viscosity of your electrolyte. If it is high, consider the strategies for viscosity reduction mentioned in the FAQs.2. Experiment with different lithium salts that may have a lower tendency for ion-pairing in your solvent system. |
| Inconsistent experimental results between batches of the same electrolyte formulation. | - Variations in the purity of solvents or salts.- Inconsistent mixing procedures or environmental conditions (e.g., humidity). | 1. Use high-purity, battery-grade materials and verify their specifications.2. Standardize the electrolyte preparation protocol, including mixing time, speed, and temperature.3. Strictly control the atmosphere during preparation to minimize exposure to moisture and air. |
Data Presentation: Viscosity and Ionic Conductivity of Fluorinated Ether-Based Electrolytes
The following tables summarize quantitative data on the viscosity and ionic conductivity of various fluorinated ether-based electrolytes from the literature.
Table 1: Viscosity of TFEE:DOL Based Electrolytes with 1M LiTFSI
| TFEE:DOL (v/v) | Viscosity (Pa·s) |
| 1:2 | 0.0027 |
| 1:1 | 0.0035 |
| 2:1 | 0.0045 |
Data sourced from a study on fluorinated ether-based electrolytes for lithium-sulfur batteries.
Table 2: Viscosity and Ionic Conductivity of Various Electrolytes at 25°C
| Electrolyte Composition | Viscosity (cP) | Ionic Conductivity (mS/cm) |
| 1 M LiTFSI in Pyr14FSI | ~35 | ~2.5 |
| 1 M LiTFSI in Pyr14FSI / BTFE (1:1) | ~10 | ~5.0 |
Pyr14FSI: N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, BTFE: bis(2,2,2-trifluoroethyl) ether. Data illustrates the viscosity-reducing effect of a fluorinated ether co-solvent.
Experimental Protocols
Protocol 1: Preparation of a TFEE-Based Electrolyte
Objective: To prepare a 1 M LiTFSI in TFEE:DOL (1:1 v/v) electrolyte.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum at 120°C for 24 hours before use.
-
2,2,2-trifluoroethyl ether (TFEE), battery grade, anhydrous (<20 ppm water).
-
1,3-dioxolane (DOL), battery grade, anhydrous (<20 ppm water).
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Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.
-
Magnetic stirrer and stir bars.
-
Volumetric flasks and pipettes.
-
Analytical balance.
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox.
-
Solvent Mixture Preparation: a. Using a calibrated pipette, transfer the desired volume of TFEE into a clean, dry volumetric flask. b. Add an equal volume of DOL to the same volumetric flask. c. Mix the solvents thoroughly by gentle swirling.
-
Salt Dissolution: a. Calculate the mass of LiTFSI required to achieve a 1 M concentration in the total volume of the solvent mixture. b. Weigh the calculated mass of dried LiTFSI using an analytical balance inside the glovebox. c. Slowly add the weighed LiTFSI to the solvent mixture while stirring with a magnetic stir bar. d. Continue stirring until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can expedite dissolution but ensure the container is properly sealed to prevent solvent evaporation.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure homogeneity.
Protocol 2: Viscosity Measurement of a TFEE-Based Electrolyte
Objective: To measure the dynamic viscosity of a prepared TFEE-based electrolyte.
Materials:
-
Prepared TFEE-based electrolyte.
-
Rotational viscometer or rheometer with a cone-and-plate or concentric cylinder geometry.
-
Temperature control unit for the viscometer.
-
Appropriate cleaning solvents for the viscometer (e.g., isopropanol, acetone).
Procedure:
-
Instrument Preparation: a. Ensure the viscometer is clean, dry, and calibrated according to the manufacturer's instructions. b. Set the desired measurement temperature using the temperature control unit and allow the system to equilibrate. For low-temperature measurements, ensure the system is capable of cooling and preventing condensation.
-
Sample Loading: a. Inside the glovebox, carefully pipette the required volume of the electrolyte onto the lower plate of the viscometer. The volume will depend on the geometry being used. b. Lower the upper geometry (cone or cylinder) to the correct gap setting. Ensure the sample fills the gap completely without overflowing.
-
Measurement: a. Allow the sample to thermally equilibrate for a few minutes. b. Perform the viscosity measurement according to the instrument's operating procedure. It is often useful to measure viscosity over a range of shear rates to check for Newtonian behavior (viscosity independent of shear rate). c. Record the viscosity reading (typically in mPa·s or cP).
-
Cleaning: a. After the measurement, carefully clean the viscometer geometries and plates with appropriate solvents to remove all traces of the electrolyte.
Visualizations
Caption: A logical workflow for troubleshooting high viscosity issues in TFEE-based electrolytes.
Caption: A workflow for systematically mitigating high viscosity in TFEE-based electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances and future prospects of low-temperature electrolytes for lithium-ion batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00013K [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. ijae.iust.ac.ir [ijae.iust.ac.ir]
enhancing the stability of the solid electrolyte interphase (SEI) with TFEE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2,2-trifluoroethyl ether (TFEE) to enhance the stability of the solid electrolyte interphase (SEI) in lithium batteries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with TFEE-based electrolytes.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Coulombic Efficiency | 1. Incomplete SEI formation. 2. Polysulfide shuttling (in Li-S batteries). 3. Electrolyte decomposition. | 1. Optimize the TFEE concentration in the electrolyte. A higher concentration can lead to a more stable SEI, but may also increase viscosity. 2. Ensure the use of high-purity TFEE and other electrolyte components to minimize side reactions. 3. In Li-S systems, a TFEE-based electrolyte helps to reduce polysulfide solubility, thereby improving coulombic efficiency.[1][2] |
| High Cell Polarization / Increased Overpotential | 1. Increased electrolyte viscosity due to high TFEE content. 2. Poor wetting of electrodes and separator. | 1. Adjust the ratio of TFEE to co-solvent (e.g., DOL). A higher TFEE content can increase viscosity and polarization.[1] 2. Ensure adequate electrolyte filling in the cell assembly to promote proper wetting. 3. Consider using a lower viscosity co-solvent with TFEE. |
| Rapid Capacity Fading | 1. Unstable SEI layer leading to continuous electrolyte consumption. 2. Degradation of the lithium anode. | 1. The use of fluorinated ethers like TFEE is intended to form a more robust and protective SEI on the anode surface, which should mitigate capacity fading.[3] 2. Characterize the SEI layer using techniques like XPS and SEM to confirm the formation of a stable, uniform film. |
| Inconsistent Electrochemical Impedance Spectroscopy (EIS) Results | 1. Non-uniform SEI layer. 2. Changes in the SEI composition over time. | 1. Ensure a consistent cell assembly and formation protocol to promote uniform SEI formation. 2. Conduct EIS measurements at different stages of cycling to monitor the evolution of the SEI. |
| Graphite (B72142) Exfoliation | Co-intercalation of solvent molecules into the graphite structure. | Fluorinated ethers like TFEE have been shown to suppress undesired ether solvent co-intercalation, thus preventing graphite exfoliation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFEE in enhancing SEI stability?
A1: TFEE, a fluorinated ether, acts as a co-solvent in the electrolyte to promote the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. The presence of fluorine is believed to contribute to the formation of a LiF-rich SEI, which is less soluble and more effective at preventing further electrolyte decomposition and dendrite growth.[3]
Q2: How does the concentration of TFEE in the electrolyte affect battery performance?
A2: The concentration of TFEE can significantly impact battery performance.
-
Higher TFEE concentration: Can lead to the formation of a more stable SEI and improved coulombic efficiency. However, it can also increase the electrolyte viscosity, leading to higher cell polarization.[1]
-
Lower TFEE concentration: May not provide sufficient fluorination to form a robust SEI, potentially leading to lower coulombic efficiency and faster capacity fade.
Optimization of the TFEE to co-solvent ratio is crucial for balancing these effects.
Q3: What are the expected changes in the cyclic voltammetry (CV) profile when using a TFEE-based electrolyte?
A3: In lithium-sulfur batteries, replacing a traditional ether solvent like TEGDME with TFEE can lead to a shift in the voltage plateaus. For instance, the first discharge plateau may shift to a lower potential.[1][2] This alteration is attributed to the different Li+ solvation environment and reduced polysulfide solubility in the TFEE-based electrolyte.
Q4: Can TFEE be used with graphite anodes?
A4: Yes, fluorinated ethers like TFEE have been shown to be compatible with graphite anodes. They can suppress the co-intercalation of solvent molecules that often leads to graphite exfoliation with standard ether electrolytes.[4]
Q5: What characterization techniques are recommended to verify the enhanced SEI stability with TFEE?
A5: A combination of electrochemical and surface analysis techniques is recommended:
-
Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance and monitor the stability of the SEI over cycling.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and confirm the presence of fluorine-containing species like LiF.
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Scanning Electron Microscopy (SEM): To observe the morphology of the SEI and the lithium anode surface for dendrite growth.
Data Presentation
Table 1: Electrochemical Performance with TFEE-based Electrolyte in Li-S Batteries
| Electrolyte Composition | C-rate | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |
| 1M LiTFSI in TEGDME:DOL (1:1 v:v) | C/10 | ~800 | ~82 |
| 1M LiTFSI in TFEE:DOL (1:1 v:v) | C/10 | >900 | ~97 |
Table 2: Effect of TFEE:DOL Ratio on Cell Polarization in Li-S Batteries
| TFEE:DOL Ratio (v:v) | Electrolyte Viscosity (Pa·s) | Observation |
| 1:2 | 0.0027 | Lower polarization |
| 1:1 | 0.0035 | Intermediate polarization |
| 2:1 | 0.0045 | Increased polarization |
Data synthesized from[1]
Experimental Protocols
1. Preparation of TFEE-based Electrolyte
-
Materials: 2,2,2-trifluoroethyl ether (TFEE, battery grade), 1,3-dioxolane (B20135) (DOL, battery grade), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
-
Procedure:
-
Inside an argon-filled glovebox, mix the desired volumetric ratio of TFEE and DOL (e.g., 1:1 v/v).
-
Dissolve LiTFSI in the solvent mixture to the desired concentration (e.g., 1 M).
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Stir the solution overnight at room temperature to ensure complete dissolution of the salt.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
2. Cell Assembly and Testing
-
Components: Cathode (e.g., sulfur-carbon composite), anode (e.g., lithium foil), separator (e.g., Celgard), and the prepared TFEE-based electrolyte.
-
Assembly: Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.
-
Formation Cycles: Perform initial galvanostatic cycling at a low C-rate (e.g., C/20) for 2-3 cycles to facilitate the formation of a stable SEI.
-
Performance Testing: Conduct galvanostatic cycling at various C-rates to evaluate discharge capacity, coulombic efficiency, and capacity retention.
3. SEI Characterization
-
Sample Preparation: After cycling, carefully disassemble the cells inside an argon-filled glovebox. Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
XPS Analysis: Transfer the anode to the XPS chamber using an air-tight transfer vessel to prevent exposure to air and moisture. Acquire high-resolution spectra for C 1s, O 1s, F 1s, and Li 1s to identify the chemical components of the SEI.
-
SEM Analysis: Mount the dried anode on an SEM stub inside the glovebox and transfer it to the SEM chamber for morphological analysis.
Visualizations
Caption: Proposed mechanism of a stable, LiF-rich SEI formation with TFEE.
Caption: Logical workflow for optimizing TFEE concentration in electrolytes.
References
Technical Support Center: Troubleshooting Poor Coulombic Efficiency in TFEE Electrolyte Systems
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to poor coulombic efficiency (CE) in 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TFEE) based electrolyte systems for lithium metal batteries.
Frequently Asked Questions (FAQs)
Q1: What is a typical "good" coulombic efficiency for a TFEE-based electrolyte in a lithium metal half-cell?
A1: While the ideal coulombic efficiency is 100%, in practice, a CE of over 99% is considered good for TFEE-based electrolytes in lab-scale lithium metal half-cells, particularly during early cycles.[1] High-performance systems with optimized additives can achieve average CEs exceeding 99.5%.[2] However, it's important to note that the CE value is highly dependent on the specific cell chemistry (salt, additives), cycling parameters (current density, capacity), and cell assembly conditions.[3]
Q2: How does TFEE help in improving coulombic efficiency compared to traditional carbonate electrolytes?
A2: TFEE, as a fluorinated ether, offers several advantages over conventional carbonate electrolytes like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). Its higher oxidative stability and its ability to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the lithium metal anode are key to improving CE.[4] This stable SEI layer effectively suppresses the continuous decomposition of the electrolyte and minimizes the formation of "dead" lithium, both of which are major contributors to low CE.[5]
Q3: What are the main components of a healthy SEI in a TFEE-based electrolyte?
A3: A healthy SEI in a TFEE system is typically rich in inorganic species, particularly lithium fluoride (B91410) (LiF).[6][7] The decomposition of both the lithium salt (e.g., LiFSI or LiTFSI) and the TFEE solvent contributes to the SEI composition.[4] An ideal SEI should be dense, uniform, and ionically conductive to allow for efficient Li+ transport while being electronically insulating to prevent further electrolyte reduction.[8] The presence of specific organic fluorine compounds from TFEE decomposition can also contribute to a more flexible and stable SEI.
Q4: Can impurities in the electrolyte, such as water, affect the coulombic efficiency?
A4: Yes, impurities, especially water, can be highly detrimental to the coulombic efficiency in lithium metal batteries. Water can react with the lithium metal anode to form lithium hydroxide (B78521) (LiOH) and hydrogen gas. It can also react with the LiPF6 salt, if used, to generate hydrofluoric acid (HF), which can further degrade the SEI and the cathode.[9] These parasitic reactions consume active lithium and electrolyte, leading to a rapid decline in CE. Therefore, it is crucial to use high-purity, battery-grade materials and to assemble cells in a dry environment (e.g., an argon-filled glovebox).
Troubleshooting Guide for Low Coulombic Efficiency
This guide provides a structured approach to diagnosing and resolving common causes of poor coulombic efficiency in TFEE electrolyte systems.
Problem 1: Rapidly Decreasing Coulombic Efficiency in Early Cycles
| Possible Cause | Diagnostic Steps | Recommended Solution |
| Contamination (e.g., water, air) | 1. Review cell assembly procedure and glovebox environment logs for any exposure to air or moisture. 2. Perform Karl Fischer titration on the electrolyte to determine water content. | 1. Ensure all components are thoroughly dried under vacuum before cell assembly. 2. Maintain a low-moisture and low-oxygen environment in the glovebox. 3. Use fresh, high-purity electrolyte and lithium foil. |
| Poor SEI Formation | 1. Conduct a formation cycle at a low current density (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI. 2. Analyze the SEI composition using ex-situ XPS after a few cycles. Look for signs of a non-uniform or overly organic SEI. | 1. Optimize the formation protocol by adjusting the current density and number of formation cycles. 2. Consider adding SEI-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to the electrolyte. |
Problem 2: Consistently Low but Stable Coulombic Efficiency
| Possible Cause | Diagnostic Steps | Recommended Solution |
| Continuous Electrolyte Decomposition | 1. Perform post-mortem analysis of the electrolyte using techniques like FTIR or Gas Chromatography-Mass Spectrometry (GC-MS) to identify decomposition products.[4] 2. Use XPS depth profiling to analyze the thickness and composition of the SEI. A thick, carbon-rich SEI can indicate continuous solvent decomposition.[8] | 1. Introduce electrolyte additives that are preferentially reduced on the lithium surface to form a more stable SEI.[10] 2. Increase the concentration of the lithium salt to create a "localized high-concentration electrolyte" (LHCE) effect, which can improve the stability of the solvent molecules.[11][12] |
| "Dead" Lithium Formation | 1. Visually inspect the lithium anode after cycling for a mossy or dendritic morphology. 2. Use scanning electron microscopy (SEM) to get a high-resolution image of the lithium surface. | 1. Optimize the cycling current density; very high rates can promote dendrite growth. 2. Introduce additives that promote uniform lithium deposition. 3. Increase the stack pressure in the coin cell to help suppress dendrite formation. |
Problem 3: Fluctuating or Unstable Coulombic Efficiency
| Possible Cause | Diagnostic Steps | Recommended Solution |
| Inhomogeneous Lithium Plating/Stripping | 1. Analyze the voltage profile during cycling for any voltage drops or spikes, which can indicate short circuits or loss of contact. 2. Perform electrochemical impedance spectroscopy (EIS) at different cycle numbers to monitor changes in the interfacial resistance. | 1. Ensure uniform pressure is applied to the cell stack. 2. Use a separator with a uniform pore distribution and good wettability with the TFEE electrolyte. |
| Cell Assembly Issues | 1. Review the cell assembly process for consistency. 2. Disassemble a problematic cell and inspect for any misalignment of electrodes or separator. | 1. Standardize the cell assembly procedure to ensure reproducibility. 2. Ensure all components are properly aligned and in good contact. |
Quantitative Data Summary
The following table summarizes the impact of additives on the coulombic efficiency of TFEE-based electrolytes from various studies.
| Electrolyte Composition | Additive(s) | Average Coulombic Efficiency (%) | Number of Cycles | Current Density | Reference |
| 1 M LiFSI in TFEE/DME | None | ~98.5 | 100 | 1 mA/cm² | (representative) |
| 1 M LiFSI in TFEE/DME | 2% LiNO₃ | >99 | 200 | 1 mA/cm² | [10] (representative) |
| 1 M LiPF₆ in TFEE/EC/DMC | None | ~97 | 100 | C/5 | (representative) |
| 1 M LiPF₆ in TFEE/EC/DMC | 5% FEC | >98.5 | 150 | C/5 | [13] (representative) |
Experimental Protocols
Standard Protocol for Measuring Coulombic Efficiency
A standardized protocol is crucial for obtaining reliable and comparable CE data.[5]
-
Cell Assembly:
-
Use a two-electrode coin cell (e.g., CR2032) configuration with a lithium metal counter/reference electrode and a copper foil working electrode.
-
Assemble the cell in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Use a glass fiber separator and a consistent amount of electrolyte (e.g., 40-60 µL).
-
-
Formation Cycles:
-
Perform 1-3 formation cycles at a low current density (e.g., 0.05 mA/cm²).
-
Plate a set amount of lithium (e.g., 1 mAh/cm²) onto the copper foil.
-
Strip the lithium until a cutoff voltage (e.g., 1.0 V vs. Li/Li⁺) is reached.
-
The CE of the first cycle is often lower and should be noted separately.
-
-
CE Measurement Cycles:
-
Cycle the cell at the desired current density (e.g., 0.5 - 2.0 mA/cm²).
-
Plate a specific capacity of lithium (e.g., 1 mAh/cm²).
-
Strip the plated lithium until the cutoff voltage is reached.
-
Calculate the CE for each cycle as: CE = (Stripping Capacity / Plating Capacity) * 100% .
-
Report the average CE over a specified number of cycles (e.g., cycles 10-50).
-
Protocol for Post-Mortem SEI Analysis using XPS
-
Cell Disassembly:
-
Cycle the cell for the desired number of cycles.
-
Carefully disassemble the cell inside an argon-filled glovebox.
-
Gently rinse the lithium anode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. Note: Rinsing can alter the SEI; be consistent with the procedure.
-
Allow the anode to dry completely inside the glovebox.
-
-
Sample Transfer:
-
Mount the anode on an XPS sample holder inside the glovebox.
-
Use a vacuum-sealed transfer vessel to move the sample from the glovebox to the XPS instrument to prevent air exposure.
-
-
XPS Analysis:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for key elements such as C 1s, O 1s, F 1s, and Li 1s.
-
Use charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting to identify the chemical species present in the SEI. Key species to look for include LiF, Li₂CO₃, lithium alkyl carbonates (ROCO₂Li), and fluorinated organic species.
-
Optionally, use argon ion sputtering to perform depth profiling and analyze the composition at different depths of the SEI.[8]
-
Visualizations
Caption: Troubleshooting workflow for poor coulombic efficiency.
References
- 1. smeng.ucsd.edu [smeng.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the formation chemistry of native solid electrolyte interphase over lithium anode and its implications using a LiTFSI/TME-TTE electrolyte and polysulfide additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kratos.com [kratos.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimization of Electrolyte Additives for TFEE-Based Systems
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the optimization of electrolyte additives in 2,2,2-trifluoroethyl ether (TFEE)-based electrolyte systems.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experiments with TFEE-based electrolytes and their additives.
Q1: Why is my coulombic efficiency (CE) low and unstable in the initial cycles?
A: Low and unstable initial coulombic efficiency is often attributed to the continuous decomposition of the electrolyte and the formation of an unstable solid electrolyte interphase (SEI) on the anode surface. In TFEE-based systems, the reactivity of the lithium metal anode can lead to parasitic reactions if the SEI is not robust.
-
Possible Cause 1: Inadequate SEI Formation. The native electrolyte may not form a sufficiently passivating SEI layer.
-
Possible Cause 2: Impurities in the Electrolyte. Water or other protic impurities can react with the lithium anode, consuming active lithium and leading to poor CE.
-
Solution: Ensure all electrolyte components (TFEE, lithium salt, additives) are of high purity and are handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture contamination.
-
-
Possible Cause 3: High Plating/Stripping Current Density. High current densities can exacerbate inhomogeneous lithium deposition and SEI breakdown.
-
Solution: For initial formation cycles, use a lower current density (e.g., 0.05-0.1 mA/cm²) to allow for the formation of a more uniform and stable SEI layer.
-
Q2: How can I suppress lithium dendrite growth in TFEE-based electrolytes?
A: Lithium dendrite formation is a critical safety and performance issue in lithium metal batteries, leading to short circuits and capacity loss.[5]
-
Possible Cause 1: Unstable SEI. A non-uniform or mechanically weak SEI cannot effectively suppress dendrite growth.
-
Solution: Utilize additives that create a robust and flexible SEI. Additives like lithium difluoro(oxalate)borate (LiDFOB) can contribute to a more stable SEI layer.[6] Some studies have also explored the use of bulky cations as additives to electrostatically shield the anode surface and promote uniform lithium deposition.[7]
-
-
Possible Cause 2: High Local Current Density. Non-uniform current distribution on the anode surface promotes dendritic growth at high-current spots.
-
Solution: Optimize the concentration of the lithium salt and additives to enhance ionic conductivity and ensure a more homogeneous ion flux to the anode surface.
-
Q3: What causes significant gas generation in my cells during cycling?
A: Gas generation is typically a result of electrolyte decomposition, either through reduction at the anode or oxidation at the cathode.[8][9][10] The composition of the generated gas can provide clues to the underlying degradation mechanism. Common gases include H₂, CO, CO₂, and various hydrocarbons.[11]
-
Possible Cause 1: Reductive Decomposition of Carbonates. If carbonate-based additives like FEC or VC are used, their reduction can produce gases like CO₂.[10]
-
Solution: While some gas evolution from additives is expected during the initial SEI formation, excessive gassing may indicate an inappropriate additive concentration. Optimize the additive percentage (typically 1-5 wt%) to balance SEI formation with minimizing gas production.
-
-
Possible Cause 2: Oxidative Decomposition at High Voltages. TFEE and other electrolyte components can oxidize at the cathode surface, especially at high operating voltages (>4.3 V vs. Li/Li⁺), releasing gaseous products.[9]
-
Solution: Employ additives that can form a protective cathode-electrolyte interphase (CEI).[4] Additives like tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) have been investigated for their ability to modify the cathode surface.[12]
-
-
Possible Cause 3: Reaction with Residual Water. Trace amounts of water in the electrolyte can react with LiPF₆ salt to produce acidic species like HF, which can catalyze further electrolyte decomposition and gas evolution.
-
Solution: Use high-purity, battery-grade materials and strictly control the moisture level in the glovebox (<0.5 ppm).
-
Q4: My cell impedance is increasing rapidly. What are the potential causes and solutions?
A: A rapid increase in cell impedance points to issues at the electrode-electrolyte interfaces or within the electrolyte itself.
-
Possible Cause 1: Continuous SEI Growth. An unstable SEI can continuously break and reform, leading to a thicker, more resistive layer over time.
-
Possible Cause 2: Electrolyte Degradation Products. Insoluble products from electrolyte decomposition can deposit on the electrodes and separator, blocking pores and increasing ionic resistance.
-
Solution: Optimize the additive package to suppress electrolyte decomposition. The choice of additives should be tailored to the specific operating voltage and electrode chemistry.
-
-
Possible Cause 3: Poor Wettability. The electrolyte may not be effectively wetting the separator and electrodes, leading to high interfacial resistance.
-
Solution: While TFEE-based electrolytes generally have good wetting properties, ensure proper cell assembly and consider using a separator with appropriate porosity and surface chemistry.
-
Q5: How do I improve the high-voltage stability of my TFEE-based electrolyte?
A: Achieving stable cycling at high voltages is crucial for high-energy-density batteries. The oxidative stability of the electrolyte is a key limiting factor.
-
Possible Cause 1: Oxidation of TFEE. Ether-based solvents like TFEE can be prone to oxidation at potentials above 4V.[13]
-
Solution: Introduce additives that are preferentially oxidized on the cathode surface to form a protective CEI. This layer can prevent direct contact between the electrolyte and the highly oxidative cathode material. Additives like lithium bis(oxalato)borate (LiBOB) or LiDFOB can serve this purpose.[6]
-
-
Possible Cause 2: Transition Metal Dissolution. At high potentials, transition metals from the cathode (e.g., Ni, Mn, Co) can dissolve into the electrolyte and migrate to the anode, poisoning the SEI and catalyzing further electrolyte degradation.
-
Solution: Use additives that can scavenge dissolved metal ions or form a stable CEI that physically blocks their dissolution. Phosphite-based additives have been explored for their ability to interact with the cathode surface.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary functions of electrolyte additives in TFEE-based systems?
A: Electrolyte additives are small amounts of chemical compounds added to the main electrolyte to improve the overall performance and lifetime of the battery. Their primary functions include:
-
SEI Formation: Creating a stable and robust solid electrolyte interphase on the anode to prevent electrolyte decomposition and suppress dendrite growth.[14]
-
CEI Formation: Forming a protective cathode-electrolyte interphase to prevent electrolyte oxidation at high voltages and reduce transition metal dissolution.[4]
-
Improving Safety: Enhancing thermal stability and reducing flammability. Some additives can act as flame retardants.
-
Scavenging Impurities: Neutralizing harmful impurities like water or HF that can lead to parasitic reactions.
Q2: What is the optimal concentration range for common additives like FEC, VC, and LiDFOB?
A: The optimal concentration is a trade-off between achieving the desired effect and avoiding negative impacts. Generally:
-
FEC and VC: Typically used in concentrations of 1-10 wt%.[2] A common starting point is 2-5 wt%.[2] Excess amounts can lead to increased impedance and gas generation.
-
LiDFOB: Often used at concentrations around 0.5-2 wt%.[6] It can function as both an SEI and CEI former.
It is crucial to experimentally determine the optimal concentration for your specific cell chemistry and operating conditions.
Q3: How does the purity of TFEE and lithium salt affect electrochemical performance?
A: The purity of all electrolyte components is critical.
-
Water Content: Moisture is highly detrimental. It reacts with the LiPF₆ salt to form HF, which attacks the electrode materials and the SEI/CEI layers. It also reacts directly with the lithium metal anode. Always use battery-grade solvents and salts with very low water content (<20 ppm).
-
Other Impurities: Organic or metallic impurities can participate in side reactions, leading to poor cycling performance, increased impedance, and gas generation.
Q4: Can I mix different types of additives? If so, what are the potential synergistic effects?
A: Yes, mixing additives is a common and effective strategy. Different additives can target different degradation mechanisms, leading to synergistic improvements. For example:
-
FEC + LiDFOB: FEC can be used to form a stable LiF-rich SEI on the anode, while LiDFOB can contribute to a robust CEI on the high-voltage cathode.
-
VC + PES (Prop-1-ene-1,3-sultone): This combination is often used to create a multi-layered, stable SEI.
When combining additives, it is important to re-optimize their respective concentrations, as their interactions can alter their individual effectiveness.
Q5: What are the key safety considerations when working with TFEE and fluorinated additives?
A:
-
Toxicity and Handling: TFEE and many fluorinated additives can be harmful if inhaled, ingested, or absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: While TFEE is less flammable than conventional carbonate solvents, it can still form flammable vapor-air mixtures.[15] Keep away from ignition sources.
-
Thermal Decomposition: At high temperatures, these compounds can decompose to release toxic and corrosive gases, such as hydrogen fluoride (B91410) (HF).[15]
-
Storage: Store all electrolyte components in tightly sealed containers in a cool, dry, and inert environment (e.g., inside a glovebox antechamber).
Section 3: Quantitative Data Summary
The following tables summarize the performance of common additives in ether-based electrolyte systems, providing a baseline for comparison.
Table 1: Effect of Common Additives on Coulombic Efficiency and Capacity Retention
| Electrolyte System | Additive (Concentration) | Avg. Initial CE (%) | Capacity Retention after 100 cycles (%) | Cell Configuration | Reference |
| 1 M LiFSI in Ether | None (Baseline) | ~97.8% | Low (Significant fluctuations) | Li | |
| 1 M LiFSI in Ether | 0.1 M TBATFB | >99% | 80% (after 250 cycles in full cell) | Li | |
| 1.2M LiPF₆ in EC:DEC | 5% VC | ~85% (1st cycle) | ~70% | Si Anode | |
| 1.2M LiPF₆ in EC:DEC | 5% FEC | ~82% (1st cycle) | ~65% | Si Anode | |
| 1.0 M LiPF₆ in FEC:EMC | 0.5 wt% LiDFOB | High | Excellent cycling performance | Graphite |
Note: Performance metrics are highly dependent on the specific cell chemistry, testing conditions, and electrode loadings. This table is for comparative purposes only.
Table 2: Impact of Additive on Interfacial Resistance
| Additive | Effect on SEI/CEI | Impact on Impedance | Observation | Reference |
| FEC | Forms thin, LiF-rich SEI | Reduces interfacial resistance | Suppresses continuous electrolyte decomposition, leading to a stable and less resistive interface over cycling. | [4] |
| VC | Forms polymeric SEI | Can increase initial impedance slightly, but stabilizes it over long-term cycling | The polymeric layer can be more effective at accommodating volume changes in anodes like silicon. | [2] |
| LiDFOB | Forms stable SEI and CEI | Decreases charge transfer resistance | Contributes to a more stable interface on both the anode and cathode, particularly at high voltages. | [6] |
Section 4: Experimental Protocols
Protocol 1: Preparation of TFEE-based Electrolyte with Additives
Objective: To prepare a 1 M LiPF₆ in TFEE electrolyte with a specified weight percentage of an additive (e.g., 2 wt% FEC).
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade, >99.9%)
-
2,2,2-Trifluoroethyl ether (TFEE, battery grade, <20 ppm H₂O)
-
Fluoroethylene carbonate (FEC, battery grade, >99.9%)
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
High-precision balance (±0.1 mg)
-
Volumetric flasks, pipettes, and amber glass storage vials
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials, glassware, and equipment into the glovebox antechamber and purge for at least 2 hours.
-
Inside the glovebox, weigh the required amount of TFEE into a volumetric flask.
-
Calculate and weigh the required amount of FEC (2 wt% of the total electrolyte solution). Add it to the TFEE and stir until fully dissolved.
-
Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the final volume of the solvent mixture.
-
Slowly add the LiPF₆ powder to the TFEE/FEC mixture while stirring continuously. Do not add it all at once to avoid localized heating.
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.
-
Once fully dissolved, transfer the electrolyte solution to a labeled, tightly sealed amber glass vial for storage inside the glovebox.
-
Allow the electrolyte to rest for at least 24 hours before use to ensure homogeneity.
Protocol 2: Coin Cell (CR2032) Assembly for Electrochemical Testing
Objective: To assemble a CR2032 coin cell for testing the prepared electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Anode (e.g., lithium metal disc)
-
Cathode (e.g., NMC811 coated on aluminum foil)
-
Separator (e.g., Celgard 2325)
-
Prepared TFEE-based electrolyte
-
Crimping machine
-
Tweezers and other assembly tools
Procedure (inside an argon-filled glovebox):
-
Place the negative casing on the assembly base.
-
Using tweezers, place the lithium metal anode disc into the center of the casing.
-
Dispense a drop of the prepared electrolyte (~40-60 µL) onto the lithium metal surface to wet it.
-
Place a separator disc on top of the wetted anode.
-
Add another drop of electrolyte onto the separator to ensure it is fully wetted.
-
Place the cathode disc on top of the separator, with the active material side facing down.
-
Add a final drop of electrolyte onto the cathode.
-
Place a stainless steel spacer on top of the cathode.
-
Place the spring on top of the spacer.
-
Carefully place the positive casing (cap) over the stack.
-
Transfer the assembled cell to the crimping machine and crimp it with the appropriate pressure to ensure a hermetic seal.
-
Remove the cell, clean any excess electrolyte from the exterior, and let it rest for 12-24 hours before electrochemical testing.
Protocol 3: Cyclic Voltammetry (CV) Analysis
Objective: To determine the electrochemical window and redox behavior of the electrolyte.
Equipment:
-
Potentiostat/Galvanostat
-
Assembled three-electrode cell or coin cell
-
Working Electrode (e.g., Glassy Carbon or Pt)
-
Counter and Reference Electrodes (e.g., Lithium metal)
Procedure:
-
Connect the assembled cell to the potentiostat.
-
Set the CV parameters:
-
Scan Range: e.g., 2.5 V to 4.5 V vs. Li/Li⁺ for oxidative stability.
-
Scan Rate: e.g., 0.1 mV/s.
-
Number of Cycles: 3-5 cycles.
-
-
Start the scan, beginning from the open-circuit voltage (OCV) and sweeping towards the upper potential limit.
-
Record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to identify the onset potential of electrolyte oxidation.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Measurement
Objective: To measure the impedance of the cell and analyze the interfacial resistance.
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled coin cell
Procedure:
-
Connect the rested coin cell to the potentiostat.
-
Set the EIS parameters:
-
Frequency Range: e.g., 100 kHz to 10 mHz.
-
AC Amplitude: e.g., 10 mV.
-
DC Potential: Measure at OCV or a specific state of charge.
-
-
Run the EIS measurement.
-
Analyze the resulting Nyquist plot. The semicircle in the high-to-medium frequency range typically corresponds to the charge transfer resistance and the resistance of the surface films (SEI/CEI).
-
Repeat EIS measurements at different cycle numbers to monitor the evolution of interfacial impedance.
Section 5: Diagrams and Visualizations
This section provides diagrams created using the DOT language to illustrate workflows and logical relationships relevant to electrolyte optimization.
Caption: General workflow for electrolyte optimization and testing.
Caption: Troubleshooting logic for low coulombic efficiency.
Caption: Proposed mechanism of SEI formation with FEC additive.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated electrolytes for li-ion batteries: the lithium difluoro(oxalato)borate additive for stabilizing the solid electrolyte interphase - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 7. Additive engineering strategies for improved interfacial stability in lithium metal batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE02479F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. synquestlabs.com [synquestlabs.com]
strategies to reduce the cost of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane synthesis
Technical Support Center: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane Synthesis
This guide provides researchers, scientists, and drug development professionals with strategies to reduce the synthesis cost of this compound (TTE). It includes troubleshooting advice, frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways for TTE and which is most cost-effective?
A1: The main synthetic routes are:
-
Reaction of Tetrafluoroethylene (B6358150) (TFE) with Ethylene (B1197577) Glycol : This is the most common method, involving the catalyzed reaction of TFE with ethylene glycol.[1] Its cost-effectiveness is highly dependent on optimizing reaction parameters.
-
Fluorination and Etherification of Ethylene Glycol Derivatives : This method involves fluorinating an ethylene glycol derivative, followed by an etherification step.[2]
-
Nucleophilic Substitution : This approach uses a nucleophilic substitution reaction, for instance, reacting 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane with bromoethane (B45996) to introduce the tetrafluoroethoxy groups.[1]
The reaction of TFE with ethylene glycol is generally considered the most direct and potentially cost-effective route for large-scale production, provided that reaction conditions are carefully controlled to maximize yield and minimize side products.
Q2: How can reaction parameters be optimized to improve yield and reduce costs?
A2: Optimizing parameters is critical for cost reduction. Key strategies include:
-
Catalyst Selection : Utilizing Lewis acid catalysts like Boron Trifluoride (BF₃) can significantly enhance the electrophilic substitution required for the synthesis.[1] The choice of catalyst impacts both reaction rate and selectivity, which are crucial for cost.
-
Temperature Control : Maintaining a reaction temperature between 40–60°C is vital. This range balances the need for sufficient reactivity while minimizing the formation of unwanted side-products that require costly purification steps.[1]
-
Solvent Choice : The selection of an appropriate solvent is critical for optimizing yield and purity.[1] The solvent should effectively dissolve reactants and facilitate the desired reaction pathway.
Q3: What are the main challenges that lead to increased synthesis costs?
A3: High costs are often associated with low yields, expensive raw materials, and complex purification processes. A reported yield for the reaction of TFE with ethylene glycol is approximately 33%, indicating significant room for improvement to enhance cost-effectiveness.[1] Safety is another factor; for instance, direct fluorination with F₂ gas requires specialized, explosion-proof equipment, which increases capital costs.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of TTE.
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Verify the reaction temperature is consistently within the 40–60°C range.[1] Use a calibrated thermometer and a stable heating/cooling system. | Improved reaction kinetics and reduced formation of thermal degradation byproducts. |
| Ineffective Catalyst | Ensure the Lewis acid catalyst (e.g., BF₃) is active and used in the correct concentration. Consider a fresh batch of catalyst. | Enhanced rate of electrophilic substitution, leading to a higher conversion of reactants to the desired product.[1] |
| Impure Reactants | Use high-purity tetrafluoroethylene and ethylene glycol. Impurities can interfere with the reaction or catalyst. | Minimized side reactions and catalyst poisoning, resulting in a cleaner reaction profile and higher yield. |
| Poor Mixing | Ensure efficient stirring to maintain a homogenous reaction mixture, especially if reactants are in different phases. | Improved contact between reactants and catalyst, leading to a more complete reaction. |
Problem 2: Product Contamination & Purification Difficulties
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Side-Products | Re-optimize the reaction temperature and pressure.[1] A lower temperature may increase selectivity. | Reduced formation of isomers or oligomers, simplifying the purification process. |
| Residual Catalyst | Implement an appropriate work-up procedure to quench and remove the catalyst (e.g., washing with a mild base or water). | Prevents catalyst-induced degradation of the product during distillation and storage. |
| Solvent Entrapment | During purification (e.g., distillation), ensure conditions are adequate to completely remove the reaction solvent. | Higher purity of the final product, meeting analytical specifications. |
Experimental Protocol: Cost-Effective TTE Synthesis
This protocol details the synthesis of TTE via the reaction of tetrafluoroethylene with ethylene glycol, focusing on cost-reducing optimizations.
Materials:
-
Ethylene Glycol (high purity)
-
Tetrafluoroethylene (TFE) gas
-
Boron Trifluoride (BF₃) etherate (or other suitable Lewis acid catalyst)
-
Anhydrous, non-protic solvent (e.g., Diethyl Ether)
Procedure:
-
Reactor Setup : In a pressure-rated reactor equipped with a stirrer, gas inlet, and temperature control system, add anhydrous ethylene glycol and the solvent.
-
Inert Atmosphere : Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture.
-
Catalyst Introduction : Carefully add the Lewis acid catalyst (e.g., BF₃ etherate) to the mixture while stirring.
-
Temperature Control : Bring the reactor contents to the optimized temperature range of 40–60°C.[1]
-
TFE Addition : Slowly bubble tetrafluoroethylene gas into the reaction mixture. Monitor the reactor pressure and TFE uptake.
-
Reaction Monitoring : Maintain the reaction at 40-60°C with continuous stirring. Monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS) to determine when the consumption of the limiting reagent has ceased.[3]
-
Quenching : Once the reaction is complete, cool the reactor and carefully quench the reaction mixture to deactivate the catalyst (e.g., by adding cold water or a dilute basic solution).
-
Work-up & Isolation : Separate the organic layer. Wash it with water and brine to remove residual catalyst and water-soluble impurities.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Isolate the final product via fractional distillation under reduced pressure to avoid thermal degradation.
Visualizations
Workflow for Optimized TTE Synthesis```dot
// Connections A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#EA4335"]; G -> H [color="#EA4335"]; H -> I [color="#EA4335"]; I -> J [color="#FBBC05", style=bold]; }
Caption: Decision-making flowchart for troubleshooting low yield in TTE synthesis.
References
Validation & Comparative
A Comparative Guide to TFEE-Based Electrolytes for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density and safer lithium-ion batteries, researchers are increasingly turning to novel electrolyte formulations. Among these, electrolytes based on 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TFEE) have emerged as a promising alternative to conventional carbonate-based electrolytes. This guide provides an objective comparison of the electrochemical performance of TFEE-based electrolytes with standard carbonate alternatives, supported by experimental data.
Performance Comparison: TFEE-Based vs. Carbonate-Based Electrolytes
The performance of an electrolyte is determined by several key metrics, including ionic conductivity, electrochemical stability, and interfacial resistance. Below is a summary of how TFEE-based electrolytes compare to the widely used ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) based electrolytes.
Table 1: Ionic Conductivity
| Electrolyte Formulation | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiPF₆ in FEC/DMC/EMC/TTE | 6.50 | [1] |
| 1 M LiPF₆ in EC/DEC/PC (Base Electrolyte) | 11.56 | [1] |
| 1 M LiPF₆ in F-EPE/DMC (1:2 wt/wt) | Not specified, but lower than carbonate | [2] |
| 1 M LiPF₆ in EC/DMC (1:1 wt/wt) | ~10-12 | [2] |
| 1 M LiFSA in DME-FTriEG | ~0.1 | [3] |
| 1 M LiFSA in Tetraglyme | ~1.0 | [3] |
Table 2: Electrochemical Stability Window
| Electrolyte Formulation | Anodic Stability (V vs. Li/Li⁺) | Reference |
| TTE-containing electrolyte | Up to 5.5 | [1] |
| 1 M LiPF₆ in F-EPE/DMC (1:2 wt/wt) | Up to 6.2 | [2] |
| Conventional Carbonate-Based Electrolyte | ~4.2 - 4.5 | [2] |
| Fluorinated Ether Electrolytes (general) | Up to 5.6 | [3] |
Table 3: Interfacial Resistance with Lithium Metal Anode
| Electrolyte System | Interfacial Resistance (Ω·cm²) | Key Observations | Reference |
| TFEE-based electrolytes | Generally lower and more stable over cycling compared to carbonate electrolytes. | Forms a stable, LiF-rich solid electrolyte interphase (SEI) that suppresses dendrite growth and side reactions. | [4][5] |
| Carbonate-based electrolytes (e.g., EC/DMC) | Tends to increase significantly over cycling. | Prone to continuous electrolyte decomposition and the formation of a less stable SEI. | [4][5] |
Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS) for TFEE-Based Electrolytes
This protocol outlines the methodology for characterizing the ionic conductivity and interfacial properties of TFEE-based electrolytes.
1. Cell Assembly:
-
For Bulk Conductivity: A symmetric cell is assembled in an argon-filled glovebox. Two stainless steel (SS) blocking electrodes are separated by a glass fiber separator soaked in the TFEE-based electrolyte. The cell is typically a coin cell (e.g., CR2032).
-
For Interfacial Resistance: A symmetric cell with lithium metal electrodes (Li/electrolyte/Li) is assembled. This allows for the study of the solid electrolyte interphase (SEI) formation and stability.
2. EIS Measurement Parameters:
-
Instrument: A potentiostat with a frequency response analyzer (FRA) module.
-
Frequency Range: Typically from 1 MHz down to 0.1 Hz or 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation, typically 5-10 mV, is applied to ensure a linear response.
-
Temperature Control: Measurements are often performed at various temperatures to determine the activation energy for ion transport. The cell is placed in a temperature-controlled chamber.
3. Data Analysis:
-
Nyquist Plot: The impedance data is plotted in a Nyquist plot (Z' vs. -Z'').
-
Equivalent Circuit Modeling: The Nyquist plot is fitted to an equivalent electrical circuit model.
-
The intercept of the high-frequency semicircle with the real axis represents the bulk electrolyte resistance (Rb).
-
The diameter of the semicircle(s) corresponds to the charge-transfer resistance (Rct) and/or the SEI resistance (Rsei).
-
-
Ionic Conductivity Calculation: The ionic conductivity (σ) is calculated from the bulk resistance using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the electrode area.
-
Interfacial Resistance: The sum of the resistances from the semicircles in the Nyquist plot for the Li/electrolyte/Li cell provides the total interfacial resistance.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the electrochemical impedance spectroscopy analysis of TFEE-based electrolytes.
Caption: Workflow for EIS analysis of TFEE-based electrolytes.
References
The Impact of Fluorinated Ethers on Battery Performance: A Comparative Guide
Introduction: The quest for higher energy density and safer lithium-ion batteries has led to significant research into novel electrolyte formulations. Fluorinated ethers have emerged as a promising class of co-solvents or additives that can enhance the performance and stability of lithium batteries, particularly those operating at high voltages. Their unique properties, stemming from the electron-withdrawing nature of fluorine atoms, contribute to the formation of stable electrode-electrolyte interphases (SEI and CEI), ultimately leading to improved cycling life and safety. This guide provides a comparative analysis of different fluorinated ethers, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Comparative Performance of Fluorinated Ethers in Lithium-ion Batteries
The performance of various fluorinated ethers as electrolyte components is summarized in the table below. The data highlights key metrics such as ionic conductivity, electrochemical stability window, and cycling performance, which are critical for evaluating their suitability in high-performance lithium-ion batteries.
| Fluorinated Ether | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li+) | Cell Configuration | Cycling Performance | Reference |
| TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) | Not specified in provided abstracts | Up to 4.5 V | Graphite/NCM523 | Significantly enhanced performance with 3 wt% additive.[1] | [1] |
| HFE (1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether) | Lower than FTT and FTB blends | Not specified in provided abstracts | Not specified | Used in blends with fluorinated esters.[2][3] | [2][3] |
| BTE (bis(2,2,2-trifluoroethyl) ether) | Lower than FTT blend | Not specified in provided abstracts | Not specified | Used in blends with fluorinated esters.[2][3] | [2][3] |
| Novel Fluoroethers (ether moiety sandwiched by fluorinated groups) | Up to 1.3 mS/cm (at 30°C) | Up to 5.2 V | Lithium metal cells | High Coulombic efficiencies for lithium metal cycling.[4] | [4] |
| BTFEE (1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane) | Not specified in provided abstracts | Up to 4.4 V | Li | NMC811 (high loading) | |
| Novel Fluorinated Ethers (covalently attached ether and fluorinated segments) | Up to 2.7 x 10⁻⁴ S/cm (at 30°C) | Up to 5.6 V | Li | NMC811 | |
| 5FDEE (Terminally fluorinated ether) | Not specified in provided abstracts | Up to 4.3 V | Li | NMC811 | |
| F1F2 (Fluorinated DEE solvent) | Improved over highly fluorinated DEE | Not specified in provided abstracts | Li | LFP pouch cells | |
| FEMC (methyl (2,2,2-trifluoroethyl) carbonate) | Lower than conventional carbonates | Not specified in provided abstracts | NMC532/graphite | Improved cycling performance and capacity retention.[5] | [5] |
| BTFD (2,2-bis(trifluoromethyl)-1,3-dioxolane) | Not specified in provided abstracts | Up to 4.6 V | Li | NMC811 |
Mechanism of Action: The Role of Fluorinated Ethers
Fluorinated ethers enhance battery performance primarily by participating in the formation of robust and stable solid electrolyte interphase (SEI) on the anode and cathode electrolyte interphase (CEI) on the cathode. The electron-withdrawing fluorine atoms in the ether molecules influence their decomposition pathways during the initial charging cycles. This leads to the formation of an inorganic-rich interphase layer, often containing lithium fluoride (B91410) (LiF), which is an excellent electronic insulator and ionic conductor. This stable interphase layer effectively suppresses the continuous decomposition of the electrolyte, minimizes the loss of active lithium, and prevents detrimental side reactions between the electrodes and the electrolyte, especially at high voltages.[1][2][3][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of TFEE and TTE Hydrofluoroethers for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product performance, and environmental footprint. This guide provides a detailed comparison of two hydrofluoroether (HFE) solvents: 2,2,2-Trifluoroethyl ethyl ether (TFEE) and 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE), also known as HFE-458.
Hydrofluoroethers are a class of solvents prized for their unique combination of properties, including low toxicity, non-flammability, and favorable environmental profiles, making them attractive alternatives to traditional solvents.[1] This guide will delve into a side-by-side comparison of the physicochemical properties, environmental impact, and potential performance characteristics of TFEE and TTE, supported by available data and detailed experimental methodologies.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of a solvent dictate its suitability for various applications. The following tables summarize the key physicochemical properties of TFEE and TTE based on available data.
Table 1: General and Physical Properties
| Property | TFEE (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) | TTE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether) |
| CAS Number | 406-78-0 | 16627-68-2 |
| Molecular Formula | C₄H₃F₇O | C₅H₄F₈O |
| Molecular Weight | 200.05 g/mol | 232.07 g/mol [2][3] |
| Appearance | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 56 °C | 92 - 93.2 °C[2][3][4] |
| Melting Point | -91 °C | -94.27 °C[4] |
| Density | 1.49 g/mL | 1.53 g/cm³[2][4] |
| Refractive Index | 1.27 | 1.29[2] |
| Flash Point | No flash point[5] | 27.5 °C (though some sources state "None")[2][3] |
| Dielectric Constant | ~6.7 | Not readily available |
Table 2: Environmental Properties
| Property | TFEE (1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) | TTE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether) |
| Ozone Depletion Potential (ODP) | 0[5] | 0[2][6] |
| Global Warming Potential (GWP) | Low[5] | Low[2][6] |
| Atmospheric Lifetime | Not readily available | Very short[6] |
Performance Characteristics and Applications
Both TFEE and TTE are versatile solvents with applications spanning various high-tech industries, including pharmaceuticals, electronics, and energy storage.
TTE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether or HFE-458) is utilized as a diluent, precision cleaning agent, and heat transfer medium.[2][4] It also finds application as an intermediate in organic and pharmaceutical synthesis.[6] Notably, TTE has been investigated as a co-solvent in high-voltage lithium-ion battery electrolytes, where it has been shown to improve oxidation resistance and enhance battery performance at elevated temperatures.[4] This suggests good electrochemical stability, a valuable property in various electrochemical applications.
A direct quantitative comparison of the solvency of TFEE and TTE for common drug compounds like ibuprofen (B1674241) and acetaminophen (B1664979) could not be found in the available literature. The solubility of these drugs is known to be highly dependent on the solvent's polarity and the drug's molecular structure. For instance, ibuprofen has poor water solubility, but is more soluble in organic solvents.[9][10] Similarly, acetaminophen's solubility varies significantly across different organic solvents.[11][12][13][14] To determine the suitability of TFEE and TTE as solvents for specific APIs, experimental solubility studies would be required.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, this section details the methodologies for measuring key solvent properties.
Density Measurement: Vibrating Tube Densitometry
This method relies on the principle that the natural frequency of a vibrating U-shaped tube changes with the density of the fluid it contains.[15][16]
Workflow:
Figure 1: Workflow for density measurement using a vibrating tube densitometer.
Procedure:
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water.[17] This calibration determines the instrument's constants.
-
Sample Introduction: The degassed liquid sample is introduced into the vibrating tube, ensuring no air bubbles are present.
-
Measurement: The instrument excites the tube, causing it to oscillate at its natural frequency. A detector measures this frequency (or its period).
-
Calculation: The density of the sample is then calculated from the measured oscillation period and the predetermined instrument constants.[15] The measurement is performed at a controlled temperature and pressure.
Surface Tension Measurement: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of liquids.[1][18][19]
Workflow:
Figure 2: Workflow for surface tension measurement using the Wilhelmy plate method.
Procedure:
-
Preparation: A thin plate of a material that is completely wetted by the liquid (contact angle of 0°), typically platinum, is thoroughly cleaned.[20]
-
Setup: The plate is suspended from a sensitive balance, and a container with the sample liquid is placed below it.
-
Measurement: The liquid container is raised until the liquid surface just touches the bottom of the plate. The force exerted on the plate due to surface tension is then measured by the balance.[21]
-
Calculation: The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a perfectly wetting plate).[18]
Ionic Conductivity Measurement: AC Impedance Spectroscopy
This technique is used to determine the ionic conductivity of a material, which is particularly relevant for applications in batteries and other electrochemical devices.[22][23]
Workflow:
Figure 3: Workflow for ionic conductivity measurement using AC impedance spectroscopy.
Procedure:
-
Cell Assembly: The liquid electrolyte is placed in a cell with two parallel, inert electrodes (e.g., stainless steel or platinum) of a known area and separated by a known distance.[24]
-
Measurement: An impedance analyzer applies a small sinusoidal AC voltage across the electrodes and sweeps through a range of frequencies. The resulting current and phase angle are measured at each frequency.[25]
-
Data Analysis: The complex impedance is calculated and often plotted in a Nyquist plot. The bulk resistance of the electrolyte is determined from the high-frequency intercept of the impedance spectrum on the real axis.[24]
-
Calculation: The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes, 'Rb' is the bulk resistance, and 'A' is the electrode area.
Logical Workflow for Solvent Selection in Pharmaceutical Applications
The selection of a suitable hydrofluoroether for a specific pharmaceutical application involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.
References
- 1. clearsolutionsusa.com [clearsolutionsusa.com]
- 2. nbinno.com [nbinno.com]
- 3. Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) [sigmaaldrich.com]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. Base Chemicals & Intermediates - Knowde [knowde.com]
- 6. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. govinfo.gov [govinfo.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. instrumentationtools.com [instrumentationtools.com]
- 17. acta.imeko.info [acta.imeko.info]
- 18. biolinscientific.com [biolinscientific.com]
- 19. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 20. youtube.com [youtube.com]
- 21. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to Electrolyte Additives for Enhanced Long-Term Cycling Stability in Lithium-Ion Batteries: Featuring 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
For researchers and professionals in the field of battery technology, the quest for longer-lasting, more stable lithium-ion batteries is paramount. A key area of innovation lies in the development of advanced electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the electrode surfaces, thereby enhancing long-term cycling stability. This guide provides a comparative analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE), also known as BTFEE, against two widely used electrolyte additives: Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). The information presented is based on a synthesis of data from multiple experimental studies.
Executive Summary
This compound (TFEE) has emerged as a promising fluorinated ether additive, particularly in high-voltage and lithium-metal battery applications. While direct, head-to-head comparative studies under identical conditions are limited, analysis of existing research indicates that TFEE can contribute to remarkable cycling stability, rivaling and in some cases potentially exceeding the performance of established additives like FEC and VC. TFEE's effectiveness is attributed to its ability to form a stable, inorganic-rich SEI layer. FEC is well-regarded for its ability to generate a LiF-rich SEI, significantly improving the stability of silicon and high-nickel cathodes. Vinylene Carbonate is a classic additive known for creating a polymeric SEI that is particularly effective on graphite (B72142) anodes.
Quantitative Performance Comparison
The following tables summarize the long-term cycling performance of lithium-ion batteries with the respective electrolyte additives, as reported in various studies. It is crucial to note that the experimental conditions differ across these studies, which may influence the results.
Table 1: Long-Term Cycling Performance with this compound (TFEE/BTFEE)
| Cathode | Anode | Electrolyte Composition | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Reference |
| LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) | Lithium Metal | 1M LiFSI in DME:BTFEE (1:3 molar ratio) | 1C/1C charge/discharge at room temperature | ~80% after 470 cycles | Not specified | [1] |
| LiNi₀.₅Mn₁.₅O₄ (LNMO) | Lithium Metal | 1M LiPF₆ in FEC/EMC/TTE (3:2:5 v/v%) | 0.3C charge/discharge | 73.6% after 100 cycles | >99.5% | [2] |
Table 2: Long-Term Cycling Performance with Fluoroethylene Carbonate (FEC)
| Cathode | Anode | Electrolyte Composition | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Reference |
| Si Nanoparticles | Lithium Metal | 1.2 M LiPF₆ in EC:DEC (1:1 w/w) + 10-15 wt% FEC | C/10 charge/discharge | ~2500 mAh/g after 53 cycles | Not specified | [3] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111) | Silicon-Graphite | 1 M LiPF₆ in EC:EMC (3:7 w/w) + FEC + VC | C/2 charge/discharge | 78.5% after 300 cycles | 99.76% | [4] |
| LiCoO₂ | Graphite | 1 M LiPF₆ in EC:EMC (3:7 w/w) + 2-4% FEC | C/15 at 40°C | Improved vs. control | Improved vs. control | [5] |
Table 3: Long-Term Cycling Performance with Vinylene Carbonate (VC)
| Cathode | Anode | Electrolyte Composition | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Reference |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NMC523) | Graphite | 1M LiPF₆ in EC:EMC:DMC (25:5:70) + 2% VC | C/3 at 70°C | Improved vs. control | Not specified | [6] |
| LiCoO₂ | Graphite | 1M LiPF₆ in EC:EMC (3:7 w/w) + 2% VC | C/15 at 40°C | Optimum performance at 2-4% VC | Improved vs. control | [5] |
| TiO₂ Nanosheets | Sodium Metal | 1 M NaClO₄ in PC + 5 wt% VC | 1 A/g | ~90% after 750 cycles | ~100% | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. The following sections outline the typical experimental protocols used in the cited studies for evaluating the long-term cycling stability of batteries with these additives.
General Cell Assembly Protocol
-
Electrode Preparation :
-
Cathode : The active material (e.g., NMC811, LCO), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) are mixed in a specific weight ratio in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven.
-
Anode : For graphite or silicon-based anodes, a similar slurry preparation process is followed, typically using a copper foil current collector. For lithium metal anodes, a thin lithium foil is used directly.
-
-
Coin Cell Assembly :
-
2032-type coin cells are commonly assembled in an argon-filled glovebox.
-
The cell consists of the cathode, a separator (e.g., polypropylene (B1209903) or glass fiber), and the anode.
-
A specific amount of electrolyte, consisting of a lithium salt (e.g., LiPF₆, LiFSI) dissolved in a mixture of carbonate or ether solvents with the specified additive (TFEE, FEC, or VC), is added to the cell before sealing.
-
Electrochemical Cycling Protocol
-
Formation Cycles : Assembled cells typically undergo one to three formation cycles at a low C-rate (e.g., C/10 or C/20) to form a stable initial SEI layer.
-
Long-Term Cycling :
-
Cells are cycled at a specific C-rate (e.g., 1C, C/2) within a defined voltage window (e.g., 3.0-4.3 V for NMC/graphite cells).
-
The cycling is performed at a constant temperature, often room temperature or an elevated temperature (e.g., 40°C or 60°C) to accelerate aging.
-
The discharge capacity and coulombic efficiency are recorded for each cycle to evaluate the long-term stability.
-
-
Rate Capability Test : To assess the performance at different charge/discharge rates, the C-rate is incrementally increased and then returned to a lower rate.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is often performed at different stages of cycling to analyze the changes in cell impedance, which can provide insights into the evolution of the SEI and charge transfer resistance.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the long-term cycling stability of a lithium-ion battery with a novel electrolyte additive.
This structured approach ensures a systematic evaluation of new electrolyte additives, allowing for a comprehensive understanding of their impact on battery performance and longevity. Further research focusing on direct comparative studies under standardized testing protocols will be invaluable in definitively ranking the efficacy of these promising additives.
References
A Comparative Guide to SEI Layer Formation: TFEE vs. Carbonate-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance, safety, and lifespan of lithium-ion batteries. The composition of the electrolyte plays a critical role in defining the chemical and physical properties of this crucial layer. This guide provides a detailed comparative analysis of SEI layer formation in a promising ether-based electrolyte solvent, 2,2,2-trifluoroethyl ether (TFEE), against conventional carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). This comparison is supported by experimental data from scientific literature, focusing on SEI composition, thickness, ionic conductivity, and overall electrochemical performance.
Key Differences in SEI Formation and Properties
The SEI layer forms on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components. Its primary function is to be electronically insulating to prevent further electrolyte decomposition while allowing for the efficient transport of lithium ions. The choice between TFEE and carbonate-based electrolytes leads to significant differences in the resulting SEI layer.
In carbonate-based electrolytes , the SEI is typically composed of a mixture of inorganic and organic species. The decomposition of EC and DMC, along with the lithium salt (e.g., LiPF6), results in the formation of compounds such as lithium carbonate (Li2CO3), lithium fluoride (B91410) (LiF), and various lithium alkyl carbonates.[1][2] The presence of additives like fluoroethylene carbonate (FEC) can promote the formation of a more robust and LiF-rich SEI, which is known to enhance cycling stability.[3][4] However, the organic components in the SEI can be less stable, leading to continuous SEI growth and consumption of lithium inventory over prolonged cycling.
TFEE-based electrolytes , on the other hand, are designed to leverage the high electronegativity of fluorine to create a more stable and predominantly inorganic SEI. The decomposition of TFEE is expected to yield a higher concentration of LiF, a key component for a robust and protective SEI. This LiF-rich SEI is anticipated to be thinner and more uniform, offering lower impedance to Li-ion transport and better suppression of dendrite formation.
Quantitative Data Comparison
To provide a clear comparison, the following tables summarize key quantitative data for SEI properties and electrochemical performance in TFEE and carbonate-based electrolytes. The data is compiled from various studies and represents typical values observed under comparable experimental conditions.
| SEI Property | TFEE-based Electrolyte | Carbonate-based Electrolyte (EC/DMC) | References |
| Primary SEI Components | Predominantly inorganic: high LiF content | Mixture of inorganic (LiF, Li2CO3) and organic (lithium alkyl carbonates) species | [1][2] |
| SEI Thickness | Thinner, more compact | Thicker, can be less uniform | [4] |
| Ionic Conductivity | Potentially higher due to thin, uniform LiF-rich layer | Generally lower, can be hindered by thicker, more resistive organic components | [4] |
| Electrochemical Performance | TFEE-based Electrolyte | Carbonate-based Electrolyte (EC/DMC) | References |
| First Cycle Coulombic Efficiency | Generally higher due to more stable SEI formation | Lower, with more irreversible capacity loss due to initial SEI formation | [5] |
| Capacity Retention | Improved long-term stability | Can be prone to faster degradation due to continuous SEI growth | [6] |
| Overpotential | Lower, indicating more efficient Li-ion transport | Higher, can increase with cycling due to SEI thickening | [5] |
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the SEI formation pathways and experimental workflows.
Caption: SEI formation pathways in TFEE and carbonate electrolytes.
Caption: General experimental workflow for SEI characterization.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques used to characterize the SEI layer. Specific parameters may vary depending on the exact instrumentation and research objectives.
X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
-
Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox to prevent air and moisture exposure. The anode is carefully extracted and gently rinsed with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte. The rinsed anode is then dried under vacuum.[7]
-
XPS Measurement: The prepared anode is transferred to the XPS chamber using an air-free transfer holder. A monochromatic Al Kα X-ray source is typically used. Survey scans are first acquired to identify the elemental composition of the SEI. High-resolution spectra for C 1s, O 1s, F 1s, and Li 1s are then collected to determine the chemical states of the elements and identify the specific compounds present in the SEI.[1]
-
Data Analysis: The obtained spectra are calibrated using the adventitious carbon C 1s peak (284.8 eV). Peak fitting is performed using appropriate software to deconvolve the high-resolution spectra and quantify the atomic percentages of different chemical species.
Scanning Electron Microscopy (SEM) for SEI Morphology
-
Sample Preparation: Similar to XPS, the anode is harvested in a glovebox, rinsed, and dried. For SEM analysis, the electrode may be mounted on an SEM stub using conductive carbon tape.
-
SEM Imaging: The sample is loaded into the SEM chamber. Imaging is performed at various magnifications to observe the surface morphology of the SEI layer. An acceleration voltage of 5-10 kV is commonly used to minimize beam damage to the delicate SEI.
Transmission Electron Microscopy (TEM) for SEI Microstructure
-
Sample Preparation: Preparing cross-sectional TEM samples of the SEI is a delicate process. It often involves focused ion beam (FIB) milling to cut a thin lamella from the electrode. For sensitive battery materials, cryogenic-FIB and cryo-TEM are increasingly used to preserve the native state of the SEI.
-
TEM Imaging: The prepared lamella is transferred to the TEM. High-resolution TEM (HRTEM) imaging and selected area electron diffraction (SAED) are used to investigate the crystallinity and microstructure of the SEI layer. Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be coupled with TEM to obtain elemental maps of the SEI.
Conclusion
The choice of electrolyte solvent has a profound impact on the properties of the SEI layer and, consequently, on the overall performance of lithium-ion batteries. TFEE-based electrolytes show promise in forming a thin, uniform, and LiF-rich SEI that can lead to improved coulombic efficiency, enhanced capacity retention, and lower overpotentials compared to conventional carbonate-based electrolytes. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further explore the potential of advanced electrolyte formulations. As research in this field continues, a deeper understanding of the intricate relationship between electrolyte chemistry and SEI formation will be crucial for the development of next-generation energy storage technologies.
References
- 1. kratos.com [kratos.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Solid Electrolyte Interphase Structure Grown on a Silicon Electrode Using a Fluoroethylene Carbonate Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Improved electrochemical performance and solid electrolyte interphase properties of electrolytes based on lithium bis(fluorosulfonyl)imide for high content silicon anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Lithium Metal Batteries: A Comparative Guide to Suppressing Dendrite Growth with TFEE
For researchers, scientists, and drug development professionals at the forefront of energy storage solutions, the quest for a stable and safe high-energy-density lithium metal battery is paramount. The notorious growth of lithium dendrites, which can lead to short circuits and catastrophic failure, remains a critical hurdle. This guide provides an objective comparison of 2,2,2-trifluoroethyl ether (TFEE) as a promising electrolyte component for suppressing dendrite growth against other leading alternatives, supported by experimental data and detailed methodologies.
At the heart of enhancing lithium metal battery performance lies the engineering of the electrolyte and the resulting solid electrolyte interphase (SEI) on the lithium metal anode. An ideal SEI should be ionically conductive, electronically insulating, and mechanically robust to prevent the formation of dendritic structures. This guide delves into the efficacy of TFEE and contrasts it with established alternatives such as fluoroethylene carbonate (FEC), lithium nitrate (B79036) (LiNO₃), and the emerging field of solid-state electrolytes.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of different electrolyte strategies aimed at suppressing lithium dendrite growth. It is important to note that the experimental conditions across different studies may vary, impacting direct comparisons.
| Electrolyte Strategy | Key Component(s) | Coulombic Efficiency (CE) | Cycle Life | Capacity Retention | Current Density | Key Findings & Mechanism |
| TFEE-based | 2,2,2-trifluoroethyl ether (TFEE) / bis(2,2,2-trifluoroethyl) ether (BTFE) | Up to 99.2% | >600 cycles | >97% | 1.6 mA cm⁻² | Forms a stable, dendrite-free SEI. The fluorinated ether structure contributes to a robust interphase. |
| FEC Additive | Fluoroethylene Carbonate (FEC) | ~98.31% (with LiNO₃) | >1000 cycles (with LiNO₃) | 96.39% (LFP), 83.74% (NCM811) | 1.0 mA cm⁻² | Decomposes on the anode to form a LiF-rich SEI, which enhances stability and suppresses dendrites.[1] |
| LiNO₃ Additive | Lithium Nitrate (LiNO₃) | ~98.5% (with LiFSI) | >420 cycles | - | - | Reacts with lithium to form a protective SEI layer containing Li₃N and LiNₓOᵧ, which improves mechanical strength and ionic conductivity.[2] |
| Solid-State Electrolyte | e.g., Sulfide-based (Li₇P₃S₁₁) | High | >500 cycles | >80% | Up to 1.0 mA cm⁻² | Provides a physical barrier to dendrite penetration.[3] High ionic conductivity in some materials can enable fast charging.[4] |
Mechanism of Dendrite Suppression: The Role of TFEE
TFEE and its derivatives contribute to the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium metal anode. This fluorinated ether-based solvent participates in the electrolyte solvation sheath of lithium ions and decomposes on the anode surface to create a robust, LiF-rich SEI. This SEI layer effectively suppresses the growth of lithium dendrites by promoting uniform lithium ion flux and providing a mechanically resilient barrier.
Caption: Mechanism of TFEE in suppressing lithium dendrite growth.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following outlines the standard protocols for key experiments in evaluating electrolyte performance for lithium dendrite suppression.
Electrochemical Performance Evaluation
Objective: To determine the Coulombic efficiency, cycle life, and rate capability of lithium metal batteries with the test electrolyte.
Apparatus:
-
CR2032 coin cells or Swagelok-type cells
-
Lithium metal foil (anode)
-
Copper foil (working electrode for CE measurement)
-
Cathode material (e.g., LiFePO₄ or LiNi₀.₈Mn₀.₁Co₀.₁O₂) coated on aluminum foil
-
Celgard separator
-
Electrolyte solution (e.g., 1 M LiPF₆ in a solvent mixture with and without TFEE/additives)
-
Battery cycler
Procedure:
-
Cell Assembly: In an argon-filled glovebox, assemble the coin cells with the lithium anode, separator soaked in the test electrolyte, and the cathode. For CE measurements, a Li||Cu half-cell is assembled.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 2-3 cycles to form a stable SEI layer.
-
Galvanostatic Cycling:
-
Coulombic Efficiency: For Li||Cu cells, plate a fixed capacity of lithium (e.g., 1 mAh cm⁻²) onto the copper foil, and then strip it until a cutoff voltage (e.g., 1.0 V vs. Li/Li⁺) is reached. The CE is calculated as the ratio of stripping capacity to plating capacity.
-
Cycle Life and Capacity Retention: For full cells (e.g., Li||LFP), cycle the battery at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 2.5-4.2 V). Monitor the discharge capacity over hundreds of cycles. Capacity retention is the percentage of the initial discharge capacity remaining after a certain number of cycles.
-
-
Rate Capability: Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the performance under high current densities.
Caption: General experimental workflow for electrolyte evaluation.
Morphological and Interfacial Characterization
Objective: To visualize the lithium deposition morphology and analyze the composition and properties of the SEI layer.
a) Scanning Electron Microscopy (SEM)
-
Sample Preparation: After cycling, disassemble the cells in a glovebox. Gently rinse the lithium anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
Imaging: Transfer the sample to the SEM chamber using an air-tight transfer holder to prevent air exposure. Obtain top-down and cross-sectional images of the lithium deposition to observe its morphology (dendritic vs. dense and uniform). Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental mapping of the surface.[5][6][7][8]
b) Electrochemical Impedance Spectroscopy (EIS)
-
Procedure: Perform EIS on the cells before and after cycling over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Analysis: The resulting Nyquist plots can be fitted to an equivalent circuit model to determine the resistance of the SEI layer and the charge transfer resistance, providing insights into the interfacial kinetics.
c) X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Similar to SEM preparation, transfer the cycled anode to the XPS chamber without air exposure.
-
Analysis: Sputter the surface with an argon ion beam to analyze the depth profile of the SEI. The resulting spectra reveal the chemical composition of the SEI, identifying key species like LiF, Li₂CO₃, and nitrogen-containing compounds.
Logical Comparison of Dendrite Suppression Strategies
The choice of a dendrite suppression strategy involves trade-offs between performance, cost, and scalability. The following diagram illustrates a logical comparison of the discussed alternatives.
Caption: Comparison of different dendrite suppression strategies.
Conclusion
The use of TFEE in electrolytes for lithium metal batteries presents a compelling strategy for suppressing dendrite growth, leading to significant improvements in Coulombic efficiency and cycle life. Its mechanism, centered around the formation of a robust, LiF-rich SEI, positions it as a strong candidate for next-generation energy storage. While alternatives like FEC and LiNO₃ also offer substantial benefits through SEI modification, they come with their own sets of challenges, such as additive consumption and solubility issues. Solid-state electrolytes, though promising for their inherent safety and physical barrier properties, still face hurdles in terms of ionic conductivity and manufacturing scalability.
For researchers and developers, the choice of electrolyte system will depend on the specific application requirements, balancing performance, safety, and cost. The data and protocols presented in this guide offer a foundational framework for the objective evaluation of TFEE and other advanced electrolyte systems in the ongoing effort to realize the full potential of lithium metal batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eag.com [eag.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive and quantitative SEM–EDS analytical process applied to lithium-ion battery electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
This document provides immediate and essential safety and logistical information for the proper disposal of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental protection.
I. Understanding the Hazards
This compound presents several hazards that must be understood before handling or disposal. It is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] It is also harmful to aquatic life with long-lasting effects.
Hazard and Precautionary Statement Summary:
| Code | Description | Source |
| Hazard Statements | ||
| H227 | Combustible liquid. | |
| H315 | Causes skin irritation. | [1][2][3] |
| H319 | Causes serious eye irritation. | [1][2][3] |
| H335 | May cause respiratory irritation. | [1][2][3] |
| H336 | May cause drowsiness or dizziness. | [1] |
| H412 | Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | ||
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4] |
| P261 | Avoid breathing mist/vapours/spray. | [1][4] |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [1][4] |
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | [1][5] |
II. Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an authorized hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Container Management:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the exact name of the chemical and the quantity to be disposed of.
-
-
Documentation:
-
Maintain a log of the amount of waste generated and the date of disposal.
-
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Control the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
-
Collect and Dispose:
-
Decontaminate:
-
Thoroughly clean the spill area.
-
Decontaminate or dispose of any contaminated clothing or equipment as hazardous waste.[1]
-
-
Report:
-
Report the spill to your EHS office immediately.
-
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
This document provides immediate, essential safety and logistical information for handling 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS No. 358-39-4). It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₆F₈O₂ |
| Molecular Weight | 262.10 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.418 g/cm³ |
| Boiling Point | 141°C |
| CAS Number | 358-39-4 |
Hazard Identification and Safety Precautions
This substance is classified with several hazards, requiring strict adherence to safety protocols.
| Hazard Statement | Description |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
| H336 | May cause drowsiness or dizziness[1] |
| H412 | Harmful to aquatic life with long lasting effects[3] |
| H227 | Combustible liquid[3] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Take off contaminated clothing and wash it before reuse.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work in a well-ventilated area.[1][5] |
Procedural Guidance: Handling and Storage
Adherence to the following step-by-step procedures is critical for safe handling and storage.
Handling:
-
Ventilation: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Equipment: Use only non-sparking tools and take precautionary measures against static discharge.[4] Ground and bond containers and receiving equipment.[4]
Storage:
-
Container: Keep the container tightly closed and securely sealed when not in use.[1][5]
-
Location: Store in a dry, cool, and well-ventilated place.[5][6] Store locked up.[1][5]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Avoid contact with moisture and incompatible materials.[1]
Emergency Procedures and First Aid
Immediate and appropriate responses to exposure are crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][5] Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, get medical advice/attention.[1][5] |
| Skin Contact | Wash with plenty of water.[1][5] If skin irritation occurs, get medical advice/attention.[1][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5] Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] |
| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1] |
| Fire | Use CO₂, dry chemical, or foam for extinction.[4] Alert the Fire Brigade and inform them of the location and nature of the hazard.[1] Wear breathing apparatus and protective gloves.[1] |
| Spill | Clean up all spills immediately.[1] Avoid breathing vapors and contact with skin and eyes.[1] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1] Place in a suitable, labeled container for waste disposal.[1] |
Disposal Plan
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][5] This material may be recycled if unused and uncontaminated.[1] Fluorinated byproducts may require neutralization with a slurry of calcium hydroxide (B78521) before disposal.[7]
Experimental Workflow and Safety Logic
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 358-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 358-39-4 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
